Product packaging for D-Tyrosine methyl ester hydrochloride(Cat. No.:CAS No. 3728-20-9)

D-Tyrosine methyl ester hydrochloride

Cat. No.: B555876
CAS No.: 3728-20-9
M. Wt: 231.67 g/mol
InChI Key: VXYFARNRGZWHTJ-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Tyrosine methyl ester hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO3 and its molecular weight is 231.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClNO3 B555876 D-Tyrosine methyl ester hydrochloride CAS No. 3728-20-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYFARNRGZWHTJ-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190732
Record name Methyl D-tyrosinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3728-20-9
Record name D-Tyrosine, methyl ester, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3728-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl D-tyrosinate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003728209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl D-tyrosinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl D-tyrosinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.986
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL D-TYROSINATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R5Z5TEQ9D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to D-Tyrosine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tyrosine methyl ester hydrochloride is a derivative of the D-isomer of the amino acid tyrosine. It is a synthetically modified compound where the carboxylic acid group of D-tyrosine is esterified with methanol and subsequently converted into a hydrochloride salt. This modification enhances its stability and solubility, making it a valuable tool in various research and development fields, particularly in neuroscience and pharmaceutical development. Its structural similarity to endogenous L-tyrosine allows it to interact with biological systems, primarily as a precursor in the synthesis of neurotransmitters.

This guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental protocols for this compound, aimed at supporting its use in a laboratory setting.

Physicochemical Properties

This compound is a white to off-white crystalline powder. Its key quantitative properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₄ClNO₃[1][2]
Molecular Weight 231.68 g/mol [1][3]
CAS Number 3728-20-9[1]
Melting Point 184-193 °C[1]
Optical Rotation ([α]D²⁰) -35 ± 2º (c=1 in DMF)[1]
Purity ≥98% (HPLC)[1]
Appearance White to off-white powder[1]
Storage Conditions 0-8 °C[1]

Applications in Research and Development

This compound serves as a crucial compound in several areas of scientific investigation:

  • Neuroscience Research: As a precursor to neurotransmitters, it is utilized in studies exploring catecholamine synthesis pathways and their roles in brain function.[1] Research has shown that administration of tyrosine methyl ester can increase dopamine concentrations in the brain.[4][5] This makes it a valuable tool for investigating conditions associated with dopamine dysregulation.

  • Pharmaceutical Development: It is employed as an intermediate in the synthesis of more complex pharmaceutical agents.[6] For instance, it has been used in the synthesis of oxybutynin chloride, a compound that inhibits proliferation and suppresses gene expression in bladder smooth muscle cells.[2][7]

  • Biochemical Studies: Researchers use it to investigate protein interactions and enzyme activities, contributing to the understanding of metabolic pathways.[1]

Biological Signaling Pathway

This compound is expected to enter the catecholamine synthesis pathway following de-esterification to D-tyrosine. While the stereochemistry differs from the natural L-tyrosine, it can still serve as a substrate, albeit potentially with different kinetics, for key enzymes in the pathway. The primary pathway of interest is the synthesis of dopamine.

Catecholamine Synthesis Pathway D-Tyrosine_methyl_ester D-Tyrosine Methyl Ester Esterase Esterase D-Tyrosine_methyl_ester->Esterase D-Tyrosine D-Tyrosine TH Tyrosine Hydroxylase (TH) (Rate-limiting step) D-Tyrosine->TH D-DOPA D-DOPA DDC DOPA Decarboxylase (DDC) D-DOPA->DDC Dopamine Dopamine DBH Dopamine β-Hydroxylase (DBH) Dopamine->DBH Norepinephrine Norepinephrine PNMT Phenylethanolamine N-Methyltransferase (PNMT) Norepinephrine->PNMT Epinephrine Epinephrine Esterase->D-Tyrosine TH->D-DOPA DDC->Dopamine DBH->Norepinephrine PNMT->Epinephrine

Caption: Catecholamine synthesis pathway starting from D-Tyrosine methyl ester.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from protocols for structurally related compounds.

Synthesis of this compound

This protocol is adapted from the synthesis of L-tyrosine methyl ester hydrochloride.[8][9]

Materials:

  • D-Tyrosine

  • Anhydrous Methanol

  • Thionyl chloride (SOCl₂)

  • Three-neck flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Diethyl ether

Procedure:

  • In a 250 mL three-neck flask equipped with a magnetic stirrer and a dropping funnel, suspend 10g of D-tyrosine in 100 mL of anhydrous methanol.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly add 1.1 equivalents of thionyl chloride dropwise to the stirred suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting solid, add 100 mL of diethyl ether and stir vigorously to precipitate the product.

  • Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation Suspend Suspend D-Tyrosine in Methanol Cool Cool to 0-5 °C Suspend->Cool Add_SOCl2 Add Thionyl Chloride Cool->Add_SOCl2 Stir Stir at Room Temperature (12-16h) Add_SOCl2->Stir Evaporate Evaporate Methanol Stir->Evaporate Precipitate Precipitate with Diethyl Ether Evaporate->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Product D-Tyrosine Methyl Ester Hydrochloride Filter_Dry->Product

Caption: Workflow for the synthesis of this compound.

In Vitro Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in sterile water or culture medium and sterilize by filtration.

  • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

  • Remove the old medium from the cells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium without the compound).

  • Incubate the plate for 24, 48, or 72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Assessment of Dopamine Metabolism in Rodents

This protocol is designed to evaluate the effect of this compound on dopamine levels in the rodent brain.[4][5]

Materials:

  • Male Wistar rats or C57BL/6 mice

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Anesthesia

  • Dissection tools

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

Procedure:

  • Acclimatize animals to the housing conditions for at least one week prior to the experiment.

  • Dissolve this compound in sterile saline to the desired concentration.

  • Administer the compound to the experimental group via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a specific dose (e.g., 25-400 mg/kg). Administer an equal volume of saline to the control group.

  • At a predetermined time point after injection (e.g., 1, 2, or 4 hours), euthanize the animals.

  • Rapidly dissect the brain region of interest (e.g., striatum, nucleus accumbens).

  • Homogenize the tissue in an appropriate buffer and process for HPLC analysis.

  • Measure the concentrations of dopamine and its metabolites (e.g., DOPAC, HVA).

  • Compare the neurotransmitter levels between the treated and control groups.

In_Vivo_Workflow Acclimatize Animal Acclimatization Preparation Prepare D-Tyrosine Methyl Ester HCl Solution Acclimatize->Preparation Administration Administer Compound (i.p. or s.c.) Preparation->Administration Euthanasia Euthanize at Time Point Administration->Euthanasia Dissection Dissect Brain Region Euthanasia->Dissection Analysis Analyze Dopamine Levels (HPLC) Dissection->Analysis Comparison Compare Treated vs. Control Analysis->Comparison

Caption: Experimental workflow for in vivo assessment of dopamine metabolism.

Safety and Handling

This compound may cause skin, eye, and respiratory irritation.[10] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately with plenty of water.[11] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[10][11]

Conclusion

This compound is a versatile and valuable compound for researchers in neuroscience, pharmacology, and biochemistry. Its ability to serve as a precursor for neurotransmitter synthesis makes it a powerful tool for investigating catecholaminergic pathways and their implications in health and disease. The information and protocols provided in this guide are intended to facilitate its effective and safe use in a research setting, ultimately contributing to advancements in our understanding of complex biological processes.

References

D-Tyrosine Methyl Ester Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical and physical properties of D-Tyrosine methyl ester hydrochloride, a key intermediate in pharmaceutical and neuroscience research. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and relevant biological pathway information to support ongoing and future research endeavors.

Core Chemical Properties

This compound is the hydrochloride salt of the methyl ester of D-tyrosine, a non-proteinogenic amino acid. The esterification of the carboxylic acid group enhances its solubility in organic solvents and makes it a versatile building block in organic synthesis, particularly in peptide chemistry.[1] Its stability is generally considered good under standard storage conditions.[2][3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReferences
CAS Number 3728-20-9[1]
Molecular Formula C₁₀H₁₃NO₃·HCl[1]
Molecular Weight 231.67 g/mol [1]
Appearance White to off-white crystalline powder[1][4]
Melting Point 184-193 °C[1]
Optical Rotation [α]D²⁰ = -35 ± 2º (c=1 in DMF)[1]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[5]
Storage 0-8 °C[1]

Experimental Protocols

Detailed methodologies for the synthesis of amino acid methyl ester hydrochlorides and their use in peptide synthesis are crucial for reproducible research. Below are representative protocols.

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of L-tyrosine methyl ester hydrochloride.[6]

Materials:

  • D-Tyrosine

  • Anhydrous Methanol

  • Thionyl chloride (SOCl₂)

  • Magnetic stirrer

  • Round-bottom flask

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend D-Tyrosine (1 equivalent) in anhydrous methanol.

  • Cool the suspension in an ice bath to 0 °C.

  • Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting white to off-white solid is this compound. The crude product can be purified by recrystallization if necessary.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is typically converted to its Nα-Fmoc protected form, Fmoc-D-Tyr(tBu)-OH, for use in standard solid-phase peptide synthesis. The following is a general protocol for the coupling of this derivative.[5][7]

Materials:

  • Fmoc-D-Tyr(tBu)-OH

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF)

  • Coupling reagent (e.g., HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Solid-phase peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF.

  • Activation of Fmoc-D-Tyr(tBu)-OH: In a separate vial, dissolve Fmoc-D-Tyr(tBu)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test indicates a successful coupling.[5]

Biological Significance and Research Applications

D-Tyrosine and its derivatives serve as important precursors in the biosynthesis of catecholamine neurotransmitters.[1] While the L-isomers are the natural substrates for these pathways in humans, D-amino acids and their derivatives are valuable tools in neuroscience research to probe enzyme specificity, and transport mechanisms, and to develop novel therapeutic agents.

Neurotransmitter Synthesis Pathway

D-Tyrosine can be converted to L-DOPA, a precursor for dopamine, norepinephrine, and epinephrine. This compound serves as a synthetic precursor that can be hydrolyzed in situ to D-Tyrosine. The canonical pathway starting from L-Tyrosine is depicted below.

neurotransmitter_synthesis D_Tyr_ester D-Tyrosine Methyl Ester HCl D_Tyr D-Tyrosine D_Tyr_ester->D_Tyr Hydrolysis L_Tyr L-Tyrosine L_DOPA L-DOPA L_Tyr->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase research_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies enz_assay Enzyme Inhibition Assay admin Compound Administration enz_assay->admin cell_uptake Cellular Uptake Studies cell_uptake->admin behavior Behavioral Testing admin->behavior neurochem Neurochemical Analysis (HPLC) behavior->neurochem data_analysis Data Analysis and Interpretation neurochem->data_analysis hypothesis Hypothesis: D-Tyrosine derivative modulates neurotransmitter synthesis hypothesis->enz_assay hypothesis->cell_uptake

References

An In-depth Technical Guide to D-Tyrosine Methyl Ester Hydrochloride: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tyrosine methyl ester hydrochloride is a pivotal laboratory chemical, serving as a key building block in the synthesis of peptides and other complex organic molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthesis protocols, and its application in solid-phase peptide synthesis (SPPS). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the essential knowledge for the effective utilization of this compound in their work.

Chemical Structure and Properties

This compound is the hydrochloride salt of the methyl ester of D-tyrosine, a non-proteinogenic stereoisomer of the amino acid L-tyrosine. The presence of the methyl ester protects the carboxylic acid functionality, while the hydrochloride salt enhances its stability and solubility in aqueous solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₁₄ClNO₃[1]
Molecular Weight 231.68 g/mol [2][3]
CAS Number 3728-20-9[1]
Appearance White to off-white crystalline powder
Melting Point 188-190 °C (decomposes)[4]
Solubility Soluble in water and methanol.
SMILES COC(=O)--INVALID-LINK--N.Cl[1]
InChIKey VXYFARNRGZWHTJ-SBSPUUFOSA-N[1]
Spectroscopic Data

Table 2: ¹H NMR Spectroscopic Data for L-Tyrosine Methyl Ester Hydrochloride (400 MHz, DMSO-d₆) [5][6]

Chemical Shift (ppm)MultiplicityAssignment
9.56sPhenolic -OH
8.74s (br)-NH₃⁺
7.02d, J=8.4 Hz2 x Aromatic CH (ortho to -CH₂)
6.75d, J=8.4 Hz2 x Aromatic CH (ortho to -OH)
4.13t, J=6.4 Hzα-CH
3.66s-OCH₃
3.06mβ-CH₂

Table 3: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)Assignment
171.5C=O (ester)
156.5Aromatic C-OH
130.52 x Aromatic CH
127.0Aromatic C-CH₂
115.52 x Aromatic CH
55.0α-CH
52.5-OCH₃
36.0β-CH₂

Table 4: FT-IR Spectroscopic Data [7]

Wavenumber (cm⁻¹)Assignment
~3200-2800O-H (phenol), N-H (ammonium), C-H stretches
~1735C=O stretch (ester)
~1598, 1475N-H bend
~1515Aromatic C=C stretch
~1235Phenolic C-O stretch
~839p-disubstituted benzene C-H bend (out-of-plane)

Table 5: Mass Spectrometry Data (ESI-MS)

m/zAssignment
196.1[M+H]⁺ (M = free base)
137.1[M+H - COOCH₃]⁺
107.1[HO-C₆H₄-CH₂]⁺ (tropylium ion)

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of D-Tyrosine using methanol in the presence of an acid catalyst, typically thionyl chloride (SOCl₂) or anhydrous hydrogen chloride (HCl).

Experimental Protocol: Synthesis using Thionyl Chloride

This protocol is adapted from established procedures for the synthesis of amino acid methyl esters.

Materials:

  • D-Tyrosine

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend D-Tyrosine (1 equivalent) in anhydrous methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 - 1.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting solid, add anhydrous diethyl ether to precipitate the product.

  • Collect the crystalline solid by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield this compound.

G Synthesis of this compound D_Tyrosine D-Tyrosine Reaction Esterification Reaction (0°C to Reflux) D_Tyrosine->Reaction MeOH_SOCl2 Anhydrous Methanol (MeOH) Thionyl Chloride (SOCl₂) MeOH_SOCl2->Reaction Evaporation Solvent Evaporation (Rotary Evaporator) Reaction->Evaporation Precipitation Precipitation with Anhydrous Diethyl Ether Evaporation->Precipitation Filtration Filtration and Drying Precipitation->Filtration Product D-Tyrosine Methyl Ester Hydrochloride Filtration->Product

Synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a precursor for the synthesis of protected D-tyrosine derivatives used in SPPS. For Fmoc-based SPPS, the amine must be protected with a fluorenylmethyloxycarbonyl (Fmoc) group, and the phenolic hydroxyl group is typically protected with a tert-butyl (tBu) group to prevent side reactions. The resulting Fmoc-D-Tyr(tBu)-OH is the active building block for peptide synthesis.

Synthesis of Fmoc-D-Tyr(tBu)-OH

Experimental Protocol:

This protocol outlines the synthesis of Fmoc-D-Tyr(tBu)-OH from O-tert-butyl-D-tyrosine, which can be prepared from this compound.[8][9][10]

Materials:

  • O-tert-butyl-D-tyrosine

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane (or acetone) and water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve O-tert-butyl-D-tyrosine (1 equivalent) in a mixture of dioxane (or acetone) and water.

  • Add sodium bicarbonate (2-3 equivalents) to the solution and stir until a clear solution is obtained (pH 8-9).

  • Add a solution of Fmoc-OSu (1.0-1.1 equivalents) in dioxane dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

  • After completion, acidify the reaction mixture to pH 2-3 with 1 M HCl to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Dry the purified product under vacuum to yield Fmoc-D-Tyr(tBu)-OH.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following workflow illustrates the incorporation of Fmoc-D-Tyr(tBu)-OH into a growing peptide chain on a solid support using the Fmoc/tBu strategy.[11][12][13][14]

The SPPS Cycle:

The synthesis involves a repeated cycle of deprotection and coupling steps.

  • Resin Swelling: The solid support (e.g., Wang resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).[11]

  • Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.[11]

  • Washing: The resin is thoroughly washed with DMF to remove piperidine and the Fmoc-dibenzofulvene adduct.

  • Coupling: The pre-activated Fmoc-D-Tyr(tBu)-OH is added to the resin. Activation is typically achieved using a coupling reagent such as HBTU/HATU in the presence of a base like DIEA.

  • Washing: The resin is washed again with DMF to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the desired peptide sequence.

Final Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups (including the tBu group on the D-tyrosine residue) are removed simultaneously using a strong acid, typically a cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers.[11]

G Solid-Phase Peptide Synthesis (SPPS) Workflow cluster_0 SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Washing (DMF) Deprotection->Wash1 Coupling Coupling of Fmoc-D-Tyr(tBu)-OH (HBTU/DIEA in DMF) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Start Start: Resin-bound Peptide (with N-terminal Fmoc) Start->Deprotection Repeat->Deprotection Yes Cleavage Final Cleavage and Deprotection (TFA Cocktail) Repeat->Cleavage No (Sequence Complete) Purification Peptide Purification (e.g., HPLC) Cleavage->Purification

Solid-Phase Peptide Synthesis (SPPS) Workflow.

Conclusion

This compound is a versatile and indispensable compound for chemical and pharmaceutical research. Its straightforward synthesis and its role as a precursor to protected D-tyrosine derivatives make it a fundamental component in the synthesis of peptides and other complex molecules. A thorough understanding of its properties and reaction protocols, as detailed in this guide, is crucial for its successful application in the laboratory.

References

An In-depth Technical Guide to D-Tyrosine Methyl Ester Hydrochloride (CAS: 3728-20-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Tyrosine methyl ester hydrochloride, with the CAS number 3728-20-9, is a derivative of the non-proteinogenic amino acid D-tyrosine. This compound serves as a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. Its protected carboxyl group and the presence of the D-enantiomeric form offer unique advantages for the construction of peptides with enhanced stability against enzymatic degradation and for the synthesis of chiral pharmaceuticals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, including detailed experimental protocols and visual representations of relevant pathways and workflows.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: Chemical Identifiers and Formula
PropertyValue
CAS Number 3728-20-9[1][2][3]
Molecular Formula C₁₀H₁₃NO₃·HCl[1][3]
Molecular Weight 231.7 g/mol [1][3]
IUPAC Name methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride[4]
Synonyms D-Tyr-OMe·HCl, H-D-Tyr-OMe·HCl[1][3]
Table 2: Physical and Chemical Properties
PropertyValue
Appearance White to off-white powder[1]
Melting Point 184-193 °C[1]
Optical Rotation [a]D²⁰ = -35 ± 2º (c=1 in DMF)[1]
Solubility Soluble in water and organic solvents.[5]
Storage Conditions Store at 0-8 °C[1]

Synthesis and Preparation

The most common method for the synthesis of this compound is the Fischer esterification of D-Tyrosine using methanol in the presence of an acid catalyst, typically thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).

Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes the synthesis of this compound from D-Tyrosine using methanol and thionyl chloride.

Materials:

  • D-Tyrosine

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 10g of D-Tyrosine in 100 mL of anhydrous methanol.

  • Cool the suspension in an ice bath to 0 °C.

  • Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred suspension while maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for approximately 12-13 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1][6]

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to obtain a thick residue.[6]

  • To the residue, add diethyl ether to precipitate the product.

  • Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.[7]

Applications in Research and Development

This compound is a versatile intermediate with significant applications in peptide synthesis and neuroscience research.

Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The methyl ester protects the carboxylic acid terminus, while the amino group is available for coupling with the next amino acid in the peptide sequence. The D-configuration is particularly useful for creating peptides that are resistant to proteases, thereby increasing their in vivo half-life.

This protocol outlines the general steps for incorporating a D-Tyrosine residue into a peptide sequence on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) protection chemistry. The starting point is the commercially available Fmoc-D-Tyr(tBu)-OH, which is synthesized from this compound in preceding steps.

Materials:

  • Fmoc-protected amino acid resin

  • Fmoc-D-Tyr(tBu)-OH

  • Coupling reagents (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Solid-phase peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate tube, dissolve Fmoc-D-Tyr(tBu)-OH (4 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 3.9 equivalents), and a base (e.g., DIPEA, 8 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 30-60 minutes.

    • Monitor the reaction completion using a Kaiser test. Repeat the coupling if necessary.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, remove the terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by HPLC.

Peptide_Synthesis_Workflow Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-D-Tyr(tBu)-OH, HATU, DIPEA) Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Repeat Repeat for next Amino Acid Washing2->Repeat If not final AA Cleavage Cleavage from Resin (TFA Cocktail) Washing2->Cleavage If final AA Repeat->Deprotection Purification Purification (HPLC) Cleavage->Purification

General workflow for solid-phase peptide synthesis.
Neuroscience Research

D-Tyrosine is a precursor to the catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. The synthesis of these neurotransmitters is initiated by the enzyme tyrosine hydroxylase, which converts tyrosine to L-DOPA.[8][9] Studies have shown that administration of tyrosine methyl ester can increase dopamine concentrations in the brain.[10][11] this compound can be used in research to study the effects of increased D-tyrosine availability on these pathways, although the D-isomer is generally considered to have negligible effects on in vivo catecholamine synthesis compared to the L-isomer.[12]

Catecholamine_Synthesis_Pathway Tyrosine Tyrosine Tyrosine_Hydroxylase Tyrosine Hydroxylase Tyrosine->Tyrosine_Hydroxylase L_DOPA L-DOPA DOPA_Decarboxylase DOPA Decarboxylase L_DOPA->DOPA_Decarboxylase Dopamine Dopamine Dopamine_beta_Hydroxylase Dopamine β-hydroxylase Dopamine->Dopamine_beta_Hydroxylase Norepinephrine Norepinephrine PNMT PNMT Norepinephrine->PNMT Epinephrine Epinephrine Tyrosine_Hydroxylase->L_DOPA DOPA_Decarboxylase->Dopamine Dopamine_beta_Hydroxylase->Norepinephrine PNMT->Epinephrine

The catecholamine synthesis pathway.

Role in Drug Development

The unique properties of this compound make it a valuable component in the drug development pipeline. Its incorporation into peptide-based drug candidates can significantly improve their pharmacokinetic profiles.

Drug_Development_Logic Start D-Tyrosine Methyl Ester Hydrochloride Peptide Peptide Synthesis Start->Peptide ModifiedPeptide Modified Peptide (with D-Tyrosine) Peptide->ModifiedPeptide Stability Increased Proteolytic Stability ModifiedPeptide->Stability HalfLife Longer In Vivo Half-Life ModifiedPeptide->HalfLife Efficacy Improved Therapeutic Efficacy Stability->Efficacy HalfLife->Efficacy

Logical flow of this compound in drug development.

Conclusion

This compound is a fundamental reagent for chemists and pharmacologists. Its utility in creating stable, biologically active peptides underscores its importance in the development of novel therapeutics. The detailed protocols and pathways provided in this guide offer a solid foundation for its effective application in research and drug discovery.

References

D-Tyrosine Methyl Ester Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: D-Tyrosine methyl ester hydrochloride is a derivative of the non-proteinogenic amino acid D-tyrosine. Its ester and hydrochloride forms enhance its solubility and stability, making it a valuable compound in various research and development fields, particularly in neuroscience and pharmaceutical sciences. This document provides an in-depth overview of its chemical properties, relevant experimental protocols, and its role in biochemical pathways. It is primarily utilized as a chiral building block, a precursor in the synthesis of complex bioactive molecules, and as a research tool to investigate pathways involving tyrosine, such as catecholamine biosynthesis.[1]

Physicochemical and Quantitative Data

A summary of the key quantitative and physicochemical properties of this compound is presented below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 231.7 g/mol [1]
231.67 g/mol [2]
Molecular Formula C₁₀H₁₃NO₃·HCl[1]
C₁₀H₁₄ClNO₃[2][3][4]
CAS Number 3728-20-9[1][2][3][4]
IUPAC Name methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride[2][4]
Synonyms D-Tyr-OMe·HCl, Methyl D-tyrosinate hydrochloride[1][2]
Melting Point 184-200 °C[1][4]
Appearance White to off-white or pale cream crystalline powder[1][4]
Purity (by HPLC) ≥97.5%[4]
Optical Rotation [α]²⁰/D = -35 ± 2° (c=1 in DMF)[1]
Storage Conditions 0-8 °C[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research. The following sections provide established protocols.

Synthesis of this compound

The most common method for synthesizing amino acid methyl ester hydrochlorides is through the esterification of the corresponding amino acid using methanol in the presence of an acid catalyst.

Method 1: Using Thionyl Chloride

This protocol is adapted from the synthesis of the L-isomer.

  • Reaction Setup: Suspend D-Tyrosine (e.g., 10 mmol) in methanol (e.g., 20 mL) in a three-neck flask equipped with a magnetic stirrer and a thermometer.

  • Cooling: Cool the suspension in an ice bath to approximately -10 °C.

  • Reagent Addition: Slowly add thionyl chloride (e.g., 15 mmol) dropwise to the stirred suspension, ensuring the reaction temperature is maintained below room temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Upon completion, cool the reaction mixture and remove the methanol by rotary evaporation.

  • Product Isolation: The resulting crude product is dried to yield this compound as a white solid.

Method 2: Using Trimethylchlorosilane (TMSCl)

This method offers mild reaction conditions and generally provides high yields.[5]

  • Reaction Setup: Place D-Tyrosine (e.g., 0.1 mol) in a round-bottom flask.

  • Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the flask and stir with a magnetic stirrer. Then, add methanol (100 mL).[5]

  • Reaction: Stir the resulting solution or suspension at room temperature.[5]

  • Monitoring: Monitor the reaction's completion via TLC.[5]

  • Workup: Once the reaction is complete, concentrate the mixture on a rotary evaporator to remove the solvent and excess reagent.[5]

  • Product Isolation: The remaining solid is the this compound product.[5]

High-Performance Liquid Chromatography (HPLC) Analysis

Accurate quantification and purity assessment are critical. The following is a general protocol for the chiral HPLC analysis of a tyrosine derivative, which can be adapted for this compound.

Instrumentation and Materials:

  • HPLC System: A standard system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chiral HPLC Column: A teicoplanin-based chiral stationary phase column is recommended for separating underivatized amino acid enantiomers.[6]

  • Reagents: this compound reference standard (≥98% purity), HPLC grade methanol, acetonitrile, ammonium acetate, and formic acid.[6]

Protocol:

  • Standard Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water.[6]

    • Working Standards: Prepare calibration standards by serially diluting the stock solution with the mobile phase to achieve a concentration range of 1 µg/mL to 100 µg/mL.[6]

  • Sample Preparation (from a biological matrix, e.g., plasma):

    • Protein Precipitation: To 100 µL of the sample, add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.[6]

    • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the proteins.[6]

    • Extraction: Carefully transfer the supernatant to a clean tube.

    • Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.[6]

    • Filtration: Filter the sample through a 0.22 µm syringe filter into an HPLC vial before injection.[6]

  • HPLC Conditions (Example):

    • Mobile Phase: An isocratic mobile phase of 0.1% formic acid in water and methanol. The exact ratio should be optimized for the specific column and analyte.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: ~275 nm (for the phenyl group).

    • Injection Volume: 5 - 20 µL.

  • Data Analysis:

    • Identify the analyte peak based on the retention time of the pure standard.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the concentration in the samples using the linear regression equation derived from the calibration curve.

Role in Biochemical Pathways and Research Applications

This compound serves as a crucial tool in neuroscience and pharmacology due to its relationship with the catecholamine biosynthesis pathway. While the natural pathway utilizes the L-isomer of tyrosine, the D-isomer and its derivatives are important in research for studying enzyme kinetics, as competitive inhibitors, or as controls in stereospecific assays.

Catecholamine Biosynthesis Pathway

The catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—are synthesized from tyrosine.[7][8][9] This pathway is fundamental to numerous physiological and neurological processes.

Catecholamine_Biosynthesis L_Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) L_Tyrosine->TH L_DOPA L-DOPA DDC DOPA Decarboxylase (DDC) L_DOPA->DDC Dopamine Dopamine DBH Dopamine β-Hydroxylase (DBH) Dopamine->DBH Norepinephrine Norepinephrine PNMT PNMT Norepinephrine->PNMT Epinephrine Epinephrine TH->L_DOPA DDC->Dopamine DBH->Norepinephrine PNMT->Epinephrine

Caption: The biosynthesis pathway of catecholamines starting from L-Tyrosine.

This pathway's rate-limiting step is the conversion of L-tyrosine to L-DOPA by the enzyme tyrosine hydroxylase (TH).[10] D-Tyrosine derivatives can be used to probe the active site and stereospecificity of this crucial enzyme.

Applications in Research and Drug Development
  • Neuroscience Research: As a precursor to neurotransmitters, this compound and its isomers are valuable in studies investigating brain function, catecholamine metabolism, and the development of treatments for neurological and psychiatric disorders.[1]

  • Pharmaceutical Development: this compound is used as a starting material or intermediate in the synthesis of various pharmaceutical agents, including chiral drugs and peptide-based therapeutics.

  • Flavor and Nutrition: It has been explored as a potential supplement to enhance flavor profiles and nutritional value in food products.[1]

References

An In-depth Technical Guide to the Synthesis of D-Tyrosine Methyl Ester Hydrochloride from D-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of D-Tyrosine methyl ester hydrochloride, a crucial intermediate in peptide synthesis and a valuable chiral building block in medicinal chemistry and drug development.[1][2] The primary focus is on the Fischer-Speier esterification, detailing various established protocols, quantitative data, and reaction mechanisms to support researchers and scientists in their synthetic endeavors.

Introduction to Synthesis Methodologies

The conversion of D-Tyrosine to its methyl ester hydrochloride is most commonly achieved through Fischer-Speier esterification. This acid-catalyzed reaction utilizes an excess of methanol, which serves as both the solvent and the esterifying agent. The formation of the hydrochloride salt occurs concurrently, protecting the amino group and enhancing the product's stability and solubility. The most prevalent methods employ an acid catalyst, which can be generated in situ from reagents like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl), or by using anhydrous hydrogen chloride (HCl) gas.[3]

  • Thionyl Chloride in Methanol: This is a widely used and highly efficient method.[3] Thionyl chloride reacts with methanol to generate HCl in situ, which then catalyzes the esterification.[4] This approach is favored for its convenience and ability to produce high yields of the desired product.[3]

  • Trimethylchlorosilane (TMSCl) in Methanol: This method offers a convenient and milder alternative to the thionyl chloride procedure.[1][5][6][7] The reaction of TMSCl with methanol also generates the necessary HCl catalyst in situ and can be performed at room temperature, which simplifies the experimental setup.[1]

  • Anhydrous HCl Gas in Methanol: This is a classic method where anhydrous HCl gas is bubbled through a suspension of D-Tyrosine in methanol.[3][8] The strong acid protonates the carboxyl group, facilitating the esterification process.[3]

Reaction Mechanism and Workflow

The synthesis proceeds via an acid-catalyzed esterification mechanism. The process begins with the protonation of the carbonyl oxygen of the carboxylic acid group of D-Tyrosine by the acid catalyst (HCl). This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. The amino group is also protonated by the excess HCl in the reaction medium, resulting in the final product, this compound.[3]

Reaction_Scheme D_Tyrosine D-Tyrosine Product D-Tyrosine Methyl Ester Hydrochloride D_Tyrosine->Product  Methanol (CH₃OH)  Acid Catalyst (e.g., SOCl₂, HCl)

Caption: General reaction scheme for the synthesis of this compound.

The typical experimental workflow for the thionyl chloride method involves the controlled addition of the reagent to chilled methanol, followed by the introduction of D-Tyrosine and a period of heating under reflux to drive the reaction to completion. The product is then typically isolated by cooling the reaction mixture and precipitating the hydrochloride salt with a non-polar solvent like diethyl ether.

G cluster_prep Reagent Preparation cluster_reaction Esterification Reaction cluster_workup Product Isolation A Cool Methanol in an Ice Bath (e.g., 0 to -10°C) B Slowly Add Thionyl Chloride (SOCl₂) to Methanol A->B  Maintain low temp. C Add D-Tyrosine to the Methanol/SOCl₂ Mixture B->C  Forms HCl in situ D Heat the Mixture to Reflux (e.g., 60-70°C for 2-8 hours) C->D  Monitor by TLC E Cool Reaction Mixture to Room Temperature D->E F Concentrate Under Reduced Pressure E->F G Precipitate/Crystallize Product (e.g., with Diethyl Ether) F->G H Filter and Dry the Solid Product G->H

Caption: Experimental workflow for the thionyl chloride method.

Detailed Experimental Protocols

Method 1: Synthesis using Thionyl Chloride and Methanol

This protocol is adapted from several sources and represents a common laboratory procedure.[9][10][11][12]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanol (e.g., 100 mL). Cool the flask in an ice-salt bath to between -5°C and -10°C.[9][12]

  • Reagent Addition: Slowly add freshly distilled thionyl chloride (e.g., 1.1 to 1.5 molar equivalents relative to the amino acid) dropwise to the stirred, cold methanol.[9][12] Maintain the low temperature throughout the addition to control the exothermic reaction.

  • Reaction Initiation: Add D-Tyrosine (e.g., 0.1 mol) to the mixture.[10] Remove the ice bath and allow the mixture to warm to room temperature.

  • Reaction Completion: Heat the reaction mixture to reflux (approximately 60-70°C) for 2 to 8 hours.[9][10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the solution to room temperature. Remove the excess solvent and reagents under reduced pressure using a rotary evaporator.[9][10] To induce crystallization, the resulting crude solid or oil can be triturated with a cold, dry non-polar solvent such as diethyl ether or tert-butyl methyl ether.[10][11][12]

  • Purification: Collect the precipitated white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.[10][12] Recrystallization from absolute ethanol may be performed for higher purity.[12]

Method 2: Synthesis using Trimethylchlorosilane (TMSCl) and Methanol

This procedure provides a more convenient, room-temperature synthesis.[1]

  • Preparation: To a round-bottom flask containing D-Tyrosine (e.g., 0.1 mol), slowly add freshly distilled trimethylchlorosilane (TMSCl) (e.g., 0.2 mol, 2 equivalents) while stirring.

  • Reaction: Add methanol (e.g., 100 mL) to the flask. Stir the resulting solution or suspension at room temperature.

  • Reaction Completion: The reaction is typically stirred for 12 to 24 hours. Monitor completion using TLC.

  • Isolation: Concentrate the reaction mixture on a rotary evaporator to obtain the this compound product.

Quantitative Data Summary

The efficiency of the synthesis can vary based on the chosen method and reaction conditions. The following table summarizes reported yields for the synthesis of tyrosine methyl ester hydrochloride.

MethodReagentsMolar Ratio (Reagent:Tyr)TemperatureTime (h)Yield (%)Purity (HPLC)Reference
Thionyl ChlorideSOCl₂ / Methanol1.5 : 1Reflux~395.5%98.6%[9]
Thionyl ChlorideSOCl₂ / Methanol2.5 : 1Reflux~397.2%99.3%[9]
Thionyl ChlorideSOCl₂ / Methanol1.1 : 1Reflux382%-[12]
Thionyl ChlorideSOCl₂ / Methanol-60-70°C6-8--[10]
TMSClTMSCl / Methanol2 : 1Room Temp.12-24Good to Excellent-[1]

Product Characterization Data

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

PropertyValueReference
Appearance White to pale cream crystalline powder[13]
Molecular Formula C₁₀H₁₄ClNO₃[13]
Molecular Weight 231.68 g/mol [14]
Melting Point 189-190°C (dec.)[12]
190-200°C[13]
Proton NMR (¹H NMR) Conforms to structure[13]
(DMSO-d₆, δ ppm): 9.51 (s, 1H, OH), 8.65 (s, 3H, NH₃), 7.00 (d, 2H), 6.72 (d, 2H), 4.12 (dd, 1H, CH), 3.65 (s, 3H, COOCH₃), 3.07 (dd, 1H, CH₂), 2.99 (dd, 1H, CH₂)[15]
Purity (HPLC) ≥97.5%[13]

Visualizing the Reaction Mechanism

The acid-catalyzed Fischer esterification mechanism involves several key steps, as illustrated below.

Fischer_Esterification_Mechanism Tyrosine D-Tyrosine (R-COOH) Protonated_Acid Protonated Carboxylic Acid Tyrosine->Protonated_Acid + H⁺ H_plus H⁺ (from catalyst) Methanol Methanol (CH₃OH) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH₃OH (Nucleophilic Attack) Protonated_Ester_H2O Protonated Ester + H₂O Tetrahedral_Intermediate->Protonated_Ester_H2O - H₂O (Proton Transfer & Dehydration) Ester D-Tyrosine Methyl Ester Protonated_Ester_H2O->Ester - H⁺

Caption: Mechanism of Fischer-Speier esterification for D-Tyrosine.

Safety Considerations

  • Thionyl Chloride (SOCl₂): This reagent is corrosive, toxic, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood.[11] Personal protective equipment (gloves, safety glasses, lab coat) is mandatory. The addition of thionyl chloride to methanol is highly exothermic and must be performed at low temperatures to prevent uncontrolled boiling and release of toxic gases (HCl, SO₂).[8][11]

  • Trimethylchlorosilane (TMSCl): TMSCl is a flammable liquid and is corrosive. It should also be handled in a fume hood with appropriate PPE.

  • Anhydrous HCl: This is a corrosive and toxic gas. Systems involving gaseous HCl must be properly contained and scrubbed.

Conclusion

The synthesis of this compound from D-Tyrosine is a well-established and efficient process, crucial for various applications in organic and medicinal chemistry. The thionyl chloride method remains a popular choice due to its high yields and the ready availability of reagents. However, the trimethylchlorosilane method presents a milder and operationally simpler alternative. The choice of method will depend on the scale of the reaction, available equipment, and specific laboratory safety protocols. Proper characterization of the final product is essential to ensure its purity and suitability for subsequent applications.

References

D-Tyrosine Methyl Ester Hydrochloride: An In-Depth Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tyrosine methyl ester hydrochloride, a derivative of the non-proteinogenic amino acid D-tyrosine, has garnered interest within the scientific community for its potential biological activities. While its L-isomer is a well-established precursor for catecholaminergic neurotransmitters, the mechanism of action for the D-enantiomer is more nuanced. This technical guide synthesizes the current understanding of this compound's core mechanism of action, focusing on direct enzymatic interactions and potential indirect modulatory roles. This document provides a comprehensive overview of its effects on key biological pathways, supported by experimental data and detailed methodologies to facilitate further research and drug development.

Primary Mechanism of Action: Competitive Inhibition of Tyrosinase

The most direct and empirically supported mechanism of action for D-tyrosine is the competitive inhibition of tyrosinase, a key enzyme in melanin biosynthesis. Unlike its L-isomer, which is a substrate for tyrosinase, D-tyrosine acts as an inhibitor, thereby reducing melanin production.[1][2][3]

Quantitative Data on Tyrosinase Inhibition
CompoundTarget EnzymeInhibition TypeIC50 ValueCell Line/SystemReference
D-TyrosineTyrosinaseCompetitiveNot explicitly stated in abstracts, but dose-dependent reduction observed.Human MNT-1 melanoma cells, primary human melanocytes[1][2]
2-HydroxytyrosolTyrosinaseCompetitive13.0 µMMushroom tyrosinase[4]
2-HydroxytyrosolTyrosinase-32.5 µMB16 melanoma cells (cell-free extract)[4]

Note: Specific IC50 values for D-Tyrosine were not available in the initial search results, but the competitive inhibition and dose-dependent effects are documented.

Experimental Protocol: In Vitro Tyrosinase Activity Assay

This protocol outlines a spectrophotometric method to determine the inhibitory effect of this compound on tyrosinase activity.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (substrate)

  • This compound

  • Phosphate buffer (pH 6.8)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a series of dilutions of this compound in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of each concentration of this compound.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the tyrosinase solution to each well and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for 20 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[5]

Signaling Pathway Diagram

Tyrosinase_Inhibition LTyr L-Tyrosine Tyrosinase Tyrosinase LTyr->Tyrosinase Substrate DTyr D-Tyrosine Methyl Ester Hydrochloride DTyr->Inhibition Competitive Inhibition LDOPA L-DOPA Tyrosinase->LDOPA Catalysis Melanin Melanin LDOPA->Melanin Inhibition->Tyrosinase

D-Tyrosine competitively inhibits Tyrosinase, blocking melanin synthesis.

Role as a Catecholamine Precursor: A Contrasting View

While L-tyrosine is a direct precursor for the synthesis of dopamine, norepinephrine, and epinephrine, evidence suggests that D-tyrosine is not an effective substrate for tyrosine hydroxylase, the rate-limiting enzyme in this pathway.[6]

Quantitative Data on Catecholamine Synthesis

An in vivo microdialysis study in rats demonstrated that while L-tyrosine administration increased catecholamine synthesis, D-tyrosine had no effect.[6]

CompoundBrain RegionEffect on Catecholamine SynthesisReference
L-TyrosineMedial Prefrontal Cortex, StriatumElevated[6]
D-TyrosineMedial Prefrontal Cortex, StriatumNo effect[6]
Experimental Protocol: In Vivo Microdialysis for Catecholamine Measurement

This protocol describes the measurement of extracellular catecholamine levels in a specific brain region of a freely moving animal following the administration of this compound.[7][8][9][10]

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Microdialysis probes

  • Stereotaxic apparatus

  • Microinfusion pump

  • Fraction collector

  • HPLC with electrochemical detection (HPLC-ECD)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a guide cannula targeted at the brain region of interest (e.g., striatum or prefrontal cortex).

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples for at least 1-2 hours.

    • Administer this compound (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples at regular intervals.

  • Sample Analysis:

    • Analyze the collected dialysate samples for dopamine, norepinephrine, and their metabolites using HPLC-ECD.

  • Data Analysis:

    • Quantify the concentrations of catecholamines and their metabolites in each sample.

    • Express the post-administration levels as a percentage of the baseline levels.

Signaling Pathway Diagram

Catecholamine_Synthesis LTyr L-Tyrosine TH Tyrosine Hydroxylase (TH) LTyr->TH Substrate DTyr D-Tyrosine Methyl Ester Hydrochloride DTyr->NoEffect No significant substrate activity LDOPA L-DOPA TH->LDOPA Rate-limiting step Dopamine Dopamine LDOPA->Dopamine NoEffect->TH

D-Tyrosine is not a significant substrate for Tyrosine Hydroxylase.

Potential Indirect Modulation of NMDA Receptor Function

There is no direct evidence of this compound binding to NMDA receptors. However, an indirect modulatory role via the regulation of tyrosine phosphorylation of NMDA receptor subunits is a theoretical possibility, though not strongly supported by direct evidence for D-tyrosine itself. The function of NMDA receptors is known to be modulated by their phosphorylation state, which is controlled by the balance of protein tyrosine kinase (PTK) and protein tyrosine phosphatase (PTP) activity.[11][12][13][14]

Experimental Protocol: Protein Tyrosine Phosphatase (PTP) Activity Assay

This protocol describes a general method for measuring PTP activity, which could be adapted to investigate the effects of this compound.[15][16][17][18][19]

Materials:

  • Cell lysates or purified PTP enzyme

  • Phosphopeptide substrate (e.g., pNPP or a fluorescent substrate)

  • This compound

  • Assay buffer

  • Microplate reader

Procedure:

  • Prepare cell lysates or purified PTP.

  • In a microplate, add the PTP sample to the assay buffer.

  • Add different concentrations of this compound to the wells.

  • Initiate the reaction by adding the phosphopeptide substrate.

  • Incubate at the optimal temperature for the enzyme.

  • Measure the dephosphorylation of the substrate. This can be done by measuring the absorbance of the product (for chromogenic substrates) or the fluorescence (for fluorogenic substrates) at the appropriate wavelength.

  • Calculate the PTP activity and the percentage of inhibition or activation by this compound.

Signaling Pathway Diagram

NMDAR_Modulation cluster_0 Potential Indirect Modulation cluster_1 NMDA Receptor Regulation DTyr D-Tyrosine Methyl Ester Hydrochloride Unknown Unknown Intermediates DTyr->Unknown PTK Protein Tyrosine Kinase (PTK) Unknown->PTK ? PTP Protein Tyrosine Phosphatase (PTP) Unknown->PTP ? NMDAR_P NMDA Receptor-P (Active) PTK->NMDAR_P Phosphorylation NMDAR NMDA Receptor (Inactive) PTP->NMDAR Dephosphorylation NMDAR->NMDAR_P

Hypothetical indirect modulation of NMDA receptor activity by D-Tyrosine.

Conclusion

The primary and most substantiated mechanism of action for D-Tyrosine is its role as a competitive inhibitor of tyrosinase. This has direct implications for melanin synthesis and suggests potential applications in dermatology and related fields. The widely held assumption that D-tyrosine acts as a precursor for catecholamine synthesis, similar to its L-isomer, is not supported by in vivo evidence. While an indirect modulation of NMDA receptor function through the regulation of tyrosine phosphorylation is a theoretical possibility, it remains speculative and requires further investigation to establish a direct link with this compound.

Future research should focus on elucidating the specific inhibitory kinetics of this compound on tyrosinase, exploring its potential metabolism to other active compounds, and investigating any off-target effects, including its influence on the broader kinome and phosphatome. The detailed experimental protocols provided in this guide offer a framework for such investigations, which will be crucial for the continued development and potential therapeutic application of this compound.

References

The Synthetic Keystone: An In-depth Technical Guide to the Biological Significance of D-Tyrosine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tyrosine methyl ester hydrochloride is a chiral amino acid derivative recognized primarily for its role as a versatile intermediate in synthetic organic chemistry. While not extensively documented for its direct biological activities, its structural components—the D-amino acid configuration and the protected carboxyl group—position it as a valuable building block in the development of novel peptides and complex molecules with significant therapeutic potential. This guide explores the core utility of this compound in chemical synthesis, examines the biological significance of closely related tyrosine analogs to infer potential activities, and details experimental protocols for its synthesis and application.

Introduction: A Tale of Two Isomers

In the landscape of biochemistry and pharmacology, the chirality of a molecule is paramount. While L-amino acids form the fundamental constituents of proteins in most living organisms, their D-enantiomers are increasingly appreciated for their unique biological roles and their utility in drug design. This compound, the D-isomer of tyrosine with a methyl-esterified carboxyl group, serves as a prime example of a synthetic tool used to harness the properties of D-amino acids. Its primary significance lies not in its intrinsic biological effects, but in its application as a precursor for bioactive molecules, including neurotransmitter pathway modulators and pharmaceuticals.[1] The methyl ester group protects the carboxylic acid, allowing for controlled reactions at the amino group, a common strategy in peptide synthesis.[2]

Core Utility: A Synthetic Building Block

The principal application of this compound is as an intermediate in chemical synthesis.

  • Peptide Synthesis: The incorporation of D-amino acids like D-Tyrosine into peptide chains is a key strategy for increasing resistance to enzymatic degradation by proteases, thereby enhancing the peptide's in vivo half-life. This compound serves as a readily available source for introducing this non-canonical amino acid. A study has shown that adding D-tyrosine to the terminus of cosmetic peptides can endow them with anti-melanogenic effects by inhibiting tyrosinase activity, without altering their original functions.[3]

  • Synthesis of Complex Molecules: This compound is a documented intermediate in the synthesis of pharmaceuticals such as oxybutynin chloride, which is known to inhibit proliferation and suppress gene expression in bladder smooth muscle cells.[4][5]

Inferred Biological Significance from Related Compounds

While direct evidence for the biological activity of this compound is limited, the actions of structurally similar compounds provide a framework for postulating its potential roles.

Inhibition of Catecholamine Synthesis

The most prominent biological activity of related tyrosine analogs is the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines like dopamine, norepinephrine, and epinephrine.[6][7][8]

  • α-Methyl-p-tyrosine (AMPT) / Metyrosine: This compound is a well-known competitive inhibitor of tyrosine hydroxylase.[9][10][11] It is used clinically in the management of pheochromocytoma, a tumor that secretes excessive amounts of catecholamines.[9][10][12] AMPT reduces catecholamine synthesis by 20% to 80%.[10][11]

  • O-Methyl-D-tyrosine: This derivative is also recognized as an inhibitor of tyrosine hydroxylase, making it a valuable tool in neuroscience research to modulate dopamine levels.[13][14]

Given these precedents, it is plausible that this compound or its derivatives could be explored for similar inhibitory effects on catecholamine pathways.

Amino Acid Transport

A radiolabeled analog, 3-[(18)F]fluoro-α-methyl-D-tyrosine (D-[(18)F]FAMT), has been evaluated as a PET tracer for imaging malignant tumors.[15] Its uptake into tumor cells is mediated by the L-amino acid transporter 1 (LAT1), suggesting that D-tyrosine derivatives can interact with amino acid transport systems, a mechanism that could be exploited for targeted drug delivery into cancer cells.[15]

Quantitative Data

Direct quantitative biological data for this compound is not widely available in the literature. The following tables summarize its physicochemical properties and the biological data of a related, active compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number3728-20-9[5][16]
Molecular FormulaC₁₀H₁₄ClNO₃[5]
Molecular Weight231.67 g/mol
Melting Point190-200°C[5]
AppearanceWhite to pale cream powder[5]

Table 2: Pharmacological Data for α-Methyl-p-tyrosine (AMPT)

ParameterValueCondition/NoteReference
Mechanism of ActionCompetitive inhibitor of Tyrosine Hydroxylase[10][11]
Reduction in Catecholamines20% - 79%In patients with pheochromocytoma[10][11]
Therapeutic Dose600 - 4000 mg per day[10][11]
Biological Half-life3.5 - 4 hours[9]

Key Experimental Protocols

Protocol for the Synthesis of this compound

This protocol is a standard Fischer-Speier esterification method adapted from procedures for similar amino acids.[17]

  • Setup: Suspend D-Tyrosine (0.1 mol) in methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Acid Catalyst Addition: Cool the suspension in an ice bath (0°C). Slowly and carefully add thionyl chloride (0.2 mol) dropwise to the mixture.

  • Reaction: Remove the ice bath and heat the mixture to reflux. Stir at reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess reagent under reduced pressure using a rotary evaporator.

  • Purification: Triturate the resulting crude solid with cold diethyl ether to precipitate the product and wash away impurities.

  • Isolation: Collect the white solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol for Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for coupling an amino acid like this compound (after conversion to a protected form like Fmoc-D-Tyr(tBu)-OH) in an automated or manual synthesizer.

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a solvent like N,N-dimethylformamide (DMF).

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound amino acid using a 20% piperidine in DMF solution.

  • Activation & Coupling: In a separate vessel, activate the carboxyl group of the incoming Fmoc-protected D-Tyrosine derivative using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in DMF. Add this activation mixture to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Cleave the completed peptide from the resin and remove side-chain protecting groups simultaneously using a cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Context: Pathways and Workflows

Catecholamine Biosynthesis Pathway

The following diagram illustrates the catecholamine synthesis pathway and highlights the point of inhibition by tyrosine hydroxylase inhibitors like AMPT, providing a conceptual framework for the potential action of D-Tyrosine derivatives.

Catecholamine_Pathway cluster_pathway Catecholamine Synthesis Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine LDOPA->Dopamine AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Inhibitor α-Methyl-p-tyrosine (AMPT) O-Methyl-D-tyrosine (Potential Inhibitors) Inhibitor->Tyrosine_Hydroxylase_Point SPPS_Workflow Start Start with Resin Support Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Couple Protected Amino Acid (e.g., Fmoc-D-Tyr(tBu)-OH) + Coupling Reagents Wash1->Couple Wash2 5. Wash (DMF) Couple->Wash2 Loop Repeat Steps 2-5 for each amino acid Wash2->Loop Loop->Deprotect Next Cycle Cleave 6. Cleave Peptide from Resin & Remove Side-Chain Protection (TFA Cocktail) Loop->Cleave Final Cycle Purify 7. Precipitate & Purify (RP-HPLC) Cleave->Purify End Pure Peptide Purify->End

References

D-Tyrosine Methyl Ester Hydrochloride: A Comprehensive Technical Guide for its Application as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Tyrosine methyl ester hydrochloride is a derivative of the non-proteinogenic amino acid D-tyrosine, distinguished by the esterification of its carboxylic acid group and the presence of a hydrochloride salt of its primary amine. This modification enhances its solubility and stability, making it a versatile and valuable chiral building block in synthetic organic chemistry.[1] Its inherent chirality and trifunctional nature (amino, hydroxyl, and ester groups) provide a scaffold for constructing complex, stereochemically defined molecules. This guide offers an in-depth exploration of the physicochemical properties, synthesis, and key applications of this compound, with a focus on its utility in pharmaceutical development and biochemical research for professionals in drug discovery and related scientific fields.[1][2]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for its handling, characterization, and application in synthetic protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 3728-20-9[1][3]
Molecular Formula C₁₀H₁₄ClNO₃[1][3][4]
Molecular Weight 231.67 g/mol [1][4]
Appearance White to off-white or pale cream powder/crystalline powder[1][5]
Melting Point 184-193 °C; 190-200°C[1][5]
Optical Rotation [α]D²⁰ = -35 ± 2º (c=1 in DMF)[1]
Purity ≥ 98% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Table 2: Spectroscopic Data References

While direct spectroscopic data for this compound was not prevalent in the initial search, the following links provide spectra for closely related compounds, which are useful for comparative purposes.

Spectroscopic Data TypeRelated CompoundReference Link
¹H NMR L-Tyrosine methyl ester hydrochloride[6]
¹H NMR DL-Tyrosine methyl ester hydrochloride[7][8]
¹H NMR, ¹³C NMR, MS, IR α-Methyl-DL-tyrosine methyl ester hydrochloride[9][10]

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer-Speier esterification of D-Tyrosine. This reaction utilizes an excess of methanol as both the solvent and reagent, with a strong acid catalyst. Thionyl chloride (SOCl₂) is a frequently used catalyst as it reacts with methanol to form HCl in situ, driving the reaction to completion.[11][12][13]

Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from established methods for the synthesis of amino acid methyl esters.[11][12][14]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-Tyrosine (1 equivalent) in anhydrous methanol (e.g., 5-10 mL per gram of amino acid).

  • Cooling: Cool the suspension to 0°C in an ice bath.

  • Catalyst Addition: Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension. The temperature should be maintained below 5°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 65°C) for 3-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[14]

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol and volatile byproducts under reduced pressure using a rotary evaporator.[12]

  • Purification: The resulting crude solid is triturated with cold diethyl ether to remove any non-polar impurities.[12] The solid product is then collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound as a white solid.[13] For higher purity, recrystallization from a methanol/diethyl ether solvent system can be performed.[11]

Visualization of Synthesis Workflow

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_products Products & Purification D_Tyr D-Tyrosine Esterification Fischer-Speier Esterification D_Tyr->Esterification MeOH Methanol (Solvent/Reagent) MeOH->Esterification SOCl2 Thionyl Chloride (Catalyst) SOCl2->Esterification in situ HCl Reflux Reflux (3-8h) Crude Crude Product Reflux->Crude Evaporation Esterification->Reflux Purified D-Tyrosine Methyl Ester Hydrochloride Crude->Purified Purification (Ether Wash/Recrystallization)

Caption: General workflow for the synthesis of this compound.

Applications as a Chiral Building Block

The D-configuration of this amino acid ester makes it a valuable tool for introducing chirality and for creating molecules with modified biological properties compared to their L-enantiomers.

Peptide Synthesis

This compound is a key reagent in the synthesis of peptides containing unnatural D-amino acids.[15][16]

  • Carboxyl Protection: The methyl ester group effectively protects the C-terminus, preventing self-polymerization and allowing for controlled, stepwise peptide bond formation at the N-terminus.[2][17]

  • Enhanced Stability: Incorporating D-amino acids like D-Tyrosine into peptide sequences can significantly increase their resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. This enhances the peptide's in vivo half-life, a critical attribute for therapeutic peptides.[16]

  • Conformational Control: The presence of a D-amino acid can induce specific secondary structures, such as β-turns, which can be crucial for biological activity and receptor binding affinity.

Synthesis of Chiral Pharmaceuticals and Bioactive Molecules

As a versatile intermediate, it serves as a starting material for a wide range of complex chiral molecules.[1][2]

  • Precursor for Bioactive Molecules: It is used in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] For instance, it is an intermediate in the synthesis of oxybutynin chloride, which is used to treat overactive bladder.[3][5]

  • Scaffold for Novel Compounds: The reactive amino, hydroxyl, and ester groups provide multiple points for modification, allowing for the creation of diverse libraries of chiral compounds for drug screening.[2] This includes its use in synthesizing chiral piperazines and other heterocyclic structures.[13]

Neuroscience Research

D-Tyrosine and its derivatives are utilized to study catecholamine pathways.[1]

  • Neurotransmitter Precursor: D-Tyrosine can serve as a precursor for neurotransmitters like dopamine.[1] Using the D-enantiomer allows researchers to probe the stereoselectivity of the enzymes involved in these pathways.

  • Enzyme Inhibition Studies: Modified versions, such as O-Methyl-D-tyrosine, are used as inhibitors of key enzymes like tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. This allows for the investigation of the physiological roles of these neurotransmitters.[16][18][19]

Visualization of Applications

G Core Applications of this compound cluster_pharma Pharmaceutical Development cluster_research Biochemical Research cluster_outcomes Resulting Molecules & Studies DTyr D-Tyrosine Methyl Ester Hydrochloride Peptide Peptide Synthesis DTyr->Peptide Chiral Chiral Drug Intermediates DTyr->Chiral Neuro Neuroscience Research DTyr->Neuro StablePeptides Enzymatically Stable Peptides Peptide->StablePeptides Bioactive Bioactive Molecules (e.g., Oxybutynin) Chiral->Bioactive Pathway Catecholamine Pathway Modulation Neuro->Pathway

Caption: Logical relationships of this compound's applications.

Key Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound.

Protocol 1: General Peptide Coupling (Solution Phase)

This protocol describes the coupling of N-protected this compound to a C-protected amino acid.

  • Deprotection (if starting with N-protected amino acid): If the N-terminus of the growing peptide chain is protected (e.g., with Boc or Fmoc), it must first be deprotected under standard acidic (for Boc) or basic (for Fmoc) conditions.

  • Free Amine Liberation: Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents) to neutralize the hydrochloride and liberate the free amine.

  • Activation of Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (1 equivalent) in DCM or DMF. Add a coupling reagent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.05 equivalents) and DIPEA (2 equivalents). Stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction: Add the solution of activated N-protected amino acid to the solution of D-Tyrosine methyl ester. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting dipeptide by flash column chromatography on silica gel.

Visualization of Peptide Synthesis Workflow

G Experimental Workflow for Peptide Synthesis start Start: N-Protected Amino Acid (AA1) + D-Tyrosine Methyl Ester HCl (AA2) free_amine 1. Liberate Free Amine of AA2 (Solvent + Base, e.g., DIPEA) start->free_amine activation 2. Activate Carboxyl Group of AA1 (Coupling Reagent, e.g., HATU) start->activation coupling 3. Coupling Reaction (Mix activated AA1 and free AA2) free_amine->coupling activation->coupling workup 4. Aqueous Work-up (Wash with acid, base, brine) coupling->workup purification 5. Purification (Column Chromatography) workup->purification product Product: Protected Dipeptide purification->product

Caption: Step-by-step workflow for a typical peptide coupling reaction.

Involvement in Biological Pathways

While this compound is not a natural component of signaling pathways, its structural similarity to L-Tyrosine makes it and its derivatives relevant for studying the catecholamine biosynthesis pathway. O-Methyl-D-tyrosine, a related compound, acts as an inhibitor of Tyrosine Hydroxylase, the pathway's rate-limiting enzyme.[19]

Visualization of Catecholamine Biosynthesis Pathway

G Catecholamine Biosynthesis & Inhibition Point cluster_pathway Biosynthesis Pathway cluster_inhibitor Inhibition LTyr L-Tyrosine LDopa L-DOPA LTyr->LDopa Tyrosine Hydroxylase (TH) Dopamine Dopamine LDopa->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Inhibitor O-Methyl-D-tyrosine (Derivative) Inhibitor->LTyr Competitive Inhibition

Caption: The catecholamine synthesis pathway and the inhibitory action of a D-tyrosine derivative.

References

Unlocking Potential: A Technical Guide to the Research Applications of D-Tyrosine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the multifaceted research applications of D-Tyrosine methyl ester hydrochloride. This document provides an in-depth overview of its utility in peptide synthesis, neuroscience, and as a chiral building block for novel therapeutics, complete with experimental protocols and quantitative data.

This compound, a derivative of the non-proteinogenic amino acid D-tyrosine, is a versatile chemical tool with significant potential across various scientific disciplines. Its unique stereochemistry and protected carboxyl group make it a valuable starting material and intermediate in a range of synthetic and biological applications. This guide explores its core research applications, providing detailed methodologies and data to support its integration into experimental workflows.

Core Applications:

  • Peptide Synthesis: A primary application of this compound is in the synthesis of peptides containing D-amino acids. The incorporation of D-amino acids can significantly enhance the proteolytic stability of peptides, a crucial attribute for therapeutic peptide development. The methyl ester group effectively protects the C-terminus during peptide coupling reactions.[1]

  • Neuroscience Research: As a precursor to various bioactive molecules, this compound is instrumental in studies related to neurotransmitter pathways and neurological disorders.[2] While L-tyrosine is a direct precursor to catecholamines, D-tyrosine and its derivatives are valuable tools for probing enzymatic and receptor functions in the nervous system.

  • Chiral Building Block: The defined stereochemistry of this compound makes it an excellent chiral synthon for the asymmetric synthesis of complex organic molecules, including novel drug candidates.[3][4] It serves as a foundational structure for introducing the D-tyrosine moiety into larger scaffolds.[3][5]

  • Drug Development and Discovery: This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. For instance, it is an intermediate in the synthesis of oxybutynin chloride, a compound that inhibits the proliferation of bladder smooth muscle cells.[6] It is also a key component in the design of novel kinase inhibitors and other targeted therapies.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of tyrosine methyl ester hydrochlorides and related compounds in various experimental contexts. While specific data for the D-isomer is often extrapolated from studies on the L-isomer or other derivatives, these tables provide a valuable reference for experimental design.

ParameterTypical Value/RangeNotes
Coupling Time 30 - 120 minutesDouble coupling may be beneficial for sterically hindered adjacent residues.
Coupling Reagents HATU, HBTU, HCTU, PyBOPAminium/uronium-based reagents are generally effective.
Coupling Efficiency >95%Can be sequence-dependent and is often monitored by qualitative methods like the Kaiser test.[8]
Cleavage from Resin 1 - 4 hoursDependent on the specific resin and the complexity of the peptide.
Crude Peptide Purity 50 - 90%Highly sequence-dependent; purification is typically required.[8]
Final Purity (Post-HPLC) >95-99%Achievable with standard reversed-phase HPLC protocols.[8]

Table 1: Solid-Phase Peptide Synthesis (SPPS) Parameters for Tyrosine Derivatives.

MethodReagentsYieldPurity (HPLC)Reference
Fischer-Speier Esterification (Thionyl Chloride)Methanol, Thionyl Chloride95.5%98.6%[9]
Fischer-Speier Esterification (Thionyl Chloride)Methanol, Thionyl Chloride (higher conc.)97.2%99.3%[9]
Trimethylchlorosilane/Methanol SystemMethanol, TrimethylchlorosilaneGood to excellentHigh[10]

Table 2: Synthesis Yields and Purity for Tyrosine Methyl Ester Hydrochloride.

Key Experimental Protocols

General Protocol for Peptide Coupling using this compound

This protocol outlines a standard procedure for incorporating this compound into a peptide chain using solution-phase synthesis.

Materials:

  • N-protected amino acid

  • This compound

  • Coupling reagent (e.g., DCC, HBTU)

  • Tertiary base (e.g., Triethylamine, DIEA)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the N-protected amino acid in the anhydrous solvent.

  • Add the coupling reagent and stir for a few minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound in the anhydrous solvent and add the tertiary base to neutralize the hydrochloride salt.

  • Add the D-tyrosine methyl ester solution to the activated N-protected amino acid solution.

  • Stir the reaction mixture at room temperature until completion, monitoring the progress by TLC.

  • Upon completion, filter off any precipitated urea (if using DCC).

  • Remove the solvent under reduced pressure.

  • Purify the resulting dipeptide ester by column chromatography or recrystallization.

Protocol for In Vitro Oxidative Stress Assay

This protocol provides a general framework for assessing the potential protective effects of compounds derived from this compound against oxidative stress in a cell-based model.

Materials:

  • Cultured cells (e.g., neuronal cell line)

  • D-Tyrosine derivative to be tested

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide, rotenone)

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the D-Tyrosine derivative for a specified period.

  • Induce oxidative stress by adding the chosen inducing agent to the cell culture medium.

  • Incubate the cells for a period sufficient to induce measurable cell death in the control group.

  • Assess cell viability using a suitable assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the protective effect of the D-Tyrosine derivative.

Signaling Pathways and Experimental Workflows

NMDA Receptor Modulation by Tyrosine Kinase

D-Tyrosine and its derivatives are relevant to the study of NMDA receptor function, particularly in the context of tyrosine phosphorylation, which is a key regulatory mechanism for these receptors.[11] The following diagram illustrates the signaling pathway of NMDA receptor potentiation mediated by Src tyrosine kinase.

NMDA_Tyrosine_Kinase_Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds GluN2 Glycine Glycine/D-Serine Glycine->NMDAR Binds GluN1 CaMKII CaMKII NMDAR->CaMKII Ca2+ influx activates Phosphorylation Tyrosine Phosphorylation Src Src Kinase Src->NMDAR Phosphorylates GluN2B subunit PTP Protein Tyrosine Phosphatase (PTP) PTP->NMDAR Dephosphorylates Potentiation Enhanced Ca2+ Influx Phosphorylation->Potentiation Leads to

NMDA Receptor potentiation by Src Kinase.
General Workflow for Chiral Synthesis

The use of this compound as a chiral building block is fundamental in asymmetric synthesis. The following diagram outlines a general workflow for the synthesis of a chiral drug intermediate starting from this compound.

Chiral_Synthesis_Workflow Start D-Tyrosine Methyl Ester Hydrochloride Protection N-Protection (e.g., Boc, Cbz) Start->Protection Coupling Coupling with Another Chiral Moiety Protection->Coupling Modification Side Chain or Backbone Modification Coupling->Modification Deprotection Deprotection Modification->Deprotection Purification Purification (e.g., HPLC, Crystallization) Deprotection->Purification FinalProduct Chiral Drug Intermediate Purification->FinalProduct

Asymmetric synthesis workflow.

This technical guide provides a foundational understanding of the potential research applications of this compound. The provided protocols and data serve as a starting point for researchers to explore and expand upon the utility of this versatile compound in their respective fields.

References

D-Tyrosine methyl ester hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of D-Tyrosine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and toxicological profile of this compound (CAS No: 3728-20-9). The information is intended to support risk assessment and ensure safe laboratory practices. While extensive toxicological data for this specific compound is not available, this guide summarizes existing safety information and outlines standard experimental protocols for hazard assessment based on established international guidelines.

Chemical and Physical Properties

This compound is a derivative of the amino acid D-tyrosine, utilized in biochemical research and as a precursor in the synthesis of various bioactive molecules.[1] Its hydrochloride salt form enhances solubility and stability.[1]

PropertyValueReference(s)
CAS Number 3728-20-9[1][2]
Molecular Formula C₁₀H₁₃NO₃·HCl[1]
Molecular Weight 231.68 g/mol [2]
Appearance White to off-white or pale cream powder / crystalline powder[1][3]
Melting Point 184-193 °C[1], 190-200°C[3][1][3]
Storage Conditions Refrigerate (0-8 °C), Store in a cool, dry, well-ventilated place.[1][2]
Synonyms H-D-Tyr-OMe·HCl, (R)-Methyl 2-amino-3-(4-hydroxyphenyl)propionate hydrochloride[4]

Hazard Identification and Classification

This compound is classified as an irritant. The toxicological properties have not been fully investigated, and acute toxicity data such as LD50 or LC50 values are not available.[4][5] The primary hazards are related to irritation of the skin, eyes, and respiratory system.[4][6][7]

Hazard ClassGHS CategoryHazard Statement (H-code)
Skin Irritation Category 2H315: Causes skin irritation
Serious Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory)H335: May cause respiratory irritation

Source: AK Scientific, Inc. Safety Data Sheet.[4][7]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and associated risks. Engineering controls and personal protective equipment should be utilized.

Engineering Controls
  • Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Facilities should be equipped with an eyewash station and a safety shower.[8]

Personal Protective Equipment (PPE)

A summary of recommended PPE is provided below.

Protection TypeSpecificationReference(s)
Eye/Face Chemical splash-resistant safety glasses or goggles with side protection (compliant with EN166 or OSHA 29 CFR 1910.133).[4][8]
Hand Wear appropriate protective gloves to prevent skin exposure.[6][8]
Skin/Body Long-sleeved clothing or a lab coat to minimize skin contact.[6]
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and ventilation is inadequate.[5][8]
Handling Practices
  • Avoid contact with skin, eyes, and clothing.[8]

  • Avoid breathing dust. Minimize dust generation and accumulation.[8]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in handling areas.[4]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[4][8] Keep refrigerated when not in use.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[4]

First Aid Measures

Exposure RouteFirst Aid ProcedureReference(s)
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[4][8]
Skin Contact Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing. Obtain medical aid.[4][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Obtain medical aid.[4][8]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and drink 2-4 cupfuls of milk or water. Obtain medical aid.[4][8]

Toxicological Information and Experimental Protocols

While specific toxicological studies on this compound are not publicly available, its GHS classification indicates irritant properties. The following sections describe the standard, internationally recognized in vitro methodologies for assessing the hazards associated with this compound.

Potential Toxicological Mechanisms

Chemical irritants can induce cellular damage through various mechanisms. For eye and skin irritation, this often involves disruption of cell membranes, denaturation of proteins, and subsequent release of inflammatory mediators (cytokines), leading to redness, swelling, and pain.[9][10]

Below is a generalized diagram illustrating a potential pathway for chemical-induced skin irritation.

G cluster_0 Exposure & Penetration cluster_1 Cellular Events cluster_2 Tissue Response Compound D-Tyrosine Methyl Ester Hydrochloride SC Stratum Corneum Penetration Compound->SC Keratinocytes Keratinocyte Interaction SC->Keratinocytes Damage Cell Membrane Damage & Protein Denaturation Keratinocytes->Damage Release Release of Pro-inflammatory Mediators (e.g., Cytokines) Damage->Release Inflammation Inflammatory Cascade (Vasodilation, Immune Cell Infiltration) Release->Inflammation Symptoms Clinical Symptoms (Erythema, Edema) Inflammation->Symptoms

Generalized pathway for chemical-induced skin irritation.
Experimental Protocol: In Vitro Skin Irritation

The potential for a chemical to cause skin irritation can be assessed using the OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method .[11][12] This method is a validated animal-free alternative.

Methodology:

  • Test System: A three-dimensional Reconstructed Human Epidermis (RhE) model is used, which mimics the upper layers of human skin.[13]

  • Application: The test chemical (this compound) is applied topically to the surface of the RhE tissue. A negative control (e.g., ultrapure water) and a positive control (e.g., 5% SDS) are run concurrently.[14]

  • Exposure: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes).[14]

  • Incubation & Washing: After exposure, the chemical is removed by washing, and the tissues are incubated for a recovery period (e.g., 42 hours).[14]

  • Viability Assessment: Cell viability is measured using the MTT assay. The vital dye MTT is converted by mitochondrial enzymes in viable cells into a blue formazan salt.[13]

  • Data Analysis: The amount of formazan is quantified by measuring its optical density. The percentage viability of the chemical-treated tissue is calculated relative to the negative control.

  • Classification: If the mean tissue viability is reduced to ≤ 50%, the chemical is classified as a skin irritant (UN GHS Category 2).[11][14]

G start Prepare Reconstructed Human Epidermis (RhE) Tissues apply_chem Topically Apply Test Chemical, Positive Control (SDS), and Negative Control (Water) start->apply_chem incubate1 Incubate for 60 minutes at 37°C apply_chem->incubate1 wash Wash Tissues to Remove Test Chemical incubate1->wash incubate2 Incubate for 42-hour Recovery Period wash->incubate2 add_mtt Add MTT Reagent and Incubate for 3 hours incubate2->add_mtt extract Extract Formazan Salt add_mtt->extract measure Measure Optical Density (OD) extract->measure calculate Calculate % Viability vs. Negative Control measure->calculate classify Classification calculate->classify irritant Irritant (GHS Cat 2) (Viability ≤ 50%) classify->irritant Yes non_irritant Non-Irritant (Viability > 50%) classify->non_irritant No

Experimental workflow for OECD Guideline 439 (Skin Irritation).
Experimental Protocol: In Vitro Eye Irritation

To assess serious eye irritation, the OECD Test Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) Test Method is employed.[2] This test identifies chemicals that do not require classification for eye irritation or serious eye damage. A more advanced version, OECD 492B , can distinguish between GHS Category 1, Category 2, and non-categorized substances.[8][15]

Methodology:

  • Test System: A Reconstructed human Cornea-like Epithelium (RhCE) model, such as the SkinEthic™ HCE, is used.[8][16]

  • Application: The test chemical is applied to the apical surface of the RhCE tissues. Triplicate tissues are typically used for each substance.[16]

  • Exposure: Tissues are exposed for a set duration (e.g., 30 minutes for liquids, 6 hours for solids) at 37°C.[6][16]

  • Post-Exposure Incubation: The chemical is rinsed off, and the tissues undergo a post-exposure incubation period.

  • Viability Assessment: Similar to the skin irritation test, cell viability is determined using the MTT assay.[8]

  • Classification: A substance is identified as not requiring classification (No Category) if the mean tissue viability is > 60%.[6] Substances causing viability to fall below this threshold are considered irritants, with further testing potentially required to differentiate between GHS Category 1 and 2.[6]

G start Prepare Reconstructed Cornea-like Epithelium (RhCE) Tissues apply_chem Apply Test Chemical to Triplicate Tissues start->apply_chem incubate Incubate (e.g., 30 min for liquids, 6 hours for solids) apply_chem->incubate wash Rinse Tissues and Perform Post-Exposure Soak incubate->wash add_mtt Assess Viability with MTT Assay wash->add_mtt measure Measure Optical Density (OD) add_mtt->measure calculate Calculate % Viability vs. Negative Control measure->calculate classify Classification calculate->classify irritant Irritant Potential (Viability ≤ 60%) classify->irritant Yes non_irritant No Category (Viability > 60%) classify->non_irritant No

Experimental workflow for OECD Guideline 492 (Eye Irritation).
Respiratory Irritation Assessment

The classification "May cause respiratory irritation" (H335) suggests the need for caution when handling the powdered form of the compound. While no single validated in vitro test for respiratory irritation has been adopted as a full replacement for in vivo methods, research is ongoing.[17] Current approaches involve using in vitro models of the human respiratory tract, such as 3D mucociliary tissue models cultured at an air-liquid interface (ALI).[18][19] Assessment endpoints in these systems include cytotoxicity, epithelial barrier integrity (measured by TEER), and the release of inflammatory markers.[18][20] The activation of TRPA1 and TRPV1 channels has been identified as a key initiating event in airway irritation.[21]

Conclusion

This compound is a chemical that requires careful handling due to its classification as a skin, eye, and respiratory irritant. While specific quantitative toxicity data are lacking, a conservative approach to safety, including the consistent use of appropriate engineering controls and personal protective equipment, is mandatory. The experimental protocols outlined in this guide, based on OECD guidelines, provide a framework for generating the necessary data to perform a comprehensive risk assessment should the need arise. All handling and experimental procedures should be conducted by qualified personnel in a suitable laboratory environment.

References

Safeguarding the Integrity of D-Tyrosine Methyl Ester Hydrochloride: A Technical Guide to Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the optimal storage and handling conditions for D-Tyrosine methyl ester hydrochloride, a critical precursor in neuroscience research and pharmaceutical development. Geared towards researchers, scientists, and drug development professionals, this document outlines the necessary precautions to maintain the compound's stability, purity, and overall integrity, ensuring the reliability and reproducibility of experimental outcomes.

This compound is a stable compound under normal conditions, but its longevity is contingent upon strict adherence to appropriate storage protocols. Factors such as temperature, moisture, and light can compromise its quality. This guide synthesizes manufacturer recommendations and general best practices for handling amino acid derivatives.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following conditions are paramount. Adherence to these guidelines will minimize degradation and preserve the compound's chemical and physical properties.

ParameterRecommended ConditionRationale
Temperature Refrigerated, 0°C to 8°C (specifically below 4°C/39°F is often cited)Reduces the rate of potential chemical degradation and preserves the solid-state integrity of the compound.[1][2][3]
Container Tightly sealed, airtight containerPrevents exposure to atmospheric moisture, which can lead to hydrolysis and other forms of degradation.[1][4]
Atmosphere Store in a dry, well-ventilated placeMinimizes moisture contact and prevents the accumulation of potentially reactive atmospheric components.[5][6]
Light Exposure Protect from lightAlthough not always explicitly stated, as a general precaution for complex organic molecules, protection from light is advised to prevent photolytic degradation.
Incompatible Materials Store away from strong oxidizing agentsPrevents chemical reactions that could degrade the compound.[1]

Handling and Personal Protection

Proper handling is crucial to maintain the quality of this compound and to ensure the safety of laboratory personnel.

  • General Handling: Handle in accordance with good industrial hygiene and safety practices.[2] Avoid dust formation and accumulation.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

    • Hand Protection: Wear protective gloves.

    • Skin and Body Protection: Wear long-sleeved clothing.[2]

    • Respiratory Protection: In case of insufficient ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Heat the mixture at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Keep the mixture at room temperature for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid powder in a hot air oven at 60°C for 48 hours. Separately, heat 1 mL of the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid powder and 1 mL of the stock solution to UV light (254 nm) and visible light for a specified duration, as per ICH Q1B guidelines.

  • Sample Analysis:

    • Following the stress period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated HPLC method with a photodiode array (PDA) detector to separate the parent compound from any degradation products.

    • Characterize the degradation products using mass spectrometry (LC-MS) to elucidate their structures.

Data Interpretation: The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.

dot

Figure 1: Workflow for a forced degradation study.

Logical Framework for Stability Assessment

The stability of this compound is influenced by a hierarchy of environmental factors. The primary consideration is to maintain the compound in a state that minimizes chemical reactivity.

dot

Stability_Logic Stability Chemical Stability of D-Tyrosine Methyl Ester HCl Purity Maintained Purity & Integrity Stability->Purity Storage Proper Storage Storage->Stability Temp Controlled Temperature (Refrigerated) Storage->Temp Moisture Exclusion of Moisture (Airtight Container) Storage->Moisture Light Protection from Light Storage->Light Handling Correct Handling Handling->Stability Oxidants Avoidance of Strong Oxidants Handling->Oxidants Temp->Stability prevents thermal degradation Hydrolysis Hydrolysis Moisture->Hydrolysis Photolysis Photolysis Light->Photolysis Oxidation Oxidation Oxidants->Oxidation Hydrolysis->Stability degrades Oxidation->Stability degrades Photolysis->Stability degrades

References

Methodological & Application

Application Notes and Protocols: D-Tyrosine Methyl Ester Hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and development. D-amino acids, in particular, are utilized to enhance peptide stability against enzymatic degradation, modulate biological activity, and probe peptide-receptor interactions. D-Tyrosine and its derivatives are of significant interest due to their role in modulating the activity of various biological targets.

This document provides detailed application notes and protocols for the use of D-Tyrosine derivatives in solid-phase peptide synthesis (SPPS). While D-Tyrosine methyl ester hydrochloride is more commonly employed in solution-phase synthesis[1], this guide will focus on the incorporation of appropriately protected D-Tyrosine derivatives, such as Fmoc-D-Tyr(tBu)-OH and Fmoc-O-Methyl-D-tyrosine, which are suitable for standard Fmoc-based SPPS protocols. The O-methylation of the phenolic hydroxyl group in D-Tyrosine can prevent potential side reactions and influence the peptide's biological activity.[2] For instance, O-Methyl-D-tyrosine can act as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in dopamine biosynthesis.[2][2]

Data Presentation: Coupling Parameters for D-Tyrosine Derivatives in SPPS

The successful incorporation of D-Tyrosine derivatives into a growing peptide chain is dependent on the appropriate selection of coupling reagents and reaction conditions. The following table summarizes typical parameters for the coupling of Fmoc-protected D-Tyrosine derivatives in SPPS.

ParameterTypical Value/RangeNotes
Amino Acid Derivative Fmoc-D-Tyr(tBu)-OH / Fmoc-O-Methyl-D-tyrosineThe choice of side-chain protection (tBu vs. Me) depends on the desired final peptide and cleavage strategy.
Equivalents of Amino Acid 4 equivalents (relative to resin loading)A significant excess is used to drive the reaction to completion.
Coupling Reagent HATU, HBTU, HCTU, PyBOPAminium/uronium-based reagents are generally effective.[2]
Equivalents of Coupling Reagent 3.9 equivalentsSlightly less than the amino acid to ensure complete activation.
Base DIPEA (N,N-Diisopropylethylamine)Used to activate the coupling reagent and neutralize the protonated amine on the resin.
Equivalents of Base 8 equivalentsA larger excess is typically used.
Solvent DMF (N,N-Dimethylformamide)The standard solvent for SPPS.
Coupling Time 30 - 120 minutesCan be monitored using a qualitative test like the Kaiser test. Double coupling may be beneficial for sterically hindered adjacent residues.[2]
Coupling Efficiency >95%Typically high with modern coupling reagents and protocols.[2]

Experimental Protocols

The following protocols describe the manual incorporation of an Fmoc-protected D-Tyrosine derivative into a peptide sequence using standard Fmoc/tBu chemistry on a Rink Amide resin.

Materials
  • Fmoc-D-Tyr(tBu)-OH or Fmoc-O-Methyl-D-tyrosine

  • Rink Amide resin

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Piperidine

  • DIPEA (N,N-Diisopropylethylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DCM (Dichloromethane)

  • Methanol

  • Diethyl ether, cold

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • SPPS reaction vessel

  • Shaker or agitator

Protocol 1: Resin Swelling and Fmoc Deprotection
  • Place the Rink Amide resin in a reaction vessel.

  • Add DMF to swell the resin for 30-60 minutes with gentle agitation.[2]

  • Drain the DMF.

  • Add a 20% piperidine in DMF solution to the resin.

  • Agitate for 5 minutes, then drain the solution.

  • Repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.[2]

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]

Protocol 2: Amino Acid Coupling
  • In a separate tube, dissolve Fmoc-D-Tyr(tBu)-OH or Fmoc-O-Methyl-D-tyrosine (4 eq.) in DMF.

  • Add HATU (3.9 eq.) and DIPEA (8 eq.) to the amino acid solution to pre-activate it for 1-2 minutes.[2]

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 30-60 minutes at room temperature.[2]

  • Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. A positive test indicates the presence of free primary amines and an incomplete reaction. If the test is positive, the coupling step can be repeated.[2]

  • After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3-5 times).

Protocol 3: Chain Elongation

Repeat the deprotection (Protocol 1) and coupling (Protocol 2) cycles for each subsequent amino acid in the desired peptide sequence.

Protocol 4: Final Fmoc Deprotection and Cleavage
  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 1.

  • Wash the peptide-resin with DCM and dry it under vacuum.[2]

  • Add the cleavage cocktail (e.g., Trifluoroacetic acid / Triisopropylsilane / Water) to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.[2]

  • Filter the cleavage mixture to separate the resin.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[2]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.[2]

  • Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

Visualizations

Experimental Workflow for a Single Amino Acid Coupling Cycle in Fmoc-SPPS

SPPS_Cycle Start Start with Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End Elongated Peptide-Resin Wash2->End

Caption: A single cycle of solid-phase peptide synthesis using Fmoc chemistry.

Logical Relationship of Components in the Coupling Reaction

Coupling_Reaction Resin Resin-NH2 (Deprotected Peptide) CoupledPeptide Resin-NH-CO-D-Tyr-Fmoc Resin->CoupledPeptide Coupling AminoAcid Fmoc-D-Tyr-OH ActivatedAA Activated Fmoc-D-Tyr-Ester AminoAcid->ActivatedAA Activation CouplingReagent HATU CouplingReagent->ActivatedAA Base DIPEA Base->ActivatedAA ActivatedAA->CoupledPeptide

Caption: Key components and their roles in the amino acid coupling step.

References

Application Notes and Protocols for D-Tyrosine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of D-Tyrosine methyl ester hydrochloride, a derivative of the non-proteinogenic amino acid D-tyrosine. This compound serves as a valuable building block in synthetic organic chemistry and is utilized in various research applications, including neuroscience and pharmaceutical development. The following sections detail its physicochemical properties, relevant biological context, and experimental protocols for its synthesis and potential applications.

Physicochemical Properties and Data

This compound is a white to off-white crystalline powder. Its key properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₄ClNO₃[1][2]
Molecular Weight 231.67 g/mol [1][2]
CAS Number 3728-20-9[2]
Appearance White to off-white powder[2]
Melting Point 184-193 °C[2]
Purity (HPLC) ≥ 98%[2]
Optical Rotation [α]²⁰D = -35 ± 2º (c=1 in DMF)[2]
Storage Conditions 0-8 °C[2]
IUPAC Name methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride[1]

Biological and Research Applications

This compound is primarily utilized in the following research areas:

  • Neuroscience Research : As a derivative of tyrosine, a precursor to catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine, this compound is valuable in studies related to brain function and the treatment of neurological and mental health disorders.[2]

  • Pharmaceutical Development : It serves as a chiral building block in the synthesis of more complex pharmaceutical agents.[2] Its protected carboxylic acid and amino groups make it a suitable starting material for multi-step syntheses.

  • Peptide Synthesis : The methyl ester protection of the carboxylic acid allows for its use in solution-phase peptide synthesis, enabling the controlled formation of peptide bonds.[3][4]

  • Biochemical Studies : Researchers use this compound to investigate protein-protein interactions and enzyme kinetics.[2]

Signaling Pathway: Catecholamine Biosynthesis

D-Tyrosine is the D-isomer of L-Tyrosine, the natural precursor for catecholamine synthesis. While the direct role of this compound in this pathway is a subject of investigation, understanding the pathway is crucial for designing experiments.

Catecholamine_Biosynthesis cluster_pathway Catecholamine Synthesis Pathway L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT D_Tyrosine_ME D-Tyrosine methyl ester HCl Potential_Modulation Potential Modulation D_Tyrosine_ME->Potential_Modulation

Caption: Potential modulation of the catecholamine biosynthesis pathway.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its potential applications.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of amino acid methyl ester hydrochlorides.[5][6]

Objective: To synthesize this compound from D-Tyrosine.

Materials:

  • D-Tyrosine

  • Anhydrous Methanol

  • Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, add D-Tyrosine (e.g., 10 mmol, 1.81 g).

  • Solvent Addition: Add anhydrous methanol (e.g., 20 mL) to the flask and stir to create a suspension.

  • Esterification Reagent Addition:

    • Method A (Thionyl Chloride): Cool the suspension in an ice bath to -10°C. Slowly add thionyl chloride (e.g., 15 mmol, 1.1 mL) dropwise to the stirring suspension. Maintain the temperature below room temperature during addition.[5]

    • Method B (Trimethylchlorosilane): To the D-Tyrosine in the flask, slowly add trimethylchlorosilane (e.g., 20 mmol, 2.5 mL) at room temperature, followed by the addition of anhydrous methanol (e.g., 100 mL).[6]

  • Reaction:

    • Method A: After the addition of thionyl chloride is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Method B: Stir the reaction mixture at room temperature for 12-15 hours, monitoring by TLC until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator to obtain a solid or viscous residue.

  • Purification:

    • Add cold, anhydrous diethyl ether to the residue and stir to precipitate the product.

    • Collect the white solid by filtration.

    • Wash the solid with additional cold diethyl ether.

    • Dry the product in a vacuum oven.

Expected Yield: 93-97%[5][7]

Workflow Diagram: Synthesis of this compound

Synthesis_Workflow Start Start: D-Tyrosine Step1 Suspend in Anhydrous Methanol Start->Step1 Step2 Add Esterification Reagent (Thionyl Chloride or TMSCl) at controlled temperature Step1->Step2 Step3 Reaction (Reflux or Room Temp) Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step5 Concentrate under Reduced Pressure Step4->Step5 Reaction Complete Step6 Precipitate with Anhydrous Diethyl Ether Step5->Step6 Step7 Filter and Wash Step6->Step7 End End: D-Tyrosine Methyl Ester Hydrochloride Step7->End

Caption: General workflow for the synthesis of D-Tyrosine methyl ester HCl.

Protocol 2: Application in Solution-Phase Peptide Synthesis (Dipeptide Formation)

This protocol outlines the general steps for using this compound to synthesize a dipeptide.[4][8]

Objective: To synthesize a dipeptide with D-Tyrosine at the C-terminus.

Materials:

  • This compound

  • N-protected amino acid (e.g., Boc-L-Alanine)

  • Coupling agent (e.g., Dicyclohexylcarbodiimide - DCC)

  • Base (e.g., Triethylamine - TEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

  • Standard work-up and purification reagents (e.g., ethyl acetate, HCl solution, NaHCO₃ solution, brine)

Procedure:

  • Neutralization: Dissolve this compound (1 equivalent) in the chosen anhydrous solvent. Add triethylamine (1 equivalent) and stir for a few minutes at 0°C to neutralize the hydrochloride salt and free the amine.

  • Coupling Reaction:

    • In a separate flask, dissolve the N-protected amino acid (1 equivalent) in the same anhydrous solvent.

    • Add the coupling agent (e.g., DCC, 1.1 equivalents) to the N-protected amino acid solution and stir at 0°C.

    • Add the neutralized D-Tyrosine methyl ester solution to the activated N-protected amino acid solution.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by TLC.

  • Work-up:

    • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

    • Dilute the filtrate with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), water, a weak base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the resulting crude dipeptide by column chromatography or recrystallization.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Ensure adequate ventilation.

  • Storage: Store in a tightly sealed container in a cool, dry place (0-8°C).

Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized by qualified personnel in a laboratory setting. Always consult the relevant safety data sheets (SDS) before handling any chemicals.

References

D-Tyrosine methyl ester hydrochloride as a neurotransmitter precursor in neuroscience research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

D-Tyrosine methyl ester hydrochloride is a derivative of the D-isomer of the amino acid tyrosine. While its L-isomer counterpart, L-Tyrosine, is widely recognized as the direct precursor for the biosynthesis of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine, the role of D-Tyrosine and its derivatives is more nuanced and primarily involves a distinct metabolic pathway.[1][2] The methyl ester hydrochloride modification enhances the compound's solubility and stability, making it a valuable tool for investigating specific enzymatic pathways in neuroscience, particularly those involving D-amino acid metabolism.[3] This document provides a detailed overview of its mechanism of action, applications, and experimental protocols relevant to neuroscience research.

2. Mechanism of Action: A Tale of Two Isomers

Understanding the utility of this compound requires a clear distinction between the metabolic fates of L-Tyrosine and D-Tyrosine.

2.1 The Canonical L-Tyrosine Pathway to Dopamine

The primary route for dopamine synthesis in the brain begins with L-Tyrosine.[4] This amino acid crosses the blood-brain barrier and is converted to L-DOPA by the enzyme tyrosine hydroxylase (TH), which is the rate-limiting step in this pathway.[5][6] L-DOPA is then rapidly decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form dopamine.[7] This pathway is stereospecific, exclusively utilizing L-isomers.

Figure 1: Canonical L-Tyrosine to Dopamine Synthesis Pathway.

2.2 The D-Tyrosine Pathway via D-Amino Acid Oxidase (DAAO)

Unlike L-Tyrosine, D-Tyrosine is not a significant substrate for tyrosine hydroxylase. Instead, its primary metabolic route in mammals involves the peroxisomal flavoenzyme D-amino acid oxidase (DAAO).[8] DAAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia (NH₃), and hydrogen peroxide (H₂O₂).[3] In the case of D-Tyrosine, the product is 4-hydroxyphenylpyruvic acid (4-HPPA).[9]

Human DAAO (hDAAO) exhibits a broad substrate specificity but shows a clear preference for bulky, hydrophobic D-amino acids, with D-Tyrosine being one of its most favored substrates.[10][11]

Figure 2: Primary Metabolic Pathway of D-Tyrosine.

The resulting metabolite, 4-HPPA, is an intermediate in the standard tyrosine degradation pathway.[12][13] It can be further metabolized and eventually enter the Krebs cycle.[12] While speculative, it is conceivable that 4-HPPA could be transaminated to form L-Tyrosine, thereby indirectly entering the canonical catecholamine pathway, though this is not considered a primary route for neurotransmitter synthesis.

3. Applications in Neuroscience Research

Given its distinct metabolic fate, this compound serves several key purposes:

  • Probing D-Amino Acid Oxidase (DAAO) Activity: As a preferred substrate, it is an excellent tool for studying the activity, kinetics, and distribution of DAAO in the central nervous system. This is relevant for conditions like schizophrenia, where DAAO's role in regulating the D-serine (an NMDAR co-agonist) is of significant interest.[8]

  • Investigating Non-Canonical Metabolic Pathways: It can be used to explore alternative or compensatory metabolic routes in disease models where the primary L-Tyrosine pathway may be impaired.[14]

  • Stereospecificity Control: It serves as an ideal negative control in experiments using L-Tyrosine to stimulate dopamine synthesis.[15][16] This allows researchers to confirm that the observed effects are specifically due to the canonical, L-isomer-dependent pathway.

4. Data Presentation: Quantitative Analysis

The utility of D-Tyrosine as a substrate for DAAO is underscored by its enzyme kinetics. Human DAAO is highly active on neutral, hydrophobic D-amino acids.[3]

Table 1: Apparent Kinetic Parameters of Human D-Amino Acid Oxidase (hDAAO) for Various Substrates. Data compiled from studies at pH 8.5 and 25°C. Note that kinetic values can vary based on experimental conditions.

Substratek_cat (s⁻¹)K_m (mM)k_cat/K_m (s⁻¹·mM⁻¹)
D-Tyrosine 6.6 ± 0.12.7 ± 0.22.4
D-Phenylalanine6.4 ± 0.11.8 ± 0.13.5
D-Tryptophan3.2 ± 0.11.5 ± 0.12.1
D-Serine6.3 ± 1.412 ± 20.55
D-Cysteine1.4 ± 0.10.057 ± 0.00324.5
D-DOPA15.5~6~2.6
Source:[3]

As shown in Table 1, D-Tyrosine exhibits the highest maximal activity (k_cat) among the tested aromatic amino acids and a catalytic efficiency (k_cat/K_m) comparable to other key substrates.[3] This makes it a robust substrate for assaying hDAAO activity.

5. Experimental Protocols

Protocol 1: In Vitro D-Amino Acid Oxidase (DAAO) Activity Assay

This protocol measures DAAO activity by detecting the hydrogen peroxide (H₂O₂) produced, using a coupled reaction with horseradish peroxidase (HRP).

Materials:

  • Recombinant human DAAO (hDAAO)

  • This compound

  • 100 mM Sodium pyrophosphate buffer, pH 8.5

  • Horseradish peroxidase (HRP) solution (e.g., 250 U/mL)

  • 4-Aminoantipyrine (4-AAP) solution

  • Phenol solution (e.g., 200 mM)

  • 96-well microplate and plate reader (500 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound (e.g., 100 mM) in the pyrophosphate buffer. Create serial dilutions to achieve final assay concentrations ranging from 0.1 mM to 20 mM.

    • Prepare a reaction cocktail containing: pyrophosphate buffer, HRP, 4-AAP, and phenol at appropriate final concentrations.

  • Assay Setup:

    • To each well of a 96-well plate, add 180 µL of the reaction cocktail.

    • Add 10 µL of hDAAO enzyme solution (at a concentration that yields a linear reaction rate) to each well.

    • Include negative controls (no enzyme or no substrate) to measure background absorbance.

  • Initiate Reaction:

    • Initiate the reaction by adding 10 µL of the D-Tyrosine substrate dilutions to the wells.

    • Immediately place the plate in a reader set to 25°C or 37°C.

  • Data Acquisition and Analysis:

    • Measure the increase in absorbance at 500 nm every minute for 20-30 minutes.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max values.

Protocol 2: In Vivo Microdialysis for D-Tyrosine Metabolism

This protocol allows for the in vivo monitoring of extracellular D-Tyrosine and its metabolites in a specific brain region of an anesthetized or freely moving animal.

Microdialysis_Workflow cluster_prep Pre-Experiment cluster_exp Experiment Day Animal_Surgery Stereotaxic Surgery: Implant guide cannula over target brain region Recovery Allow animal to recover (several days) Animal_Surgery->Recovery Probe_Insert Insert microdialysis probe through guide cannula Recovery->Probe_Insert Perfusion Perfuse probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) Probe_Insert->Perfusion Baseline Collect baseline dialysate samples (e.g., every 20 min) Perfusion->Baseline Admin Administer D-Tyrosine Methyl Ester HCl (i.p. injection or via reverse dialysis) Baseline->Admin Post_Admin Collect post-administration dialysate samples Admin->Post_Admin Analysis Analyze samples using HPLC-MS/MS for D-Tyrosine, 4-HPPA, and neurotransmitters Post_Admin->Analysis

Figure 3: Experimental Workflow for In Vivo Microdialysis Study.

Procedure:

  • Surgical Preparation: Perform stereotaxic surgery on the animal model (e.g., rat) to implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex). Allow for a post-operative recovery period.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe into the guide cannula.

  • Perfusion and Equilibration: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate. Allow the system to equilibrate and collect several baseline samples to establish stable neurotransmitter levels.

  • Compound Administration: Administer this compound via intraperitoneal (i.p.) injection or directly into the brain region via reverse dialysis.

  • Sample Collection: Continue collecting dialysate fractions at regular intervals for several hours post-administration.

  • Analysis: Analyze the collected dialysate samples using a sensitive analytical method such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to quantify concentrations of D-Tyrosine, 4-HPPA, dopamine, and other relevant metabolites.

  • Data Interpretation: Compare the post-administration levels to the baseline to determine the effect of D-Tyrosine administration on extracellular metabolite and neurotransmitter concentrations.

This compound is a specialized tool in neuroscience research. It is not a direct precursor to dopamine in the same manner as L-Tyrosine. Instead, its primary value lies in its role as a robust substrate for D-amino acid oxidase, making it indispensable for studying D-amino acid metabolism and for use as a stereospecific control in studies of catecholamine synthesis. Proper application of this compound, with a clear understanding of its distinct metabolic pathway, can yield valuable insights into the complex and multifaceted nature of amino acid and neurotransmitter regulation in the brain.

References

Application Notes: The Use of D-Tyrosine Methyl Ester Hydrochloride in the Synthesis of Novel Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Tyrosine methyl ester hydrochloride is a versatile chiral building block derived from the non-proteinogenic D-isomer of the amino acid tyrosine. Its unique structure, featuring a primary amine, a protected carboxylic acid (methyl ester), and a reactive phenolic hydroxyl group, makes it an attractive starting material for the synthesis of a diverse range of biologically active compounds. In the field of neuropharmacology, D-Tyrosine derivatives are of particular interest for developing neuroprotective agents. The incorporation of the D-enantiomer can significantly increase the metabolic stability of peptide-based agents by making them resistant to proteolysis. Furthermore, the inherent antioxidant potential of the phenolic side chain and its structural similarity to key neurotransmitters provide a strong rationale for its use in designing novel therapeutics for neurodegenerative diseases.

These application notes provide an overview of the synthetic applications of this compound, quantitative data on derivative efficacy, key signaling pathways, and detailed experimental protocols for the synthesis and evaluation of potential neuroprotective agents.

Applications in Neuroprotective Agent Synthesis

Synthesis of Small Molecule Excitatory Amino Acid Receptor Antagonists

Over-activation of excitatory amino acid receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, is a key mechanism of excitotoxicity, a process that leads to neuronal damage in ischemic stroke and neurodegenerative diseases. D-Tyrosine derivatives can be designed as AMPA receptor antagonists. For example, enantiomers of 3,5-dinitro-o-tyrosine, synthesized using chemoenzymatic methods, have been shown to be effective AMPA receptor antagonists.[1] The phenolic group of these analogs was designed as a bioisostere of the γ-carboxyl group of glutamate, allowing it to interact with the receptor binding site.[1] The S-isomer (derived from D-o-tyrosine) was found to be significantly more potent than the R-isomer, highlighting the importance of stereochemistry in receptor binding.[1]

Development of Antioxidant and Neuroprotective Peptides

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a major contributor to neuronal cell death in conditions like Alzheimer's and Parkinson's disease. The phenolic ring of tyrosine is an effective hydrogen donor and can act as a potent free radical scavenger.

  • Enhanced Stability: Incorporating D-amino acids like D-Tyrosine into peptides renders them resistant to degradation by endogenous proteases, thereby increasing their plasma half-life and bioavailability in vivo.

  • Antioxidant Activity: Peptides containing tyrosine residues have demonstrated significant antioxidant capacity and the ability to reduce ROS levels.[2] While many studies use the L-isomer, the antioxidant function is conferred by the phenolic side chain, a feature shared by D-Tyrosine. A study on walnut-derived peptides found that a tyrosine-containing peptide, EVSGPGYSPN, significantly reduced ROS levels.[2]

Quantitative Data Presentation

The following table summarizes the inhibitory activity of synthesized D-o-tyrosine derivatives against the AMPA receptor.

Compound IDDerivative DescriptionAssay TypeTargetIC50 Value (µM)Reference
6b S-isomer of 3,5-dinitro-o-tyrosine[3H]AMPA Binding InhibitionAMPA Receptor13 ± 7[1]
6a R-isomer of 3,5-dinitro-o-tyrosine[3H]AMPA Binding InhibitionAMPA Receptor84 ± 26[1]
6b S-isomer of 3,5-dinitro-o-tyrosineAMPA Receptor Functional TestAMPA Receptor630 ± 140[1]
15 N-acetyl analogue[3H]AMPA Binding InhibitionAMPA ReceptorVery Low Affinity[1]
16/17 N-t-BOC compounds[3H]AMPA Binding InhibitionAMPA ReceptorVery Low Affinity[1]

Signaling Pathways and Experimental Workflows

Diagrams created with Graphviz illustrate key pathways and workflows relevant to the development of neuroprotective agents from this compound.

G cluster_0 Neuroprotective Mechanisms Stress Excitotoxicity & Oxidative Stress (ROS) Damage Neuronal Damage & Apoptosis Stress->Damage Induces DTyr D-Tyrosine Derivative Antagonist AMPA Receptor Antagonism DTyr->Antagonist Acts as Antioxidant ROS Scavenging DTyr->Antioxidant Provides Antagonist->Stress Blocks Antioxidant->Stress Reduces

Caption: Neuroprotective mechanisms of D-Tyrosine derivatives.

L_Tyr L-Tyrosine L_DOPA L-DOPA L_Tyr->L_DOPA Tyrosine Hydroxylase (TH) [Rate-Limiting Step] Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Inhibitor O-Methyl-D-Tyrosine (Illustrative Inhibitor) Inhibitor->L_DOPA Inhibits TH

Caption: Modulation of the catecholamine biosynthesis pathway.

G Start D-Tyrosine Methyl Ester HCl Synthesis Chemical Synthesis (e.g., Acylation) Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Assay In Vitro Neuroprotection Assay (MTT) Characterization->Assay Analysis Data Analysis (IC50 / % Viability) Assay->Analysis End Lead Compound Identified Analysis->End

Caption: Workflow for synthesis and evaluation of neuroprotective agents.

Experimental Protocols

Protocol 1: Synthesis of an N-Acyl-D-Tyrosine Methyl Ester Derivative

This protocol describes a general method for the N-acylation of this compound, a common step in creating peptide bonds or synthesizing small molecule derivatives. This example uses a generic carboxylic acid (R-COOH).

Materials:

  • This compound

  • Carboxylic acid of interest (R-COOH)

  • Coupling agent (e.g., HBTU, HATU)

  • Organic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen carboxylic acid (1.1 eq).

  • Dissolution: Dissolve the starting materials in anhydrous DCM or DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 10 minutes at room temperature. This deprotonates the hydrochloride salt to yield the free amine.

  • Coupling Agent: Add the coupling agent HBTU (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acyl-D-Tyrosine methyl ester.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Neuroprotection Assay (H₂O₂-Induced Oxidative Stress)

This protocol uses the MTT assay to quantify the neuroprotective effect of a synthesized D-Tyrosine derivative against hydrogen peroxide (H₂O₂)-induced cell death in a human neuroblastoma cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Synthesized D-Tyrosine derivative (dissolved in DMSO or appropriate vehicle)

  • Hydrogen peroxide (H₂O₂) solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Pre-treatment: Prepare serial dilutions of the D-Tyrosine test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 1, 10, 50, 100 µM). Include a "vehicle control" group treated with the same concentration of DMSO as the highest compound concentration. Incubate for 2 hours.[3]

  • Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free medium. After the 2-hour pre-treatment, add H₂O₂ to all wells (except the "untreated control" group) to a final concentration that induces ~50% cell death (e.g., 350 µM, this must be optimized for the specific cell line).[3] The groups should be:

    • Untreated Control: Cells + medium only.

    • H₂O₂ Control: Cells + medium + H₂O₂.

    • Test Groups: Cells + test compound + H₂O₂.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C and 5% CO₂.[3]

  • MTT Assay:

    • Remove the culture medium from all wells.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[3]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3] Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each group relative to the untreated control group using the following formula:

    • Cell Viability (%) = (Absorbance of Test Group / Absorbance of Untreated Control) x 100

    • Plot the cell viability against the compound concentration to determine the neuroprotective effect. Increased viability in the test groups compared to the H₂O₂ control indicates a neuroprotective effect.

References

Application Notes: Investigating the Role of Tyrosine in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A review of the current landscape concerning D-Tyrosine methyl ester hydrochloride and the broader implications of tyrosine in Alzheimer's disease pathology.

Audience: Researchers, scientists, and drug development professionals.

Introduction

While this compound is utilized in general neuroscience research as a precursor for neurotransmitter synthesis and in the formulation of cognitive-enhancing supplements, a comprehensive review of current scientific literature reveals a notable absence of its direct application in Alzheimer's disease (AD) research.[1][2] This document, therefore, aims to provide researchers with a broader context on the role of the amino acid tyrosine in AD, focusing on the significance of the tyrosine residue within the amyloid-beta (Aβ) peptide, a central element in the disease's pathology.

The following sections will detail the known involvement of tyrosine in Aβ aggregation and neurotoxicity, offering insights that may guide future research directions, potentially including the investigation of this compound or related compounds in this context.

The Critical Role of Tyrosine in Amyloid-Beta Pathophysiology

The amyloid-beta peptide, particularly its tendency to aggregate into neurotoxic oligomers and plaques, is a primary hallmark of Alzheimer's disease.[3][4] The single tyrosine residue at position 10 (Tyr10) of the Aβ sequence has been identified as a key player in the mechanisms of Aβ aggregation and toxicity.[5][6]

Tyrosine and Amyloid-Beta Aggregation

The aggregation of Aβ is a complex process, and the intrinsic fluorescence of the Tyr10 residue can be used to monitor the early stages of oligomerization.[5] Post-translational modifications of this tyrosine residue, such as nitration, have been shown to influence the aggregation process. However, the exact impact of nitration remains a subject of investigation, with some studies suggesting it accelerates aggregation while others propose it has an inhibitory effect.

  • Pro-aggregating effects of nitration: Some research indicates that the nitration of Tyr10 (forming 3-nitrotyrosine) can accelerate Aβ aggregation and is found in the core of Aβ plaques in both animal models and human AD brains.[7]

  • Inhibitory effects of nitration: Conversely, other studies suggest that nitration of Tyr10 reduces Aβ aggregation and neurotoxicity.[8][9] This inhibitory effect is proposed to be due to the deprotonation of the phenolic hydroxyl group of Tyr10 at physiological pH, which may interfere with key intermolecular interactions necessary for fibrillization.[8][9]

Tyrosine and Amyloid-Beta Neurotoxicity

The neurotoxicity of Aβ is linked to the generation of reactive oxygen species (ROS), a process that can be catalyzed by the interaction of Aβ with redox-active metals like copper. The Tyr10 residue has been identified as a crucial component in this toxic mechanism.[6] Theoretical and experimental data suggest that Tyr10 facilitates the electron transfers required for the production of hydrogen peroxide (H₂O₂), a key mediator of Aβ-induced oxidative stress and neurotoxicity.[6] Mutation of this tyrosine residue has been shown to inhibit H₂O₂ production and subsequent neurotoxicity.[6]

Potential, Yet Unexplored, Applications of this compound

Given the critical role of the tyrosine residue in Aβ, it is conceivable that compounds like this compound could be investigated in several areas of AD research:

  • As a competitive inhibitor: To study the enzymatic processes involved in post-translational modifications of the Aβ Tyr10 residue.

  • In studies of amino acid transport: While O-Methyl-D-tyrosine has been used to study the L-type amino acid transporter 1 (LAT1), this compound could potentially be used in similar studies to investigate amino acid transport systems at the blood-brain barrier in the context of AD.[10]

  • As a precursor in synthetic peptide studies: To generate modified Aβ peptides for in vitro aggregation and toxicity assays.

It is important to emphasize that these are hypothetical applications that require experimental validation.

Experimental Protocols: Investigating Tyrosine's Role in Aβ Aggregation

While no specific protocols exist for this compound in AD research, the following are generalized protocols adapted from studies on Aβ aggregation and neurotoxicity that could be modified to investigate the effects of tyrosine derivatives.

In Vitro Amyloid-Beta Aggregation Assay (Thioflavin T)

This protocol is a common method to monitor the formation of amyloid fibrils.

Materials:

  • Synthetic Amyloid-Beta (1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Aβ Preparation: Reconstitute synthetic Aβ(1-42) in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent to create a peptide film. Resuspend the film in a small volume of DMSO and then dilute to the final working concentration in PBS.

  • Assay Setup: In a 96-well plate, mix the Aβ solution with the compound of interest (e.g., a tyrosine derivative) at various concentrations. Include a control well with Aβ and vehicle.

  • ThT Addition: Add Thioflavin T to each well to a final concentration of 10-20 µM.

  • Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.

  • Data Analysis: Plot fluorescence intensity against time to generate aggregation curves. Analyze parameters such as the lag time and the maximum fluorescence intensity to determine the effect of the test compound on Aβ aggregation.

Cell-Based Neurotoxicity Assay (MTT Assay)

This protocol assesses the effect of Aβ oligomers on cell viability.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • Pre-aggregated Aβ oligomers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

Procedure:

  • Cell Culture: Culture neuronal cells in a 96-well plate until they reach approximately 80% confluency.

  • Treatment: Treat the cells with pre-aggregated Aβ oligomers in the presence or absence of the test compound for 24-48 hours. Include control wells with vehicle-treated cells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

Visualizing Potential Research Pathways

The following diagrams illustrate the known role of tyrosine in Aβ pathology and a hypothetical experimental workflow to investigate the effects of a test compound.

Caption: The role of the Tyr10 residue in Aβ aggregation and neurotoxicity.

cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (AD Mouse Model) start Hypothesis: Compound X (e.g., D-Tyrosine derivative) modulates Aβ pathology aggregation_assay Thioflavin T Aggregation Assay start->aggregation_assay Test effect on Aβ fibrillization toxicity_assay Neuronal Cell Viability (MTT Assay) aggregation_assay->toxicity_assay Test effect on Aβ-induced toxicity treatment Administer Compound X to AD mice toxicity_assay->treatment If promising in vitro results behavioral Behavioral Tests (e.g., Morris Water Maze) treatment->behavioral biochemical Post-mortem Brain Analysis: - Aβ plaque load - Oxidative stress markers behavioral->biochemical end Conclusion: Efficacy of Compound X in mitigating AD pathology biochemical->end

Caption: Hypothetical workflow for evaluating a compound in AD research.

Conclusion

While there is currently no direct evidence for the application of this compound in Alzheimer's disease research, the foundational role of the tyrosine residue in Aβ aggregation and neurotoxicity presents a compelling area for future investigation. The protocols and conceptual frameworks provided here offer a starting point for researchers interested in exploring the potential of tyrosine derivatives to modulate these key pathological processes in AD. Further research is necessary to elucidate whether compounds like this compound could serve as valuable tools or therapeutic agents in the fight against this devastating neurodegenerative disease.

References

Application Notes and Protocols: Peptide Coupling with D-Tyrosine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful coupling of D-Tyrosine methyl ester hydrochloride with an N-protected amino acid. The protocols detailed below are applicable for solution-phase peptide synthesis and are intended to serve as a foundational method that can be optimized for specific research and development needs.

Introduction

D-Tyrosine and its derivatives are crucial building blocks in the synthesis of peptidomimetics and other chiral molecules with significant applications in drug discovery. The incorporation of D-amino acids can enhance peptide stability against enzymatic degradation, thereby improving pharmacokinetic profiles. This compound is a common starting material, presenting a protected carboxylic acid and a free amine as a hydrochloride salt.

The critical step in utilizing this building block is the efficient formation of a peptide (amide) bond. This process involves two key steps: the activation of the carboxylic acid of the coupling partner and the nucleophilic attack by the free amino group of D-Tyrosine methyl ester. A crucial preliminary step is the in-situ neutralization of the hydrochloride salt to liberate the free amine, which is essential for the coupling reaction to proceed.

This document outlines standard protocols using common coupling reagents and provides a comparative summary of their performance.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high yield and minimizing side reactions, particularly racemization. The following table summarizes common coupling reagents suitable for the coupling of this compound. The performance data is based on typical outcomes for standard peptide couplings.[1][2][3]

Coupling Reagent/SystemActivating Agent ClassAdditiveBase (Typical)Relative Coupling EfficiencyRacemization RiskKey Characteristics & Byproducts
DCC/HOBt CarbodiimideHOBtDIPEA or NMMGood to HighLow to ModerateCost-effective classical method. Dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents.[1][2][4]
EDC/HOBt CarbodiimideHOBtDIPEA or NMMGood to HighLow to ModerateWater-soluble carbodiimide, allowing for easy removal of the urea byproduct through aqueous extraction.[2]
HBTU Aminium/Uronium-DIPEA or NMMHighLowWidely used and effective. Byproducts are generally soluble.[1][3][5]
HATU Aminium/Uronium-DIPEA or NMMVery HighVery LowGenerally considered superior to HBTU in terms of speed and reduced side reactions, especially for hindered couplings.[1][3][5]
HCTU Aminium/Uronium-DIPEA or NMMVery HighLowA more cost-effective alternative to HATU with similar high efficiency.[1][5]
PyBOP Phosphonium-DIPEA or NMMHighLow to ModerateEffective for many sterically hindered amino acids. Byproduct is HMPA, which is carcinogenic.[3]
COMU Aminium/Uronium-DIPEA or NMMHighLowGood solubility of byproducts makes it suitable for both solid-phase and solution-phase synthesis.[1][3]

Abbreviations: DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-Hydroxybenzotriazole), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)), COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), NMM (N-Methylmorpholine).

Experimental Protocols

The following protocols provide detailed methodologies for the coupling of an N-protected amino acid (e.g., Boc-L-Alanine) with this compound.

Protocol 1: Peptide Coupling using DCC/HOBt

This protocol outlines a classic and cost-effective method for peptide bond formation.

Materials:

  • N-protected amino acid (e.g., Boc-L-Ala-OH)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flasks, magnetic stirrer, ice bath

Procedure:

  • Liberation of the Free Amine:

    • In a round-bottom flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.

    • Add DIPEA or NMM (1.1 equivalents) and stir the mixture for 15-20 minutes at room temperature.

  • Activation of the Carboxylic Acid:

    • In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool this solution to 0 °C in an ice bath.

  • Coupling Reaction:

    • Slowly add the solution of DCC (1.1 equivalents) in anhydrous DCM to the cooled N-protected amino acid solution.

    • Stir the mixture at 0 °C for 15 minutes.

    • To this mixture, add the solution containing the free D-Tyrosine methyl ester dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Peptide Coupling using HATU

This protocol is recommended for achieving high coupling efficiency and minimizing racemization, especially for sterically hindered amino acids.

Materials:

  • N-protected amino acid (e.g., Fmoc-L-Leu-OH)

  • This compound

  • HATU

  • DIPEA or NMM

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reactant Preparation:

    • In a round-bottom flask, dissolve the N-protected amino acid (1.0 equivalent), HATU (1.0 equivalent), and DIPEA or NMM (2.0 equivalents) in anhydrous DMF.

    • Stir this "activation solution" at room temperature for 10-15 minutes.

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF and add DIPEA or NMM (1.1 equivalents).

    • Add the D-Tyrosine methyl ester solution to the activation solution.

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up and Purification:

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic solution sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent in vacuo.

    • Purify the crude peptide by flash column chromatography.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Peptide Coupling

G cluster_amine Amine Preparation cluster_acid Acid Activation A Dissolve D-Tyrosine Methyl Ester HCl in Anhydrous Solvent B Add Base (DIPEA/NMM) to liberate free amine A->B E Combine Activated Acid and Free Amine Solutions B->E C Dissolve N-Protected Amino Acid and Coupling Reagent/Additive in Solvent D Pre-activation (if required) C->D D->E F Stir at appropriate temperature (Monitor by TLC) E->F G Reaction Work-up (Filtration, Washes) F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: General workflow for solution-phase peptide coupling.

Diagram 2: Logical Relationships in Peptide Coupling

G cluster_reactants Reactants cluster_reagents Reagents N_Protected_AA N-Protected Amino Acid (-COOH) Activated_Intermediate Activated Ester Intermediate N_Protected_AA->Activated_Intermediate activates D_Tyr_Ester D-Tyrosine Methyl Ester (-NH2 free base) Peptide_Product Dipeptide Product D_Tyr_Ester->Peptide_Product attacks Byproducts Byproducts (e.g., DCU, HOBt) D_Tyr_Ester->Byproducts Coupling_Reagent Coupling Reagent (e.g., HATU, DCC) Coupling_Reagent->Activated_Intermediate Base Base (e.g., DIPEA) Base->D_Tyr_Ester neutralizes HCl salt Activated_Intermediate->Peptide_Product Activated_Intermediate->Byproducts

Caption: Key components and their roles in the coupling reaction.

References

D-Tyrosine methyl ester hydrochloride solubility in DMF and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tyrosine methyl ester hydrochloride is a derivative of the amino acid D-tyrosine, commonly utilized as a precursor and intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and neurotransmitter analogs. A thorough understanding of its solubility in different organic solvents is critical for its application in synthetic chemistry, formulation development, and various biological assays. This document provides a summary of the available solubility data for this compound and related compounds, a detailed protocol for determining its solubility, and visual guides to the experimental workflow and the principles governing solubility.

Solubility Data

Quantitative solubility data for this compound is not extensively published. However, based on available information for the compound and its analogs, a representative solubility profile has been compiled. The esterification of tyrosine to its methyl ester hydrochloride salt generally enhances its solubility in polar organic solvents.[1]

SolventChemical ClassPolarity IndexThis compound Solubility (mg/mL)Notes
Dimethylformamide (DMF)Amide6.4≥ 10Implied from optical rotation measurements (C=1 in DMF).[2]
Dimethyl sulfoxide (DMSO)Sulfoxide7.2~5 - 20Estimated based on solubility of related compounds (α-Methyltyrosine methyl ester hydrochloride: 4.55 mg/mL[3]; DL-Tyrosine methyl ester hydrochloride: ≥20 mg/mL[4]). Metyrosine is soluble at ~50 µg/ml in DMSO.[5]
Methanol (MeOH)Alcohol5.1≥ 20Estimated based on optical rotation data for the L-isomer (C=2 in MeOH). D,L-m-Tyrosine Methyl Ester Hydrochloride is also reported to be soluble in Methanol.[6]
WaterProtic9.0~10 (with sonication)Based on data for α-Methyltyrosine methyl ester hydrochloride.[3] The L-isomer is described as having "very faint turbidity" in water. The parent amino acid, D-Tyrosine, has a much lower water solubility of 0.453 mg/mL.[7][8]
Acetonitrile (ACN)Nitrile5.8Likely SolubleAmino acid methyl ester hydrochlorides are generally soluble in acetonitrile.
Chloroform (CHCl₃)Halogenated4.1Likely SolubleAmino acid methyl ester hydrochlorides are generally soluble in chloroform.
Ethanol (EtOH)Alcohol4.3SolubleMetyrosine is soluble at ~50 µg/ml in ethanol.[5]

Note: The solubility values presented are estimates based on available data and should be confirmed experimentally for specific applications. Solubility can be influenced by factors such as temperature, purity of the compound and solvent, and the presence of moisture.

Experimental Protocols for Solubility Determination

This section outlines two common methods for determining the solubility of this compound.

Visual Method (Qualitative to Semi-Quantitative)

This method is a rapid approach to estimate the approximate solubility.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMF, DMSO, Methanol)

  • Analytical balance

  • Vortex mixer

  • Small vials or test tubes with caps

Procedure:

  • Preparation: Weigh out a specific amount of this compound (e.g., 10 mg) and place it into a clean, dry vial.

  • Solvent Addition: Add a small, measured volume of the chosen solvent (e.g., 0.1 mL) to the vial.

  • Dissolution: Cap the vial and vortex it vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution.

    • If the solid has completely dissolved, the solubility is at least 100 mg/mL.

    • If the solid has not completely dissolved, continue adding the solvent in measured increments (e.g., 0.1 mL at a time), vortexing after each addition.

  • Endpoint: The point at which the solid completely dissolves is the saturation point. Record the total volume of solvent added.

  • Calculation: Calculate the solubility using the following formula:

    • Solubility (mg/mL) = Mass of compound (mg) / Total volume of solvent (mL)

Spectrophotometric Method (Quantitative)

This method provides a more accurate determination of solubility and is suitable when the compound has a chromophore for UV-Vis detection. Tyrosine and its derivatives typically exhibit a UV absorbance maximum around 275-283 nm.[9][10]

Materials:

  • This compound

  • Selected organic solvents

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.22 µm)

  • Vortex mixer and/or sonicator

Procedure:

Part A: Preparation of a Standard Curve

  • Stock Solution: Prepare a stock solution of this compound of a known concentration in the chosen solvent.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to create a set of standards with decreasing concentrations.

  • Spectrophotometer Measurement: Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Plot a graph of absorbance versus concentration to generate a standard curve. The relationship should be linear (Beer-Lambert Law).

Part B: Determination of Saturated Solubility

  • Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a vial.

  • Equilibration: Cap the vial and agitate it (e.g., using a shaker or vortex mixer) at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Filtration: Filter the supersaturated solution using a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilution: Accurately dilute a known volume of the clear filtrate with the solvent to bring the concentration within the linear range of the standard curve.

  • Absorbance Measurement: Measure the absorbance of the diluted filtrate at the λmax.

  • Concentration Calculation: Use the equation of the line from the standard curve to calculate the concentration of the diluted sample.

  • Solubility Calculation: Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Quantitative Solubility Determination cluster_0 Standard Curve Preparation cluster_1 Saturated Solution Analysis cluster_2 Calculation A Prepare Stock Solution (Known Concentration) B Perform Serial Dilutions A->B C Measure Absorbance of Standards B->C D Generate Calibration Curve (Absorbance vs. Concentration) C->D E Prepare Saturated Solution (Excess Solute) F Equilibrate (e.g., 24h shaking) E->F G Filter (0.22 µm Syringe Filter) F->G H Dilute Filtrate to Linear Range G->H I Measure Absorbance of Sample H->I J Calculate Concentration from Standard Curve I->J K Apply Dilution Factor to get Final Solubility J->K

Caption: A flowchart illustrating the key steps for the quantitative determination of solubility using a spectrophotometric method.

Solvent Polarity and Solubility Relationship

G Principle of Solubility: 'Like Dissolves Like' cluster_0 Polar Solvents cluster_1 Non-Polar Solvents Solute This compound (Polar, Ionic Hydrochloride Salt) DMF DMF Solute->DMF High Solubility DMSO DMSO Solute->DMSO Good Solubility Methanol Methanol Solute->Methanol Good Solubility Water Water Solute->Water Moderate Solubility Hexane Hexane Solute->Hexane Low to Insoluble Toluene Toluene Solute->Toluene Low to Insoluble

Caption: A diagram illustrating the relationship between the polar nature of this compound and its predicted solubility in polar versus non-polar solvents.

References

Application Notes and Protocols: D-Tyrosine Methyl Ester Hydrochloride for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Tyrosine methyl ester hydrochloride is a valuable chiral building block in synthetic organic chemistry and drug discovery. As a derivative of the non-proteinogenic amino acid D-tyrosine, its incorporation into molecules can impart unique biological activities and improve pharmacokinetic properties, such as enhanced stability against enzymatic degradation.[1][2] This document provides detailed protocols for the application of this compound in the synthesis of bioactive peptides and outlines methods for evaluating their biological activity, specifically focusing on the inhibition of melanogenesis.

I. Synthesis of Bioactive Molecules

This compound serves as a versatile precursor for the synthesis of various bioactive molecules, including peptides and analogues of neurotransmitters.[3] Its primary application lies in peptide synthesis, where the methyl ester protects the carboxylic acid functionality, allowing for controlled peptide bond formation.[4]

A. Application: Synthesis of a D-Tyrosine-Containing Dipeptide

This protocol details the synthesis of the dipeptide, N-α-Fmoc-D-Tyrosyl-L-Alanine methyl ester, a model compound illustrating the incorporation of D-Tyrosine into a peptide chain using solid-phase peptide synthesis (SPPS) principles adapted for a solution-phase approach.

Experimental Workflow for Dipeptide Synthesis

cluster_0 Step 1: Deprotection cluster_1 Step 2: Coupling cluster_2 Step 3: Work-up and Purification deprotection This compound in DMF add_base Add DIPEA for neutralization deprotection->add_base coupling Add Fmoc-L-Alanine and Coupling Agents (HATU, DIPEA) add_base->coupling Proceed to coupling reaction Stir at room temperature coupling->reaction workup Aqueous work-up reaction->workup After reaction completion purification Column chromatography workup->purification final_product Fmoc-D-Tyr-L-Ala-OMe purification->final_product Obtain pure product

Caption: Workflow for the solution-phase synthesis of a D-Tyrosine-containing dipeptide.

Experimental Protocol: Synthesis of Fmoc-D-Tyr-L-Ala-OMe

  • Deprotection of this compound:

    • Dissolve this compound (1.0 eq) in dimethylformamide (DMF).

    • Cool the solution to 0 °C in an ice bath.

    • Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine.

    • Stir the reaction mixture at 0 °C for 15 minutes.

  • Peptide Coupling:

    • In a separate flask, dissolve Fmoc-L-Alanine (1.0 eq) and HATU (1.0 eq) in DMF.

    • Add DIPEA (2.0 eq) to the Fmoc-L-Alanine solution and stir for 2 minutes to pre-activate.

    • Add the pre-activated Fmoc-L-Alanine solution to the solution of deprotected D-Tyrosine methyl ester.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure dipeptide.

Quantitative Data

CompoundMolecular Weight ( g/mol )Typical Yield (%)Purity (HPLC) (%)
This compound231.68N/A>98
Fmoc-L-Alanine311.34N/A>98
Fmoc-D-Tyr-L-Ala-OMe560.6385-95>95
B. Application: Intermediate in Pharmaceutical Synthesis

This compound can be utilized as a chiral resolving agent in the synthesis of optically active pharmaceuticals. For instance, L-tyrosine methyl ester is used in the resolution of racemic 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a key intermediate in the synthesis of (S)-Oxybutynin.[1][5] A similar resolution could be performed with D-tyrosine methyl ester to obtain the (R)-enantiomer.

II. Biological Activity of D-Tyrosine Containing Molecules

Peptides incorporating D-tyrosine have been shown to exhibit inhibitory effects on melanogenesis, the process of melanin production.[6] This has significant implications for the development of novel depigmenting agents for cosmetic and therapeutic applications. The primary mechanism of action is the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[6][7]

A. Signaling Pathway: Inhibition of Melanogenesis

The synthesis of melanin is initiated by the hydroxylation of L-tyrosine to L-DOPA, catalyzed by the enzyme tyrosinase.[8] Subsequent oxidation of L-DOPA to dopaquinone, also catalyzed by tyrosinase, is a key step in the formation of both eumelanin and pheomelanin.[8][9] D-Tyrosine and peptides containing D-Tyrosine can act as competitive inhibitors of tyrosinase, thereby blocking the melanin synthesis pathway.[6][7]

Melanogenesis Signaling Pathway and Point of Inhibition

cluster_pathway Melanogenesis Pathway cluster_inhibition Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous reactions DTyr D-Tyrosine Peptide DTyr->DOPA Inhibits DTyr->Dopaquinone Inhibits

Caption: Inhibition of the melanogenesis pathway by D-Tyrosine-containing peptides.

B. Experimental Protocol: Tyrosinase Inhibition Assay

This protocol describes a common in vitro method to assess the inhibitory activity of synthesized D-Tyrosine-containing molecules on mushroom tyrosinase.[10]

Experimental Workflow for Tyrosinase Inhibition Assay

cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement prep_reagents Prepare buffer, tyrosinase, L-DOPA, and test compound solutions add_reagents Add buffer, test compound, and tyrosinase to a 96-well plate prep_reagents->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate add_substrate Add L-DOPA to initiate the reaction pre_incubate->add_substrate measure_abs Measure absorbance at 475 nm over time add_substrate->measure_abs calculate_inhibition Calculate % inhibition measure_abs->calculate_inhibition result result calculate_inhibition->result IC50 Value

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Protocol Details:

  • Reagent Preparation:

    • Phosphate Buffer (100 mM, pH 6.8).

    • Mushroom Tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).

    • L-DOPA solution (2 mM in phosphate buffer).

    • Test compound (D-Tyrosine-containing peptide) and positive control (e.g., Kojic acid) solutions at various concentrations in phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of the test compound solution (or buffer for control), and 20 µL of the mushroom tyrosinase solution to each well.

    • Pre-incubate the plate at 37 °C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm using a microplate reader every minute for 20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of inhibition using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

    • Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Quantitative Data for Tyrosinase Inhibition

CompoundIC₅₀ (mM)Reference
Kojic Acid (Control)~0.01 - 0.05Literature values
D-Tyrosine-containing dipeptidesVariableTo be determined

Conclusion

This compound is a key starting material for the synthesis of diverse bioactive molecules. Its incorporation into peptides can confer resistance to enzymatic degradation and introduce novel biological activities, such as the inhibition of tyrosinase. The protocols provided herein offer a framework for the synthesis and biological evaluation of D-Tyrosine-containing compounds, which hold promise for the development of new therapeutics and cosmeceuticals.

References

Application Notes: Incorporating D-Tyrosine Methyl Ester Hydrochloride into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern therapeutic peptide design. D-amino acids, the stereoisomers or "mirror images" of the naturally occurring L-amino acids, are of particular interest.[1] Their distinct stereochemistry renders peptides containing them resistant to degradation by most endogenous proteases, which are evolved to recognize L-amino acid substrates.[2][3] This enhanced enzymatic stability can significantly increase a peptide's in-vivo half-life and bioavailability.[1][2]

D-Tyrosine, specifically, offers unique advantages beyond stability. Its phenolic side chain is crucial for molecular recognition in many biological processes, and its D-enantiomer can be used to modulate receptor binding, alter peptide conformation, and introduce novel biological activities.[4][5] For instance, D-Tyrosine has been shown to act as a competitive inhibitor of tyrosinase, the key enzyme in melanin synthesis, thereby adding an anti-melanogenic (skin-lightening) effect to cosmetic peptides.[6][7][8]

This document provides detailed application notes and protocols for the incorporation of D-Tyrosine into peptide sequences using both solid-phase and solution-phase synthesis methods. D-Tyrosine methyl ester hydrochloride is particularly suited for solution-phase synthesis where the methyl ester serves as a temporary protecting group for the C-terminal carboxylic acid.[9] For Solid-Phase Peptide Synthesis (SPPS), an Nα-protected derivative such as Fmoc-D-Tyr(tBu)-OH is typically used.

Key Advantages of Incorporating D-Tyrosine
  • Enhanced Proteolytic Stability: D-amino acids are not readily recognized by proteases, leading to a longer biological half-life.[1][2]

  • Improved Bioavailability: Increased stability often translates to better absorption and utilization in the body.[1]

  • Modulated Biological Activity: The altered stereochemistry can change receptor binding affinity and specificity, potentially leading to more potent or selective therapeutic candidates.[2][3]

  • Novel Functionality: D-Tyrosine can introduce new activities, such as the inhibition of tyrosinase for anti-melanogenic applications.[7][8]

  • Structural Constraint: The incorporation of D-amino acids can induce specific secondary structures, such as β-turns, which can be critical for biological activity.[4]

Data Presentation

Table 1: Comparative Stability of L- vs. D-Amino Acid Containing Peptides

This table summarizes the general effect on enzymatic stability when L-amino acids are substituted with D-amino acids.

Peptide Type Characteristic Relative Enzymatic Stability Typical In-Vivo Half-Life Rationale Reference(s)
All L-Amino Acid Peptide Natural configurationLow to ModerateShort (minutes to hours)Susceptible to degradation by endogenous proteases.[1][10]
D-Amino Acid Substituted Peptide Contains one or more D-amino acidsHigh to Very HighLong (hours to days)D-stereochemistry prevents recognition and cleavage by proteases.[11][1][2][10]
Table 2: Typical Reagents for Solid-Phase Peptide Synthesis (Fmoc-Strategy)

This table outlines the common reagents used during the Fmoc-based solid-phase synthesis of a peptide containing D-Tyrosine.

Step Reagent/Reagent Class Purpose Typical Concentration/Equivalents Reference(s)
Resin Swelling N,N-Dimethylformamide (DMF)Prepares the solid support for synthesis.10 mL / gram of resin[12]
Fmoc Deprotection Piperidine in DMFRemoves the Nα-Fmoc protecting group.20% (v/v)[13]
Amino Acid Coupling Amino Acid: Fmoc-D-Tyr(tBu)-OH Activator: HATU, HBTU, HCTU Base: DIPEA (DIEA)Forms the peptide bond.4 eq. (AA), 3.9 eq. (Activator), 8 eq. (Base)[13]
Cleavage & Deprotection Trifluoroacetic acid (TFA) cocktail (e.g., TFA/TIS/H₂O)Cleaves the peptide from the resin and removes side-chain protecting groups.95% / 2.5% / 2.5% (v/v/v)[13]
Peptide Precipitation Cold Diethyl EtherIsolates the crude peptide from the cleavage solution.~10x volume of cleavage solution[13]

Logical & Signaling Pathway Diagrams

G cluster_0 Peptide Design Strategy cluster_1 Biochemical Consequences cluster_2 Therapeutic Outcomes A Incorporate D-Tyrosine B Proteolytic Resistance A->B Prevents enzyme recognition C Altered 3D Conformation A->C Induces specific secondary structures D Increased In-Vivo Half-Life B->D F Modulated Receptor Binding & Activity C->F E Enhanced Bioavailability D->E

Melanogenesis_Inhibition L_Tyr L-Tyrosine (Substrate) Tyrosinase Tyrosinase Enzyme (Active Site) L_Tyr->Tyrosinase Binds to D_Tyr D-Tyrosine Peptide (Inhibitor) D_Tyr->Tyrosinase Competitively Binds to Melanin Melanin Production Tyrosinase->Melanin Catalyzes No_Melanin Reduced Melanin Production Tyrosinase->No_Melanin Is Inhibited

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Tyrosine Containing Peptide

This protocol describes the manual incorporation of an Nα-Fmoc-protected D-Tyrosine into a peptide sequence using standard Fmoc/tBu chemistry on a Rink Amide resin (for a C-terminal amide).[13][14]

Materials:

  • Rink Amide Resin (100-200 mesh)

  • Fmoc-protected amino acids (including Fmoc-D-Tyr(tBu)-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling Reagents: HATU (or HBTU/HCTU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water

  • Cold diethyl ether

  • SPPS reaction vessel

SPPS_Workflow

Procedure:

  • Resin Preparation and Swelling:

    • Place the Rink Amide resin (e.g., 0.1 mmol scale) into the reaction vessel.

    • Add DMF (approx. 10 mL/g resin) and allow the resin to swell for 30-60 minutes with gentle agitation.

    • Drain the DMF.[13]

  • Fmoc Deprotection (Performed before each coupling step):

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[13]

  • Amino Acid Coupling (Incorporating Fmoc-D-Tyr(tBu)-OH):

    • In a separate vial, dissolve Fmoc-D-Tyr(tBu)-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow this activation mixture to stand for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature. For a sterically hindered amino acid like D-Tyrosine, a longer coupling time or a double coupling (repeating the step) may be necessary to ensure high efficiency.[13]

    • Optional: Monitor the reaction completion using a qualitative Kaiser test.

    • After coupling, drain the solution and wash the resin with DMF (3-5 times).

  • Chain Elongation:

    • Repeat steps 2 (Deprotection) and 3 (Coupling) for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

    • Wash the peptide-resin with DMF, followed by DCM, and dry it under a vacuum.

    • Add the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) to the dried resin.

    • Agitate the mixture at room temperature for 2-3 hours.[13]

    • Filter the cleavage mixture to separate the resin, collecting the filtrate which contains the peptide.

  • Peptide Precipitation and Isolation:

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate).

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether, wash the peptide pellet with cold ether two more times, and dry the crude peptide under vacuum.[13]

    • The peptide is now ready for purification by RP-HPLC.

Protocol 2: Solution-Phase Peptide Synthesis (Dipeptide Example)

This protocol outlines a general procedure for forming a dipeptide in solution using this compound as the C-terminal residue. This method is suitable for smaller peptides or fragment condensation.[15][16][17]

Materials:

  • Nα-Boc-L-Amino Acid (e.g., Boc-L-Ala-OH)

  • This compound (H-D-Tyr-OMe·HCl)

  • Coupling Reagents: EDC (or DCC), HOBt

  • Base: Triethylamine (Et₃N) or DIPEA

  • Solvents: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Aqueous solutions for workup: 1 M HCl, saturated NaHCO₃, brine

Procedure:

  • Reactant Preparation:

    • In a round-bottom flask, dissolve the Nα-Boc-L-Amino Acid (1.2 eq.) and HOBt (1.5 eq.) in DCM.

    • Cool the mixture to 0 °C in an ice bath.

  • Activation:

    • Add EDC·HCl (1.5 eq.) to the cooled mixture and stir for 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Coupling:

    • In a separate flask, suspend this compound (1.0 eq.) in DCM.

    • Add the base (e.g., Et₃N, 4.0 eq.) to neutralize the hydrochloride salt and liberate the free amine.

    • Add this suspension to the activated amino acid solution from step 2.[16]

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup and Extraction:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Once complete, if using DCC, filter the reaction mixture to remove the DCU precipitate.

    • Dilute the mixture with additional DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.[16]

  • Deprotection (if needed for further elongation):

    • The N-terminal Boc group can be removed using TFA in DCM.

    • The C-terminal methyl ester can be removed by saponification (e.g., using LiOH in a THF/water mixture) to yield the free carboxylic acid.[16]

  • Purification:

    • Purify the final product by column chromatography on silica gel.

References

D-Tyrosine Methyl Ester Hydrochloride: A Key Intermediate in the Synthesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Tyrosine methyl ester hydrochloride serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its protected carboxyl group and available amino group make it an ideal intermediate for peptide synthesis and the development of small molecule therapeutics. This document provides detailed application notes and protocols for its use, with a focus on the synthesis of opioid receptor-modulating peptides.

Physicochemical Properties and Specifications

This compound is a white to off-white crystalline powder. Its key properties are summarized below for easy reference.

PropertyValue
Molecular Formula C₁₀H₁₄ClNO₃
Molecular Weight 231.68 g/mol
Melting Point 190-200 °C
Appearance White to pale cream powder or crystalline powder
Purity (HPLC) ≥98%
Solubility Soluble in water and methanol

Application in Pharmaceutical Synthesis: Opioid Peptides

A significant application of D-Tyrosine and its derivatives is in the synthesis of opioid peptides, such as deltorphins and dermorphins. These peptides are known for their high affinity and selectivity for opioid receptors, making them valuable tools in pain management research and the development of novel analgesics with potentially fewer side effects than traditional opioids. The incorporation of a D-amino acid at the second position of these peptides, a common feature, is crucial for their biological activity and stability against enzymatic degradation.

Quantitative Data: Synthesis of Deltorphin I

The following table summarizes typical yields and purity obtained during the solid-phase peptide synthesis (SPPS) of Deltorphin I, a heptapeptide with the sequence Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂.

ParameterValueReference
Crude Purity (HPLC) ~75%[1]
Purified Yield 25-30%[1]

Note: Yields can vary depending on the synthesis scale, resin, and coupling reagents used.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Deltorphin I

This protocol outlines the manual Fmoc-based solid-phase synthesis of Deltorphin I.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-D-Ala-OH, Fmoc-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Gly-OH)

  • This compound (for preparation of Fmoc-D-Tyr(tBu)-OH if not commercially available)

  • Coupling reagents: HBTU, HCTU, or PyBOP

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for another 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the first Fmoc-amino acid (Fmoc-Gly-OH, 3 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step can be repeated.[1]

  • Chain Elongation: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each subsequent amino acid in the Deltorphin I sequence: Val, Val, Asp(OtBu), Phe, D-Ala, and finally Tyr(tBu).[1]

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[2]

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.[2]

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[1]

    • A typical gradient is a linear gradient of 10-50% acetonitrile in water (both containing 0.1% TFA) over 40 minutes.[1]

    • Collect fractions and analyze by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.[1]

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Add Fmoc-AA Wash Washing Coupling->Wash Wash->Deprotection Repeat for each AA Cleavage Cleavage & Deprotection Wash->Cleavage Final Cycle Purification Purification Cleavage->Purification Final_Product Pure Peptide Purification->Final_Product

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Signaling Pathway of Deltorphins

Deltorphins exert their potent analgesic effects primarily by acting as agonists at δ-opioid receptors (DORs), which are G-protein coupled receptors (GPCRs).[1][3] The activation of DORs by deltorphin initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive transmission.

Key Steps in the Signaling Pathway:

  • Receptor Binding: Deltorphin binds to the extracellular domain of the DOR.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of intracellular heterotrimeric Gi/o proteins. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.[4]

  • Downstream Effector Modulation:

    • The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

    • The Gβγ dimer can directly interact with and inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release from presynaptic terminals.

    • The Gβγ dimer can also activate G-protein-coupled inwardly rectifying potassium channels (GIRKs), leading to potassium efflux, hyperpolarization of the postsynaptic membrane, and decreased neuronal excitability.

  • MAPK Pathway Activation: Opioid receptor activation can also lead to the phosphorylation of mitogen-activated protein kinases (MAPKs), which can modulate gene expression and contribute to the long-term effects of opioid signaling.[5]

Deltorphin_Signaling cluster_membrane Cell Membrane DOR δ-Opioid Receptor G_protein Gi/o Protein DOR->G_protein Activates MAPK MAPK Pathway DOR->MAPK AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP VGCC Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx GIRK K⁺ Channel K_efflux ↑ K⁺ Efflux GIRK->K_efflux Deltorphin Deltorphin Deltorphin->DOR Binds G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC Inhibits G_betagamma->VGCC Inhibits G_betagamma->GIRK Activates Analgesia Analgesia cAMP->Analgesia Ca_influx->Analgesia Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Analgesia

Caption: Simplified signaling pathway of deltorphin via the δ-opioid receptor.

References

analytical methods for monitoring reactions with D-Tyrosine methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of chemical synthesis and drug development is the rigorous monitoring of reaction progression, purity, and enantiomeric excess. For reactions involving D-Tyrosine methyl ester hydrochloride, a chiral building block used in pharmaceutical synthesis, precise analytical methods are critical.[1][2] This document provides detailed application notes and protocols for several instrumental methods suitable for monitoring reactions and quantifying this compound.

Comparative Overview of Analytical Techniques

The choice of analytical method depends on the specific requirements of the analysis, such as the need for enantiomeric separation, sensitivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) is a robust technique for this purpose, particularly when using a chiral stationary phase to resolve enantiomers.[3][4] For higher sensitivity and specificity, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) offers another alternative but requires derivatization to increase the analyte's volatility.[5] Quantitative Nuclear Magnetic Resonance (qNMR) provides a highly accurate means of quantification without the need for an identical reference standard.[5]

Table 1: Summary of Quantitative Performance for Various Analytical Methods [5]

ParameterHPLC-UVLC-MS/MSGC-MS (SIM)qNMR
Limit of Detection (LOD) ~0.05 µg/mL~1 ng/mL~0.1 pg on column~50 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~5 ng/mL~0.5 pg on column~150 µg/mL
Linearity (R²) >0.999>0.999>0.998>0.999
Accuracy (% Recovery) 98-102%97-105%95-105%99-101%
Precision (%RSD) < 2%< 5%< 10%< 1%
Chiral Separation Yes (with chiral column)Yes (with chiral column)Yes (with chiral column)Not directly applicable
Sample Preparation Minimal (dissolution)Minimal to ModerateDerivatization requiredMinimal (dissolution)

General Experimental Workflow

The general workflow for analyzing this compound from a reaction mixture or biological matrix involves several key steps, from sample preparation to data analysis.

General_Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Reaction Mixture or Biological Sample Quench Quench Reaction (if necessary) Sample->Quench Precipitate Protein Precipitation (e.g., with ACN or PCA) [8, 19] Quench->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Collection / Solid-Phase Extraction (SPE) [19] Centrifuge->Extract Derivatize Derivatization (for GC-MS) [13] Extract->Derivatize Optional Reconstitute Evaporation & Reconstitution in Mobile Phase [8] Extract->Reconstitute Derivatize->Reconstitute Filter Filtration (0.22 µm) [8, 9] Reconstitute->Filter HPLC_vial HPLC Vial Filter->HPLC_vial Injection Autosampler Injection HPLC_vial->Injection Separation Chromatographic Separation (Chiral Column) Injection->Separation Detection Detection (UV, MS, MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

General workflow for sample analysis.

Method 1: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers.[6] The use of a chiral stationary phase (CSP) enables differential interaction with the D- and L-enantiomers, leading to their separation.[3][4] UV detection is suitable due to the inherent chromophore in the tyrosine structure.[3][7]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC System: A standard system with a pump, autosampler, column oven, and UV-Vis detector.[3]

  • Chiral Column: A teicoplanin-based CSP such as Astec® CHIROBIOTIC® T or a crown ether-based column like CROWNPAK® CR-I(+) (150 x 3.0 mm, 5 µm) is recommended.[3][5][8]

  • Reagents:

    • This compound reference standard (≥98% purity).[1]

    • Methanol, Acetonitrile (HPLC grade).[3]

    • Perchloric acid or Formic acid (LC-MS grade).[5][6]

    • Ultrapure water.

2. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of the initial mobile phase or a suitable solvent like a methanol/water mixture.[3]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.[6]

  • Reaction Samples: Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range. If the sample is in a complex matrix (e.g., plasma), perform protein precipitation by adding an equal volume of 5% (v/v) perchloric acid or three volumes of ice-cold methanol, vortex, and centrifuge at >14,000 x g for 10 minutes.[6][9] The resulting supernatant can be directly injected after filtration.[9]

3. HPLC Conditions:

Table 2: Recommended HPLC-UV Conditions

ParameterCondition A (Teicoplanin Column)Condition B (Crown Ether Column)[5]
Column Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)CROWNPAK® CR-I(+) (150 x 3.0 mm, 5 µm)
Mobile Phase Methanol / 0.1% Formic Acid in Water (Gradient or Isocratic)Perchloric acid solution (pH 1.5) / Acetonitrile (80:20, v/v)
Flow Rate 1.0 mL/min[6]0.4 mL/min
Column Temperature 25 °C[5][6]25 °C
Detection UV at 220 nm or 275 nm[5]UV at 220 nm
Injection Volume 10 µL[5]10 µL

4. Data Analysis:

  • Identify the D-Tyrosine methyl ester peak based on its retention time compared to the pure standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the analyte in the reaction samples using the linear regression equation derived from the calibration curve.[9]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity, making it ideal for monitoring reactions at low concentrations or for analyzing samples from complex biological matrices.[6]

Experimental Protocol

1. Instrumentation and Materials:

  • LC System: A UHPLC or HPLC system.[5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]

  • Chiral Column: As described for the HPLC-UV method. A polysaccharide-based CSP is also a suitable option.[6]

  • Reagents:

    • Acetonitrile, Methanol (LC-MS grade).

    • Formic acid, Acetic Acid, Ammonium Hydroxide (LC-MS grade).[5]

    • Ultrapure water.

2. Sample Preparation:

  • Follow the sample preparation steps outlined in the HPLC-UV protocol (e.g., dilution, protein precipitation).[6]

3. LC-MS/MS Conditions:

Table 3: Recommended LC-MS/MS Conditions [5]

ParameterCondition
Column Chiral Stationary Phase Column (e.g., Astec® CHIROBIOTIC® T)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Acetic Acid and 0.02% Ammonium Hydroxide in Methanol
Gradient 10% B to 90% B over 10 minutes
Flow Rate 0.2-0.5 mL/min (dependent on column dimensions)[6]
Ionization Mode Electrospray Ionization, Positive (ESI+)
MS/MS Detection Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ (protonated molecule)
Product Ion(s) Determined by direct infusion of a standard solution

4. Data Analysis:

  • Identify the D- and L-isomers by their specific retention times.

  • Quantify the analyte using the area of the MRM transition peak.

  • Use an internal standard if available for improved accuracy.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS requires chemical derivatization to increase the volatility and thermal stability of the amino acid ester.[5] Silylation is a common and effective derivatization strategy.

Silylation_Reaction D-Tyrosine_ME D-Tyrosine Methyl Ester Derivatized_Product Volatile TBDMS Derivative D-Tyrosine_ME->Derivatized_Product Heat (100°C) [13] MTBSTFA MTBSTFA MTBSTFA->Derivatized_Product

Derivatization for GC-MS analysis.
Experimental Protocol

1. Instrumentation and Materials:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).[5]

  • GC Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane phase (e.g., SLB™-5ms, 30 m x 0.25 mm, 0.25 µm).[5][6] A chiral GC column would be required for enantiomeric separation.

  • Reagents:

    • Derivatization Reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[5]

    • Acetonitrile (anhydrous).

2. Derivatization and Sample Preparation:

  • Dry a known amount of the sample or standard under a gentle stream of nitrogen.[5]

  • Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA.[5]

  • Seal the vial and heat the mixture at 100°C for 1 hour to ensure complete derivatization.[5]

  • After cooling, the sample is ready for direct injection into the GC-MS system.

3. GC-MS Conditions:

Table 4: Recommended GC-MS Conditions [5]

ParameterCondition
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection 1 µL, splitless mode[6]
Oven Program Initial 100°C (hold 2 min), ramp at 10°C/min to 280°C, hold 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Detection Mode Full Scan (m/z 50-600) for identification
Quantification Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z 310, 254)

4. Data Analysis:

  • Identify the derivatized analyte by its retention time and mass spectrum.

  • For quantification, construct a calibration curve using standards that have undergone the same derivatization procedure.

Method 4: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the quantification of a substance by relating the integral of a specific resonance signal to that of a certified internal standard of known concentration.[5] It does not require a calibration curve using the analyte itself.

Experimental Protocol

1. Instrumentation and Materials:

  • NMR Spectrometer: A high-resolution NMR spectrometer (≥400 MHz).[5]

  • Internal Standard: A certified standard with a simple spectrum and known purity, such as dimethyl sulfone (DMSO₂) or maleic acid. The standard should have at least one signal that does not overlap with analyte signals.[5]

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., D₂O, Methanol-d₄).[5]

2. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample and the internal standard into a vial.[5]

  • Dissolve the mixture in a precise volume of the chosen deuterated solvent.[5]

  • Transfer the solution to an NMR tube.

3. NMR Acquisition:

  • Acquire a quantitative ¹H NMR spectrum.

  • Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of the nuclei, which is critical for accurate integration.

  • Optimize other acquisition parameters (e.g., number of scans) to achieve an adequate signal-to-noise ratio.

4. Data Analysis:

  • Process the spectrum (phasing, baseline correction).

  • Carefully integrate the area of a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the concentration or purity of the analyte using the following equation:

    Px = (Ix / Istd) * (Nstd / Nx) * (Mx / Mstd) * (mstd / mx) * Pstd

    Where:

    • P = Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • x = analyte

    • std = internal standard

Method_Selection start Start: Need to monitor D-Tyrosine Methyl Ester HCl q1 Is enantiomeric separation required? start->q1 q2 Is high sensitivity (e.g., < 10 ng/mL) required? q1->q2 Yes achiral Use Achiral HPLC or Titration (for concentration only) q1->achiral No q3 Is a primary standard for quantification needed? q2->q3 No lcms Use Chiral LC-MS/MS q2->lcms Yes hplc Use Chiral HPLC-UV q3->hplc No gcms Use Chiral GC-MS (with derivatization) q3->gcms No qnmr Use qNMR q3->qnmr Yes

Decision tree for method selection.

References

D-Tyrosine methyl ester hydrochloride in studies of enzyme specificity and biological interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: D-Tyrosine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a derivative of the non-proteinogenic amino acid D-tyrosine. It features two key modifications from its natural L-counterpart: the D-enantiomeric configuration at the alpha-carbon and a methyl ester group protecting the carboxylic acid functionality. These structural features make it a valuable tool in biochemical and pharmaceutical research. The D-configuration confers resistance to enzymatic degradation by most endogenous proteases, which are stereospecific for L-amino acids.[1][2] The methyl ester group serves as a protecting group in peptide synthesis, allowing for controlled peptide bond formation.[3]

This document outlines the applications of this compound in studying enzyme specificity and modulating biological interactions, providing detailed protocols and workflows for its use in research settings.

Application 1: Probing the Stereospecificity of Proteases

The strict stereoselectivity of proteases is a fundamental principle of their function. Enzymes like chymotrypsin, which cleave peptide bonds C-terminal to aromatic residues such as tyrosine, phenylalanine, and tryptophan, are highly specific for L-amino acids.[4][5] this compound can be used as a negative control or a competitive inhibitor to probe the active site and quantify the stereospecificity of such enzymes. The hydrolysis of the ester bond can be monitored spectrophotometrically, providing a means to measure enzyme kinetics.[6][7]

Data Presentation: Comparative Enzyme Kinetics

The following table presents illustrative kinetic data for the hydrolysis of L- and D-Tyrosine methyl esters by chymotrypsin. This data highlights the significant preference of the enzyme for the L-enantiomer.

SubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
L-Tyrosine Methyl Ester0.51503.0 x 10⁵
D-Tyrosine Methyl Ester> 100< 0.01< 1
Note: This data is illustrative, based on the established principle that proteases like chymotrypsin are highly specific for L-amino acid substrates.[4][5]
Experimental Protocol: Chymotrypsin Activity Assay

This protocol describes a spectrophotometric assay to measure the rate of hydrolysis of a tyrosine methyl ester substrate by α-chymotrypsin.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • This compound

  • L-Tyrosine methyl ester hydrochloride (for comparison)

  • Tris buffer (80 mM, pH 7.8)

  • Hydrochloric acid (1 mM)

  • Methanol

  • Spectrophotometer capable of reading at 256 nm

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Substrate Stock Solution (e.g., 10 mM): Dissolve this compound in methanol. Prepare a separate stock for the L-enantiomer.

    • Enzyme Stock Solution (e.g., 1 mg/mL): Dissolve α-chymotrypsin in 1 mM HCl. Store on ice.

    • Reaction Buffer: 80 mM Tris buffer, pH 7.8.

  • Assay Execution:

    • Set the spectrophotometer to 256 nm and maintain the temperature at 25°C.

    • In a 3 mL cuvette, combine 1.5 mL of Tris buffer, 1.0 mL of methanol, and an appropriate volume of the substrate stock solution to achieve the desired final concentration. Mix by inversion.

    • Use this mixture to zero the spectrophotometer.

    • Initiate the reaction by adding a small volume (e.g., 10-20 µL) of the chymotrypsin stock solution to the cuvette.

    • Immediately mix by inversion and begin recording the absorbance at 256 nm for 5 minutes.[7]

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA₂₅₆/min) from the linear portion of the curve.

    • Use the molar extinction coefficient for the product to convert the rate into µmol/min.

    • Perform the assay across a range of substrate concentrations to determine K_m and V_max by fitting the data to the Michaelis-Menten equation.

Mandatory Visualization: Enzyme Kinetics Workflow

G Workflow for Comparative Enzyme Kinetics Study cluster_prep 1. Reagent Preparation cluster_assay 2. Spectrophotometric Assay cluster_analysis 3. Data Analysis prep1 Prepare Substrate Stocks (L- and D-Isomers) assay1 Combine Buffer and Substrate in Cuvette prep1->assay1 prep2 Prepare Enzyme Stock (α-Chymotrypsin) assay3 Initiate Reaction with Enzyme prep2->assay3 prep3 Prepare Reaction Buffer (Tris, pH 7.8) prep3->assay1 assay2 Equilibrate to 25°C Zero Spectrophotometer assay1->assay2 assay2->assay3 assay4 Record Absorbance (256 nm) over Time assay3->assay4 analysis1 Calculate Reaction Rate (ΔA/min) assay4->analysis1 analysis2 Plot Rate vs. [Substrate] analysis1->analysis2 analysis3 Determine Kinetic Parameters (Km, Vmax, kcat) analysis2->analysis3 analysis4 Compare L- vs. D-Isomer Activity analysis3->analysis4

Workflow for a comparative enzyme kinetics study.

Application 2: Enhancing Peptide Stability

A major hurdle in peptide drug development is the rapid degradation of therapeutic peptides by endogenous proteases.[1] Incorporating D-amino acids is a widely adopted strategy to overcome this limitation. The peptide bonds adjacent to a D-amino acid residue are not recognized by most proteases, significantly increasing the peptide's in vivo half-life.[1][2] this compound serves as a crucial building block in solid-phase peptide synthesis to introduce D-tyrosine at specific positions within a peptide sequence.

Data Presentation: Peptide Stability in Serum

This table shows representative data on the effect of D-tyrosine incorporation on the stability of a model peptide in human serum.

Peptide SequenceConfigurationHalf-Life in 50% Human Serum (hours)
Gly-Tyr -Gly-Phe-LeuAll L-amino acids~0.5
Gly-d-Tyr -Gly-Phe-LeuD-Tyrosine at position 2> 24
Note: This data is illustrative, based on the principle that D-amino acid substitution enhances proteolytic resistance.[2]
Experimental Protocol: In Vitro Peptide Stability Assay

This protocol outlines a method to assess the stability of a peptide in human serum.

Materials:

  • Test peptide (e.g., containing D-tyrosine)

  • Control peptide (all L-amino acid counterpart)

  • Human serum (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) or Acetonitrile with 0.1% Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

Procedure:

  • Peptide Incubation:

    • Dilute human serum to 50% with PBS.

    • Prepare peptide stock solutions (e.g., 1 mg/mL in water or PBS).

    • Add the test peptide to the 50% serum solution to a final concentration of 0.1 mg/mL. Vortex gently.

    • Incubate the mixture in a water bath at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) of the peptide-serum mixture.

  • Reaction Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing an equal volume of 10% TCA or two volumes of cold acetonitrile with 0.1% TFA to stop enzymatic degradation and precipitate serum proteins.

    • Vortex and incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis:

    • Carefully collect the supernatant.

    • Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining. A gradient of acetonitrile in water with 0.1% TFA is typically used.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining against time.

    • Calculate the half-life (t₁/₂) of the peptide from the degradation curve.

Mandatory Visualization: D-Amino Acid-Mediated Protease Resistance

G Mechanism of Protease Resistance cluster_L L-Amino Acid Peptide (Substrate) cluster_D D-Amino Acid Peptide (Resistant) L_peptide Gly L-Tyr Ala protease Protease (e.g., Chymotrypsin) L_peptide:p2->protease Recognized & Binds D_peptide Gly D-Tyr Ala D_peptide:p2->protease Not Recognized cleavage Peptide Bond Cleavage protease->cleavage no_binding Steric Hindrance No Binding protease->no_binding degradation Rapid Degradation stability Enhanced Stability

D-amino acid incorporation blocks protease binding.

Application 3: Investigating Biological Interactions and Signaling

D-Tyrosine and its derivatives can be incorporated into peptides designed to interact with biological targets like receptors or enzymes. While D-Tyrosine methyl ester itself is primarily a synthetic precursor, it enables the creation of peptides that can act as agonists, antagonists, or inhibitors. For example, analogs of tyrosine are used to study the catecholamine biosynthesis pathway, which is critical in neuroscience.[8] O-Methyl-D-tyrosine, a related compound, is a known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in this pathway.[9][10] This principle can be extended to peptides containing D-tyrosine designed to inhibit this or other enzymes.

Experimental Protocol: In Vitro Tyrosine Hydroxylase (TH) Inhibition Assay

This protocol is adapted from methods used to study TH inhibitors and can be used to screen D-tyrosine-containing compounds.[10][11]

Materials:

  • Purified tyrosine hydroxylase (TH) enzyme

  • L-Tyrosine (substrate)

  • Test inhibitor (e.g., D-tyrosine-containing peptide)

  • Cofactors: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄)

  • Catalase

  • Reaction Buffer (e.g., HEPES or MOPS buffer, pH 7.0)

  • Perchloric acid (for reaction termination)

  • HPLC system with electrochemical detection

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, catalase, and BH₄.

    • Add varying concentrations of the test inhibitor. Include a "no inhibitor" control.

  • Enzyme Pre-incubation:

    • Add the purified TH enzyme to the reaction mixture.

    • Pre-incubate for 5-10 minutes on ice to allow the inhibitor to bind.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the substrate, L-tyrosine.

    • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

  • Reaction Termination:

    • Stop the reaction by adding ice-cold perchloric acid. This will also precipitate the enzyme.

    • Centrifuge to pellet the precipitated protein.

  • Product Analysis:

    • Filter the supernatant.

    • Analyze the supernatant using HPLC with electrochemical detection to quantify the amount of L-DOPA produced.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Mandatory Visualization: Catecholamine Synthesis Pathway

G Catecholamine Synthesis and Point of Inhibition LTyr L-Tyrosine TH Tyrosine Hydroxylase (TH) (Rate-Limiting Step) LTyr->TH LDopa L-DOPA AADC AADC LDopa->AADC Dopamine Dopamine DBH Dopamine β-hydroxylase Dopamine->DBH Norepi Norepinephrine PNMT PNMT Norepi->PNMT Epi Epinephrine TH->LDopa + BH₄ AADC->Dopamine DBH->Norepi PNMT->Epi Inhibitor Tyrosine Analog Inhibitor (e.g., O-Methyl-D-tyrosine or D-Tyr-containing peptide) Inhibitor->TH Competitive Inhibition

Inhibition of the catecholamine synthesis pathway.

References

Troubleshooting & Optimization

improving D-Tyrosine methyl ester hydrochloride solubility for reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Tyrosine methyl ester hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its use in chemical reactions, with a specific focus on solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in synthesis?

This compound is a derivative of the amino acid D-Tyrosine. The methyl ester protection of the carboxylic acid and the hydrochloride salt form enhance its stability and solubility in certain solvents compared to the parent amino acid, D-Tyrosine.[1] It is primarily used as a precursor in the synthesis of various bioactive molecules, including pharmaceuticals and neurotransmitter analogs.[1]

Q2: What are the general solubility characteristics of this compound?

As a hydrochloride salt, this compound is generally more soluble in polar protic solvents like water and alcohols than in non-polar organic solvents. However, its solubility in aqueous media can be limited, sometimes resulting in a faint turbidity.[2] Its solubility in polar aprotic solvents commonly used in synthesis, such as DMF and DMSO, is also a critical consideration for reaction setup. For instance, a related compound, α-Methyl-DL-tyrosine methyl ester hydrochloride, demonstrates good solubility in DMSO (≥20 mg/mL).

Q3: How can I improve the solubility of this compound in organic solvents for a reaction?

The most effective method to significantly improve the solubility of this compound in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) is to convert it to its free base form. This is achieved by neutralizing the hydrochloride salt with a non-nucleophilic base.

Q4: How does temperature affect the solubility of this compound?

For most solids dissolving in liquids, an increase in temperature will lead to an increase in solubility.[3] This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the crystal lattice of the solid.[3] Therefore, gentle heating can be a useful technique to help dissolve this compound, provided the compound is stable at the elevated temperature.

Q5: How should I store this compound?

It is recommended to store this compound in a tightly sealed container in a refrigerator (0-8 °C) to maintain its stability.[1]

Solubility Data

SolventSolvent TypeExpected SolubilityNotes
Water Polar ProticLow to ModerateMay form a slightly turbid solution. Solubility is pH-dependent and increases in acidic or basic conditions.
Methanol (MeOH) Polar ProticModerateGenerally, amino acid hydrochlorides have some solubility in alcohols.
Ethanol (EtOH) Polar ProticModerateSimilar to methanol; solubility may decrease with increasing chain length of the alcohol.
N,N-Dimethylformamide (DMF) Polar AproticModerate to HighA common solvent for peptide synthesis; solubility is expected to be good, especially for the free base.
Dimethyl sulfoxide (DMSO) Polar AproticHighA closely related compound, α-Methyl-DL-tyrosine methyl ester hydrochloride, is soluble at ≥20 mg/mL.
Acetonitrile (ACN) Polar AproticLow to ModerateGenerally less effective at dissolving polar salts compared to DMF and DMSO.
Tetrahydrofuran (THF) Polar AproticLowPoor solubility is expected for the hydrochloride salt. Conversion to the free base is recommended.
Dichloromethane (DCM) Polar AproticLowPoor solubility is expected for the hydrochloride salt. Conversion to the free base is recommended.

Troubleshooting Guide: Poor Solubility in Reactions

This guide addresses the common issue of this compound failing to dissolve adequately in a reaction solvent.

Problem: this compound is not dissolving in my organic reaction solvent (e.g., DCM, THF, DMF).

This is a frequent challenge due to the ionic nature of the hydrochloride salt, which has limited solubility in many organic solvents.

Solution Workflow:

Caption: Troubleshooting workflow for addressing poor solubility of this compound.

Experimental Protocols

Protocol 1: In Situ Conversion to Free Base for Improved Solubility

This protocol describes the neutralization of this compound to its more soluble free base form directly within the reaction vessel. This is a common procedure for reactions such as peptide couplings.

Materials:

  • This compound

  • Anhydrous reaction solvent (e.g., DCM, THF, DMF)

  • Non-nucleophilic tertiary amine base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA))

  • Reaction vessel with a magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add this compound.

  • Add the anhydrous reaction solvent. The compound may not fully dissolve at this stage.

  • Begin stirring the suspension.

  • Slowly add 1.0 to 1.1 equivalents of the non-nucleophilic base (e.g., TEA or DIPEA) to the suspension.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Observe the dissolution of the solid as the hydrochloride salt is converted to the free amine. The formation of a salt byproduct (e.g., triethylammonium chloride) may be observed as a precipitate, which typically does not interfere with subsequent reactions.

  • The resulting solution/suspension containing the free base of D-Tyrosine methyl ester is now ready for the addition of other reagents.

cluster_1 Workflow for In Situ Free Base Conversion start Start: D-Tyrosine methyl ester HCl add_solvent Add anhydrous organic solvent (e.g., DCM) start->add_solvent stir Stir to form a suspension add_solvent->stir add_base Add 1.0-1.1 eq. of a non-nucleophilic base (e.g., TEA) stir->add_base stir_dissolve Stir at room temperature for 15-30 minutes add_base->stir_dissolve free_base Formation of soluble free base and insoluble ammonium salt stir_dissolve->free_base ready Ready for next reaction step free_base->ready

References

preventing racemization of D-Tyrosine methyl ester hydrochloride during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of D-Tyrosine methyl ester hydrochloride during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of coupling this compound?

A1: Racemization is the stereochemical conversion of the D-Tyrosine derivative into its L-enantiomer at the alpha-carbon during the peptide bond formation.[1][2] This results in the formation of a diastereomeric peptide impurity, which can be difficult to separate from the desired product and can significantly impact the peptide's biological activity and therapeutic efficacy.[2]

Q2: What are the primary causes of racemization during the coupling step?

A2: Racemization during peptide coupling is primarily caused by two mechanisms:

  • Oxazolone Formation: This is the most prevalent pathway. The activated carboxyl group of the N-protected amino acid cyclizes to form a planar oxazolone intermediate. A base can then abstract the acidic proton at the chiral center. Subsequent reaction with the amine component can occur from either face of this achiral intermediate, leading to a mixture of D and L products.[2][3]

  • Direct Enolization: A base can directly remove the alpha-proton from the activated amino acid, forming a planar enolate. This intermediate can then be protonated from either side, resulting in racemization. This is more common under strongly basic conditions.[3]

Several factors influence the rate of these side reactions, including the choice of coupling reagent, base, additives, solvent, and reaction temperature.[4][5]

Q3: My crude peptide shows a correct mass spectrum, but the HPLC displays a doublet peak. How can I confirm if this is due to racemization of the D-Tyrosine residue?

A3: A doublet peak with the correct mass is a strong indicator of diastereomer formation. To confirm racemization at the tyrosine residue, you can:

  • Peptide Hydrolysis: Completely hydrolyze a sample of your purified peptide using 6N HCl.

  • Chiral Amino Acid Analysis: Analyze the resulting amino acid mixture using a validated chiral HPLC or GC method.

  • Quantification: The presence of a significant L-Tyrosine peak will confirm that racemization occurred at that residue during the synthesis.[3]

Troubleshooting Guide

Problem: Significant racemization of the D-Tyrosine residue is observed in my final peptide.

This is a common issue, and troubleshooting should focus on the key factors that influence the stability of the chiral center during the coupling reaction.

Potential Cause Recommended Solution
Inappropriate Coupling Reagent Use coupling reagents known to suppress racemization. Carbodiimides like DIC should always be used with an additive. Modern uronium/aminium reagents that incorporate an additive moiety, such as COMU, are excellent choices.[3][6]
Strong or Sterically Unhindered Base The choice of base is critical.[4] Since this compound requires neutralization, select a weaker, sterically hindered base like 2,4,6-Collidine (TMP) instead of stronger, less hindered bases like Diisopropylethylamine (DIPEA) or triethylamine.[4][5] Use the minimum amount of base necessary.
Absence of Racemization-Suppressing Additives Always use an additive, especially with carbodiimide coupling reagents.[7] Oxyma and HOAt are highly effective at forming active esters that are less prone to racemization than the intermediates formed by carbodiimides alone.[5][8]
Prolonged Pre-activation Time Minimize the time the carboxylic acid is activated before the amine component is introduced. Prolonged pre-activation increases the opportunity for oxazolone formation.[3][5]
Elevated Reaction Temperature Perform the coupling reaction at room temperature or below (e.g., 0°C). Higher temperatures can increase the rate of coupling but disproportionately accelerate the rate of racemization.[5][9]

Quantitative Data on Racemization

The choice of coupling reagent and additive significantly impacts the degree of racemization. The following table summarizes the percentage of epimerization observed under various conditions for racemization-prone amino acids, which is directly applicable to D-Tyrosine.

Coupling ReagentAdditiveBase% D-Isomer Formation (Epimerization)
DICNoneDIPEA~5-10%
DICHOBtDIPEA~1-2%
DICOxymaDIPEA<0.5%
HBTU(Internal HOBt)DIPEA~1.2%
HATU(Internal HOAt)DIPEA~0.8%
COMU(Internal Oxyma)DIPEA<0.2%

Data adapted from studies on racemization-prone amino acids. The principles are directly applicable to Tyrosine.[3]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound

This protocol is designed to minimize racemization during the coupling of this compound in a solid-phase peptide synthesis (SPPS) workflow.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • N-protected amino acid for coupling

  • This compound (as the amine component)

  • Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • 2,4,6-Collidine (TMP)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Coupling Mixture Preparation:

    • In a separate vessel, dissolve the N-protected amino acid (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.

    • Add DIC (3 eq.) to this solution.

  • Amine Component Preparation:

    • In another vessel, dissolve this compound (3 eq.) in DMF.

    • Add 2,4,6-Collidine (TMP) (3 eq.) to neutralize the hydrochloride salt.

  • Coupling Reaction:

    • Add the activated N-protected amino acid solution to the neutralized this compound solution.

    • Immediately add the combined solution to the drained resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Diagrams

Racemization_Troubleshooting_Workflow start Start: Racemization Detected check_reagents Review Coupling Reagents and Additives start->check_reagents check_base Evaluate Base Choice and Stoichiometry start->check_base check_conditions Assess Reaction Conditions (Time, Temperature) start->check_conditions implement_changes Implement Corrective Actions check_reagents->implement_changes Switch to COMU or DIC/Oxyma check_base->implement_changes Switch to 2,4,6-Collidine check_conditions->implement_changes Reduce pre-activation time and/or temperature reanalyze Re-analyze Peptide Purity implement_changes->reanalyze end_ok End: Racemization Minimized reanalyze->end_ok Purity Acceptable end_nok Further Optimization Needed reanalyze->end_nok Purity Not Acceptable end_nok->start

Caption: Troubleshooting workflow for addressing racemization.

Racemization_Mechanism cluster_0 Oxazolone Pathway cluster_1 Direct Enolization Pathway Activated_AA Activated D-Amino Acid Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone + Base - H+ Racemic_Mix_Ox D/L Peptide Mixture Oxazolone->Racemic_Mix_Ox + Amine Activated_AA2 Activated D-Amino Acid Enolate Planar Enolate Intermediate Activated_AA2->Enolate + Strong Base - H+ Racemic_Mix_En D/L Peptide Mixture Enolate->Racemic_Mix_En + H+ + Amine

Caption: Primary mechanisms of racemization in peptide coupling.

References

Technical Support Center: D-Tyrosine Methyl Ester Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when incorporating D-Tyrosine methyl ester hydrochloride and its protected derivatives (e.g., Fmoc-D-Tyr(Me)-OH or Boc-D-Tyr(Me)-OH) into synthetic peptides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary challenges when incorporating this compound derivatives in Solid-Phase Peptide Synthesis (SPPS)?

A1: The main challenges stem from two key aspects of this modified amino acid:

  • Steric Hindrance: The D-configuration introduces significant steric bulk, which can impede the efficiency of the coupling reaction and lead to incomplete acylation of the N-terminus of the growing peptide chain.[1] This can result in deletion sequences as a major impurity.[1]

  • Stability of the O-Methyl Ether: While the methyl ether on the tyrosine side chain is generally stable, there is a potential for cleavage under the harsh acidic conditions sometimes used for the final peptide cleavage from the resin.[1]

Q2: I am observing low coupling efficiency when adding Fmoc-D-Tyr(Me)-OH. What can I do to improve it?

A2: Low coupling efficiency with sterically hindered amino acids like this one is a common issue.[1][2] Here are several strategies to enhance the coupling yield:

  • Choice of Coupling Reagent: Standard coupling reagents may not be sufficient. It is recommended to use more potent activating reagents like HATU, HCTU, or COMU.[1][2]

  • Double Coupling: Performing the coupling step twice is a highly effective method to ensure all available N-termini on the resin react.[1][2]

  • Increased Reagent Concentration and Time: Using a higher concentration of the amino acid and coupling reagents (3-4 fold excess) and extending the reaction time to 2-4 hours can help drive the reaction to completion.[3]

  • Solvent Choice: Using a solvent mixture that disrupts secondary structures and improves resin swelling, such as DMF/NMP or adding small amounts of DMSO, can improve the accessibility of the N-terminus.[2][4]

  • Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate coupling reactions, especially for sterically hindered residues.[1][2]

Q3: Is the O-methyl group on the tyrosine side chain stable during final TFA cleavage?

A3: The O-methyl ether linkage, an anisole-type ether, is generally stable under standard Trifluoroacetic Acid (TFA) cleavage conditions (e.g., TFA/TIS/H₂O 95:2.5:2.5).[1][5] However, prolonged exposure to very strong acids like HF or TFMSA, or extended TFA cleavage times, can lead to partial cleavage of the methyl group.[1][3] To minimize this risk, it is advisable to use the shortest effective cleavage time (typically 2-3 hours) necessary for your peptide and other protecting groups.[1][5]

Q4: My crude peptide's mass spectrum is correct, but the HPLC analysis shows a doublet peak. What could be the cause?

A4: A doublet peak where both peaks have the correct mass is a strong indicator of the presence of diastereomers, which often results from racemization of an amino acid during synthesis.[6] While you are using a D-amino acid, racemization to the L-isomer can occur, particularly during the activation step of coupling.[1] To minimize this risk:

  • Use coupling reagents known to suppress racemization, such as those containing additives like OxymaPure or HOAt.[1][6]

  • Avoid excessive pre-activation times.[6]

  • Use a weaker or more sterically hindered base like 2,4,6-collidine instead of DIPEA.[6]

  • Perform the coupling at room temperature or below, as elevated temperatures can accelerate racemization.[6]

Q5: I am having difficulty purifying my D-Tyr(Me)-containing peptide by RP-HPLC. What could be the issue?

A5: Peptides containing modified or hydrophobic amino acids can present purification challenges. The O-methyl group increases the hydrophobicity of the residue, which might lead to poor solubility in standard aqueous HPLC solvents or strong retention on the C18 column.[1][2]

  • Solubility: If the peptide is poorly soluble, consider dissolving the crude product in a small amount of a strong organic solvent like DMSO or DMF before diluting it with the initial HPLC mobile phase (e.g., 0.1% TFA in water).[1]

  • Gradient Modification: You may need to adjust your HPLC gradient to include a higher percentage of organic solvent (like acetonitrile) to ensure the peptide elutes from the column.

Data Presentation: Coupling Reagent Performance

The choice of coupling reagent is critical for successfully incorporating sterically hindered amino acids like D-Tyrosine methyl ester derivatives. The following table summarizes qualitative performance data for various common reagents.

Coupling Reagent CombinationRelative Efficiency for Hindered CouplingsRacemization SuppressionNotes
HATU / DIPEA HighGoodOften the reagent of choice for difficult couplings.[1]
HCTU / DIPEA HighGoodSimilar to HATU, effective with good racemization suppression.[1][2]
COMU / DIPEA Very HighExcellentA third-generation uronium salt with superior performance in suppressing racemization.[1][6]
PyBOP / DIPEA Medium-HighModerateEffective for many hindered couplings but may require longer reaction times.[1]
DIC / OxymaPure MediumExcellentA carbodiimide-based method; the OxymaPure additive is crucial for suppressing racemization.[1][6]

Experimental Protocols

Protocol: Double Coupling of Fmoc-D-Tyr(Me)-OH in Manual SPPS

This protocol is recommended to overcome the steric hindrance associated with Fmoc-D-Tyr(Me)-OH and ensure a complete reaction.

1. Resin Preparation & Initial Deprotection:

  • Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.[5]

2. First Coupling:

  • In a separate vessel, pre-activate Fmoc-D-Tyr(Me)-OH (4 eq. relative to resin loading) with a coupling reagent (e.g., HATU, 3.9 eq.) and a base (e.g., DIPEA, 8 eq.) in DMF for 1-2 minutes.[1][5]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.[1]

  • Drain the coupling solution and wash the resin with DMF (3 times).

3. Confirmation and Second Coupling:

  • Perform a qualitative Kaiser test. If the test is positive (blue beads), a second coupling is necessary.[2]

  • Prepare a fresh solution of activated Fmoc-D-Tyr(Me)-OH as described in step 2.

  • Add the fresh solution to the resin and agitate for another 1-2 hours.[1][2]

4. Final Wash and Confirmation:

  • Drain the second coupling solution.

  • Wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).[1]

  • Perform a final Kaiser test. The beads should be yellow, indicating a complete reaction (free amine consumed). Proceed to the deprotection step for the next amino acid in your sequence.

Visualization

Troubleshooting Workflow for Incomplete Coupling

The following diagram outlines a logical workflow for addressing incomplete coupling reactions during the incorporation of this compound derivatives.

Troubleshooting_Workflow start_node Incomplete Coupling Detected (Positive Kaiser Test) action_node_1 Perform Double Coupling with Fresh Reagents start_node->action_node_1 Initial Response decision_node decision_node action_node action_node end_node Coupling Complete (Negative Kaiser Test) decision_node_1 Still Positive? action_node_1->decision_node_1 Re-test decision_node_1->end_node No action_node_2a Option A: Switch to a more potent coupling reagent (e.g., HATU, COMU) decision_node_1->action_node_2a Yes action_node_2b Option B: Increase coupling time (e.g., to 4h) and/or use microwave assistance decision_node_1->action_node_2b Yes action_node_2c Option C: Use aggregation-disrupting solvent (e.g., NMP, or add DMSO) decision_node_1->action_node_2c Yes action_node_2a->end_node action_node_2b->end_node action_node_2c->end_node

Caption: A troubleshooting workflow for addressing incomplete peptide coupling reactions.

References

Technical Support Center: D-Tyrosine Methyl Ester Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of D-Tyrosine methyl ester hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help you navigate challenges in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common Fischer esterification method using methanol and an acid catalyst (e.g., thionyl chloride or hydrogen chloride).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Extend the reaction time or moderately increase the temperature (e.g., reflux).[1]
Moisture in reagents/glassware: Water can hydrolyze the ester product back to the carboxylic acid, shifting the equilibrium of the Fischer esterification.[2][3]- Use anhydrous methanol and ensure all glassware is thoroughly dried.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient acid catalyst: The acid catalyst may be old or decomposed.- Use a fresh bottle of thionyl chloride or ensure anhydrous HCl gas is used.
Product is a sticky oil or fails to crystallize Presence of impurities: Unreacted starting material or side products can inhibit crystallization.- Purify the crude product using column chromatography.- Attempt to precipitate the product by adding a non-polar solvent like diethyl ether and cooling.[4]
Residual solvent: Methanol or other solvents may be trapped in the product.- Dry the product under high vacuum for an extended period.
Presence of Unexpected Peaks in NMR or LC-MS Unreacted D-Tyrosine: The reaction did not go to completion.- Optimize reaction conditions (time, temperature, catalyst amount) as described above.- Purify by recrystallization, as the starting material has different solubility properties.
Diketopiperazine formation: Intramolecular cyclization of two molecules of D-Tyrosine methyl ester can form a cyclic dipeptide impurity, especially under neutral or basic conditions.[5][6][7]- Maintain acidic conditions throughout the reaction and work-up.- Avoid prolonged heating at high temperatures.
O-Alkylation or O-Acylation: The phenolic hydroxyl group of tyrosine can undergo side reactions.[8][9][10]- While less common under strongly acidic conditions of Fischer esterification where the amine is protonated, using a large excess of acylating agent (if present) or prolonged reaction times at high temperatures might lead to this. Use of protecting groups may be necessary for alternative synthesis routes.
N-Acylation: The amino group can be acylated if an acylating agent is present and the amino group is not sufficiently protonated.[11][12]- Ensure a sufficient excess of the acid catalyst is used to fully protonate the amino group, thus protecting it from acylation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the Fischer-Speier esterification.[2][13] This reaction involves treating D-Tyrosine with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or anhydrous hydrogen chloride (HCl) gas.[13][14]

Q2: Why is an acid catalyst necessary?

A2: The acid catalyst serves two primary purposes in Fischer esterification. First, it protonates the carboxylic acid group, making it more electrophilic and susceptible to nucleophilic attack by methanol.[15][16] Second, it protonates the amino group of D-Tyrosine, forming an ammonium salt. This protects the amino group from participating in side reactions.[14]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid) can be used to separate the more polar D-Tyrosine starting material from the less polar D-Tyrosine methyl ester product. The reaction is considered complete when the spot corresponding to D-Tyrosine is no longer visible.[1]

Q4: What are the key purification strategies for this compound?

A4: The most common purification method is recrystallization.[4] After removing the excess methanol and acid catalyst under reduced pressure, the crude product can be dissolved in a minimal amount of a polar solvent (like methanol) and then precipitated by the addition of a less polar solvent (like diethyl ether).[4] Washing the resulting solid with cold diethyl ether helps to remove soluble impurities.[4]

Q5: What analytical techniques are recommended for final product characterization?

A5: To confirm the identity and purity of this compound, the following techniques are recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[1][17] Chiral HPLC can be used to confirm the enantiomeric purity.[18][19]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present.

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

This protocol is a common laboratory-scale procedure for the synthesis of this compound.

Materials:

  • D-Tyrosine

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend D-Tyrosine (1 equivalent) in anhydrous methanol.

  • Cool the suspension in an ice bath (0 °C).

  • Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

  • To the resulting residue, add a small amount of cold methanol to dissolve it, then add a large excess of cold diethyl ether to precipitate the product.

  • Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Visualizations

Diagram 1: Synthesis Pathway of this compound

Synthesis_Pathway DTyrosine D-Tyrosine Product This compound DTyrosine->Product Fischer Esterification Reagents Reagents:Methanol (CH₃OH)Thionyl Chloride (SOCl₂)

Caption: Fischer esterification of D-Tyrosine to its methyl ester hydrochloride.

Diagram 2: Potential Side Reactions

Side_Reactions StartingMaterial D-Tyrosine Methyl Ester Diketopiperazine Diketopiperazine (Cyclic Dimer) StartingMaterial->Diketopiperazine Intramolecular Cyclization O_Acylation O-Acylation Product StartingMaterial->O_Acylation Reaction at Phenolic OH N_Acylation N-Acylation Product StartingMaterial->N_Acylation Reaction at Amino Group

Caption: Potential side products in D-Tyrosine methyl ester synthesis.

Diagram 3: Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No IncompleteReaction Incomplete Reaction? (Check TLC) CheckYield->IncompleteReaction Yes Purify Recrystallize or Column Chromatography CheckPurity->Purify Yes End Pure Product CheckPurity->End No Moisture Moisture Present? IncompleteReaction->Moisture No OptimizeConditions Increase Time/Temp IncompleteReaction->OptimizeConditions Yes DryReagents Use Anhydrous Reagents Moisture->DryReagents Yes Moisture->Purify No OptimizeConditions->Start DryReagents->Start Purify->CheckPurity

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: D-Tyrosine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of D-Tyrosine methyl ester hydrochloride in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound in solution is the hydrolysis of the methyl ester bond. This reaction yields D-Tyrosine and methanol. The reaction is catalyzed by both acidic and basic conditions.

Q2: What are the expected degradation products?

A2: The main degradation products are D-Tyrosine and methanol. Under certain conditions, further degradation of D-Tyrosine itself could occur, but the initial hydrolysis of the ester is the primary concern for solution stability.

Q3: How does pH affect the stability of this compound solutions?

A3: The stability of this compound is highly dependent on the pH of the solution. The hydrolysis of the ester is significantly accelerated under both acidic (pH < 4) and basic (pH > 8) conditions. The compound exhibits maximum stability in the neutral pH range (approximately pH 4 to 7).

Q4: What is the recommended solvent for preparing stock solutions?

A4: For short-term storage and immediate use, high-purity water or aqueous buffers in the neutral pH range (e.g., phosphate-buffered saline, PBS) are suitable. For longer-term storage, preparing stock solutions in anhydrous organic solvents such as DMSO or ethanol and storing them at low temperatures (-20°C to -80°C) is recommended to minimize hydrolysis.

Q5: What are the ideal storage conditions for solutions of this compound?

A5: Aqueous solutions should be prepared fresh whenever possible. If short-term storage is necessary, they should be kept at 2-8°C for no longer than 24 hours. For longer-term storage, it is advisable to prepare stock solutions in anhydrous DMSO or ethanol, aliquot them to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent experimental results Degradation of this compound in solution due to improper pH or storage.Prepare fresh solutions for each experiment. If using a buffered solution, ensure the pH is in the optimal stability range (pH 4-7). For stock solutions, use an anhydrous solvent and store at ≤ -20°C.
Loss of compound potency over time Hydrolysis of the methyl ester, leading to a lower concentration of the active compound.Quantify the concentration of your solution using a stability-indicating method like HPLC before each use, especially if the solution is not freshly prepared.
Precipitate formation in aqueous solution The free base form of D-Tyrosine methyl ester may have lower solubility at neutral or slightly basic pH compared to the hydrochloride salt at acidic pH.Ensure the pH of your solution is appropriate for the desired concentration. If working at neutral pH, you may need to use a lower concentration to maintain solubility.
Unexpected peaks in analytical chromatogram (e.g., HPLC) Presence of the degradation product, D-Tyrosine.Run a standard of D-Tyrosine to confirm the identity of the unexpected peak. This confirms that the degradation is occurring via the expected hydrolysis pathway.

Data on Solution Stability

Table 1: Estimated Effect of pH on the Stability of Tyrosine Methyl Ester in Aqueous Solution at 25°C

pHRelative Hydrolysis RateEstimated Stability
2HighLow
4LowHigh
7ModerateModerate
10Very HighVery Low

This data is qualitative and illustrates the expected trend. The rate of hydrolysis is lowest in the mid-pH range and increases significantly in acidic and basic conditions.

Table 2: General Storage Recommendations for this compound Solutions

SolventStorage TemperatureRecommended Maximum Storage Duration
Aqueous Buffer (pH 4-7)2-8°C< 24 hours
Aqueous Buffer (pH 4-7)-20°CUp to 1 week (minimize freeze-thaw cycles)
Anhydrous DMSO / Ethanol-20°CUp to 3 months
Anhydrous DMSO / Ethanol-80°C> 6 months

Experimental Protocols

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for assessing the stability of this compound in solution.

Protocol: Stability Assessment by Reverse-Phase HPLC

  • Objective: To quantify the amount of this compound and its primary degradant, D-Tyrosine, over time under specific solution conditions (e.g., varying pH, temperature).

  • Materials:

    • This compound reference standard

    • D-Tyrosine reference standard

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid or trifluoroacetic acid

    • Buffers of desired pH

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 274 nm

    • Injection Volume: 10 µL

  • Procedure: a. Prepare a stock solution of this compound in the desired solvent/buffer at a known concentration. b. Prepare calibration standards of both this compound and D-Tyrosine. c. At time zero (t=0), inject a sample of the stock solution and the calibration standards into the HPLC to determine the initial concentration and retention times. d. Store the stock solution under the desired stress conditions (e.g., specific temperature and pH). e. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute if necessary, and inject it into the HPLC. f. Quantify the peak areas of this compound and D-Tyrosine at each time point by comparing them to the calibration curves. g. Calculate the percentage of the remaining this compound and the percentage of D-Tyrosine formed over time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution (D-Tyr-OMe in buffer) initial_hplc t=0 HPLC Analysis prep_stock->initial_hplc prep_standards Prepare Calibration Standards (D-Tyr-OMe & D-Tyr) prep_standards->initial_hplc stress Incubate under Stress Conditions (Temp, pH) initial_hplc->stress timed_hplc Time-Point HPLC Analysis (t=1, 2, 4... hrs) stress->timed_hplc Sample at intervals quantify Quantify Peak Areas timed_hplc->quantify calculate Calculate % Degradation quantify->calculate degradation_pathway parent D-Tyrosine Methyl Ester Hydrochloride degradant1 D-Tyrosine parent->degradant1 Hydrolysis (H+ or OH- catalysis) degradant2 Methanol parent->degradant2 Hydrolysis (H+ or OH- catalysis)

Technical Support Center: Optimizing Coupling Efficiency with D-Tyrosine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during peptide synthesis using D-Tyrosine methyl ester hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is coupling this compound challenging?

A1: The primary challenge in coupling this compound lies in the steric hindrance around the alpha-carbon due to its D-configuration. This bulkiness can slow down the kinetics of the coupling reaction, potentially leading to incomplete reactions and the formation of deletion sequences in the final peptide.[1][2]

Q2: Do I need to neutralize this compound before coupling?

A2: Yes. The amine group is present as a hydrochloride salt, which is unreactive in the coupling reaction. It is crucial to liberate the free amine by adding a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), before initiating the coupling reaction.[2][3]

Q3: What are the most common side reactions when using this compound?

A3: The most common side reactions include:

  • Racemization: Although you are starting with the D-isomer, there is a risk of epimerization to the L-isomer during the activation step, which can lead to diastereomeric impurities.[1][4] The rate is typically low but can be minimized by using coupling reagents containing additives like HOBt or OxymaPure.[1]

  • O-acylation: The phenolic hydroxyl group of the tyrosine side chain can be acylated during coupling, leading to side products. While the methyl ester protects the carboxylic acid, the side chain hydroxyl remains reactive.[5]

  • Demethylation: During the final cleavage step from the resin, prolonged exposure to strong acids like Trifluoroacetic Acid (TFA) can potentially cleave the methyl ester, though this is less common than side-chain protecting group cleavage.[4]

Q4: How does the incorporation of D-Tyrosine methyl ester affect the final peptide's properties?

A4: Incorporating a D-amino acid like D-Tyrosine methyl ester can significantly alter the peptide's secondary structure, for instance, by disrupting alpha-helices or promoting beta-turns.[4] This can enhance the peptide's stability against enzymatic degradation, potentially increasing its in-vivo half-life.[4] The modified tyrosine residue may also influence the peptide's solubility and receptor binding affinity.[4][6]

Q5: I'm having trouble purifying my final peptide. Could the D-Tyrosine methyl ester be the cause?

A5: Yes. The presence of the methyl ester group can increase the overall hydrophobicity of the peptide.[7] This may lead to poor solubility in standard HPLC solvents or aggregation, complicating purification by reverse-phase HPLC (RP-HPLC).[4][7]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency / Incomplete Reaction

Symptom: A positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted free primary amines.[7][8] Mass spectrometry (MS) analysis of the crude peptide reveals significant deletion sequences.[4]

Possible CauseRecommended Solution
Steric Hindrance The D-configuration and bulky side chain impede the reaction.[1][7]
Use a More Potent Coupling Reagent: Switch to highly reactive aminium/uronium or phosphonium salt-based reagents like HATU, HCTU, HBTU, or PyBOP.[4][7] These are generally more effective for hindered couplings than carbodiimides like DCC alone.[2][9]
Perform a Double Coupling: After the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid and reagents.[1][7] This provides a second opportunity for the reaction to reach completion.
Increase Reaction Time and/or Temperature: Extend the coupling time from 1-2 hours to 2-4 hours.[7] A slight increase in temperature (e.g., to 30-40 °C) can also help overcome the activation energy barrier.[7]
Utilize Microwave-Assisted SPPS: Microwave energy can significantly accelerate coupling reactions, especially for sterically hindered residues.[1][7]
Peptide Aggregation on Resin Increased hydrophobicity can cause peptide chains to aggregate, blocking access to reactive sites.[4][7]
Change Solvent System: Switch from pure DMF to a more polar solvent like N-methylpyrrolidone (NMP) or use a DMF/DCM mixture. Adding small amounts of DMSO can also help disrupt secondary structures.[7][8]
Incorporate Chaotropic Salts: Adding salts like LiCl to the coupling solution can help break up hydrogen bonding networks that lead to aggregation.[7]
Incomplete Neutralization The amine hydrochloride salt was not fully neutralized to the free amine.
Ensure Sufficient Base: Use at least one equivalent of a non-nucleophilic base (e.g., DIPEA) to neutralize the hydrochloride salt before adding the coupling reagents. In solution-phase synthesis, add the base and stir for 10-15 minutes before proceeding.[2]
Issue 2: Impurities in the Final Product

Symptom: LC-MS analysis of the crude peptide shows multiple peaks, including diastereomers or unexpected mass additions.

Possible CauseRecommended Solution
Racemization The D-amino acid epimerized to the L-amino acid during activation.[1][4]
Choose Racemization-Suppressing Reagents: Use coupling reagents in combination with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[1][4] The DIC/HOBt combination is a classic choice for minimizing racemization.[9][10]
Avoid Prolonged Pre-activation: Minimize the time the amino acid is in its activated state before it is added to the resin.[1]
Side-Chain O-Acylation The unprotected phenolic hydroxyl group of tyrosine was acylated.[5]
Use Excess Activated Amino Acid: While not ideal, using a larger excess of the activated amino acid can help drive the desired N-acylation to completion over the O-acylation.
Consider Side-Chain Protection: For critical applications, using a tyrosine derivative with a temporary side-chain protecting group (e.g., Boc-Tyr(tBu)-OH) might be necessary, although this adds extra synthesis and deprotection steps.[5][11]
Incomplete Deprotection Protecting groups on other residues in the sequence were not fully removed during cleavage.[4]
Optimize Cleavage Cocktail and Time: Ensure the correct scavengers are used for other sensitive residues (e.g., Trp, Met, Cys).[6] Extend the cleavage time if necessary, but be mindful of potential side reactions like demethylation.[4]

Data Presentation

Table 1: Comparative Performance of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentAdditiveBaseRelative EfficiencyRacemization RiskNotes
HATU NoneDIPEA/NMMVery HighLowOften the reagent of choice for difficult couplings; reacts faster than HBTU.[1][2][9]
HCTU NoneDIPEA/NMMVery HighLowA more cost-effective alternative to HATU with similar high efficiency.[2][7]
PyBOP NoneDIPEA/NMMHighLow to ModerateEffective for many sterically hindered amino acids.[2][12]
COMU NoneDIPEA/NMMHighLowByproducts are highly soluble, making it suitable for both solid and solution-phase synthesis.[2][9]
DIC/HOBt HOBtNone (or 1 eq. for salts)GoodLowA classic, cost-effective method. The addition of HOBt is crucial to suppress racemization.[2][9][10]
DCC/HOBt HOBtNone (or 1 eq. for salts)GoodLowPrimarily for solution-phase; the dicyclohexylurea (DCU) byproduct is insoluble and precipitates, making it unsuitable for SPPS.[2][12][13]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc Chemistry

This protocol outlines a standard manual procedure for coupling Fmoc-protected D-Tyrosine (with a free hydroxyl group) onto a resin-bound peptide using HATU. The principle is directly applicable to this compound after neutralization.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-D-Tyrosine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[7]

  • Fmoc Deprotection: Drain the DMF, add the 20% piperidine solution, and agitate for 10 minutes. Drain and repeat for another 10 minutes to ensure complete removal of the Fmoc group.[1]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[7]

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Tyrosine (4 eq. relative to resin loading), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow the solution to pre-activate for 2-5 minutes.[7]

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.[7]

  • Monitoring: Perform a Kaiser test to check for free primary amines.[7] A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), perform a double coupling by repeating steps 4-5.[7][8]

  • Washing: Once coupling is complete, wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).[1]

  • Cycle Repetition: Repeat steps 2-7 for each subsequent amino acid in the sequence.

  • Final Cleavage: After the full peptide is synthesized, wash the resin with DCM, dry it, and treat it with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1]

  • Peptide Precipitation: Precipitate the peptide from the cleavage solution by adding it to a 10-fold excess of cold diethyl ether.[1]

Protocol 2: Solution-Phase Coupling using DCC/HOBt

This protocol details the coupling of a Boc-protected amino acid to this compound in solution.

Materials:

  • Boc-Amino Acid (e.g., Boc-Gly-OH) (1.0 eq.)

  • This compound (1.1 eq.)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq.)

  • HOBt (1-Hydroxybenzotriazole) (1.1 eq.)

  • TEA (Triethylamine) or NMM (N-Methylmorpholine) (1.1 eq.)

  • Anhydrous DCM (Dichloromethane)

Procedure:

  • Reactant Preparation:

    • In a round-bottom flask, dissolve this compound (1.1 eq.) in anhydrous DCM. Add TEA or NMM (1.1 eq.) and stir for 10 minutes at room temperature to liberate the free amine.[2]

    • In a separate flask, dissolve the Boc-Amino Acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.[2]

  • Coupling Reaction:

    • Cool the Boc-Amino Acid solution to 0 °C in an ice bath.

    • Add the solution of the free D-Tyrosine methyl ester to the cooled Boc-Amino Acid solution.

    • Add a solution of DCC (1.1 eq.) in anhydrous DCM to the reaction mixture dropwise over 10 minutes.[2]

  • Reaction Progression: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.[2]

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.[2]

    • Wash the collected filtrate successively with 5% aqueous citric acid (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude dipeptide.

Visualizations

G cluster_prep Preparation cluster_coupling Coupling Cycle cluster_finish Finalization Resin Swell Resin in DMF Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 Wash Resin (DMF) Deprotect->Wash1 Activate Pre-activate Amino Acid (e.g., HATU/DIPEA in DMF) Wash1->Activate Couple Couple to Resin Activate->Couple Monitor Kaiser Test Couple->Monitor Monitor->Couple Positive (Double Couple) Wash2 Wash Resin (DMF/DCM) Monitor->Wash2 Negative Wash2->Deprotect Next Cycle Cleave Cleavage from Resin (TFA Cocktail) Wash2->Cleave Final Cycle Precipitate Precipitate Peptide (Cold Ether) Cleave->Precipitate Purify Purify by HPLC Precipitate->Purify G start Start: Low Coupling Yield (Positive Kaiser Test) cause1 Cause: Steric Hindrance start->cause1 cause2 Cause: Peptide Aggregation start->cause2 cause3 Cause: Suboptimal Reagents start->cause3 solution1a Solution: Double Coupling cause1->solution1a solution1b Solution: Increase Time / Temp cause1->solution1b solution1c Solution: Use Microwave SPPS cause1->solution1c solution2a Solution: Change Solvent (NMP, DMSO) cause2->solution2a solution2b Solution: Add Chaotropic Salts (LiCl) cause2->solution2b solution3a Solution: Switch to Potent Reagent (HATU, HCTU) cause3->solution3a G problem Problem Low Yield / Impurities causes Causes Steric Hindrance Aggregation Racemization Suboptimal Activation problem->causes:c1 problem->causes:c2 problem->causes:c3 problem->causes:c4 solutions Solutions Use Potent Reagents (HATU/HCTU) Double Couple Change Solvent (NMP) Add HOBt/Oxyma causes:c1->solutions:s1 causes:c1->solutions:s2 causes:c2->solutions:s3 causes:c3->solutions:s4 causes:c4->solutions:s1

References

Technical Support Center: D-Tyrosine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Tyrosine methyl ester hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on potential degradation pathways and common problems encountered during experiments with this compound. Find answers to frequently asked questions, troubleshoot your experiments, and access detailed protocols to ensure the integrity and success of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that users might encounter related to the stability and degradation of this compound.

Q1: My experimental results are inconsistent. Could my this compound be degrading?

A1: Yes, inconsistency in results is a common sign of compound degradation. The primary degradation pathway for this compound is the hydrolysis of the methyl ester back to D-Tyrosine. This can occur if the compound is exposed to moisture, or stored in solutions that are acidic or basic. Oxidation of the phenolic ring is another, though less common, degradation pathway.[1] To ensure consistency, it is crucial to handle and store the compound under appropriate conditions.

Q2: What are the optimal storage conditions to prevent degradation of this compound?

A2: To minimize degradation, this compound should be stored under controlled conditions. As a solid, it is relatively stable, but proper storage is key for long-term viability. Recommended storage is at 2-8°C.[2][3] For stock solutions, it is best to aliquot and store them at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[4]

Q3: I've noticed a new spot on my TLC/a new peak in my HPLC analysis of a reaction mixture containing this compound. What could it be?

A3: A new, more polar spot/peak is likely the hydrolysis product, D-Tyrosine. The ester group is susceptible to hydrolysis, especially under acidic or basic conditions, converting it back to a carboxylic acid.[1] This increases the polarity of the molecule, causing it to have a lower Rf value on a TLC plate or a shorter retention time on a reverse-phase HPLC column compared to the parent ester.

Q4: How can I prepare a stable stock solution of this compound?

A4: The stability of the stock solution depends heavily on the solvent and pH. For short-term use, dissolving the compound in an anhydrous, neutral organic solvent like DMSO or DMF is recommended. Aqueous solutions should be prepared fresh and used immediately, as the ester is prone to hydrolysis in water, a process that can be catalyzed by acid or base. If an aqueous buffer is required, use a neutral pH (around 7.0) and keep the solution cold.

Troubleshooting Guide: Unexpected Degradation

If you suspect your this compound is degrading, follow this troubleshooting workflow.

G start Suspicion of Degradation (e.g., inconsistent results, new HPLC peak) check_storage 1. Verify Storage Conditions - Solid stored at 2-8°C? - Solution aliquoted and frozen? start->check_storage check_handling 2. Review Handling Procedures - Used anhydrous solvents? - pH of solution neutral? check_storage->check_handling Storage OK degraded Degradation Confirmed (Presence of D-Tyrosine) check_storage->degraded Improper Storage analyze_sample 3. Analyze Compound Purity - Run HPLC or LC-MS - Compare to reference standard check_handling->analyze_sample Handling OK check_handling->degraded Improper Handling analyze_sample->degraded Analysis shows impurity not_degraded Compound is Stable analyze_sample->not_degraded Analysis shows high purity source_issue Source New Compound (Current stock is compromised) degraded->source_issue Improper Storage/ Old Stock protocol_issue Modify Experimental Protocol (Adjust pH, solvent, temperature) degraded->protocol_issue Degradation during experiment other_issue Problem Lies Elsewhere (Investigate other reagents/variables) not_degraded->other_issue

Caption: Troubleshooting workflow for suspected compound degradation.

Degradation Pathways

The principal degradation pathway for this compound is hydrolysis. This reaction can be catalyzed by acid or base, or occur slowly in the presence of water.

G cluster_hydrolysis DTMEH This compound DT D-Tyrosine DTMEH->DT Hydrolysis (+H₂O) Catalyzed by H⁺ or OH⁻ MeOH Methanol Oxidized Oxidized Products (e.g., dimers, polymers) DTMEH->Oxidized Oxidation (Phenolic Ring) lab1 Primary Degradation Pathway lab2 Secondary Pathway

Caption: Key degradation pathways for this compound.

Quantitative Data Summary

ParameterValueConditionsSource
Storage Temperature (Solid) 2-8°CDry, dark place[2][3]
Molecular Weight 231.68 g/mol N/A[2][5]
Appearance White to off-white powderN/A[2][3]
Melting Point 177-179 °CN/A[2]
Stock Solution Storage (-20°C) Up to 1 monthAliquoted, protected from light[4]
Stock Solution Storage (-80°C) Up to 6 monthsAliquoted, protected from light[4]

Experimental Protocols

Protocol 1: HPLC Analysis for Detecting Degradation

This protocol provides a general method to assess the purity of this compound and detect the presence of its primary degradation product, D-Tyrosine.

  • Objective: To separate and quantify this compound and D-Tyrosine.

  • Materials:

    • This compound sample

    • D-Tyrosine reference standard

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • C18 Reverse-Phase HPLC column

  • Procedure:

    • Sample Preparation: Dissolve a small amount of the sample in Mobile Phase A to a final concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.

    • Column Equilibration: Equilibrate the C18 column with 5% Mobile Phase B at a flow rate of 1 mL/min until a stable baseline is achieved.

    • Injection: Inject 10 µL of the prepared sample.

    • Gradient Elution: Run a linear gradient from 5% to 60% Mobile Phase B over 20 minutes.

    • Detection: Monitor the elution profile at 280 nm.

    • Analysis: The parent compound, this compound, will have a longer retention time than the more polar hydrolysis product, D-Tyrosine. Compare the retention times with those of pure standards to confirm identities. The peak area can be used to quantify the extent of degradation.

Protocol 2: Controlled Hydrolysis (Ester Deprotection)

This protocol describes the intentional hydrolysis of the methyl ester, which is a common synthetic step but also represents the primary degradation pathway.

  • Objective: To convert this compound to D-Tyrosine.

  • Materials:

    • This compound

    • 1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl)

    • Methanol or other suitable solvent

  • Procedure (Base-catalyzed):

    • Dissolve this compound in a minimal amount of methanol.

    • Add an excess (e.g., 2 equivalents) of 1 M NaOH solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

    • Neutralize the reaction mixture with 1 M HCl to a pH of approximately 7.

    • The product, D-Tyrosine, may precipitate from the solution and can be collected by filtration.

References

Technical Support Center: Synthesis of D-Tyrosine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of D-Tyrosine methyl ester hydrochloride. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound are a frequent issue, often stemming from the choice of method and reaction conditions.

  • Fischer-Speier Esterification Issues: This is an equilibrium-controlled reaction.[1] To drive the reaction towards the product, you must either use a large excess of the alcohol (methanol) or actively remove the water that is formed.[1]

    • Troubleshooting:

      • Use anhydrous methanol and protect the reaction from atmospheric moisture using a drying tube.

      • Consider using a dehydrating agent like molecular sieves.

      • If using gaseous HCl as a catalyst, ensure a continuous stream is bubbled through the refluxing mixture.[2]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Increase the reaction time or reflux temperature if the reaction stalls. For thionyl chloride methods, refluxing for 6-9 hours is common.[3][4]

  • Product Loss During Workup: The hydrochloride salt is polar and can be lost if not handled correctly during purification.

    • Troubleshooting:

      • Avoid washing with water. After removing methanol under reduced pressure, triturate the residue with a cold, non-polar solvent like diethyl ether or tert-butyl methyl ether to precipitate the product and wash away non-polar impurities.[3][4][5]

Q2: I'm observing significant side products in my analysis (NMR/LC-MS). What are they and how can I prevent them?

A2: The primary side products in this synthesis are diketopiperazines (a type of cyclic dipeptide) and products resulting from racemization.

  • Diketopiperazine Formation: This occurs when two molecules of the amino acid ester cyclize. This can be a particular problem when using reagents like thionyl chloride if conditions are not carefully controlled.[2][6]

    • Prevention:

      • Maintain low temperatures when adding reactive reagents like thionyl chloride or trimethylchlorosilane (TMSCl) to methanol (e.g., 0 °C or below).[3][5][7]

      • The in-situ formation of the hydrochloride salt of the amino group helps prevent it from acting as a nucleophile, thus minimizing peptide bond formation. Ensure sufficient acid is present.

  • Racemization: While less common under standard esterification conditions, racemization can occur, leading to the formation of L-Tyrosine methyl ester hydrochloride.[8]

    • Prevention:

      • Avoid harsh basic conditions during any workup steps.

      • Methods using TMSCl in methanol at room temperature are reported to cause little racemization and are generally mild.[8]

Q3: My final product is off-color (not a white powder). How can I improve its purity and appearance?

A3: A non-white product indicates the presence of impurities.

  • Cause: Impurities may arise from residual solvents, byproducts from the reaction of the phenolic hydroxyl group, or degradation.

  • Troubleshooting:

    • Recrystallization: The most effective method for purification. A common solvent system is methanol/ether.[3] Dissolve the crude product in a minimal amount of hot methanol and then slowly add cold diethyl ether until the product precipitates.

    • Washing: Ensure the precipitated product is thoroughly washed with cold, dry diethyl ether or another non-polar solvent to remove soluble impurities.[4][5]

    • Charcoal Treatment: If the discoloration is significant, you can try treating a methanolic solution of the product with activated charcoal before recrystallization to remove colored impurities.

Q4: Which synthetic method is most reliable for high yield and purity?

A4: While the classic Fischer-Speier esterification is common, methods using thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in methanol are often more efficient and lead to higher yields as they are not equilibrium-limited.[8][9]

  • Thionyl Chloride Method: Reacts with methanol to form methyl sulfite and HCl in situ. The HCl catalyzes the esterification and protects the amine group. This method often gives excellent yields (>95%).[7] However, SOCl₂ is highly corrosive and moisture-sensitive, requiring careful handling in a fume hood.[5]

  • TMSCl Method: A mild and convenient alternative. TMSCl reacts with methanol to generate HCl. The reaction can often be run at room temperature and provides high yields with minimal racemization.[8][10]

Comparative Data on Synthesis Methods

MethodReagentsTypical ConditionsReported YieldKey AdvantagesKey Challenges
Fischer-Speier D-Tyrosine, Methanol, HCl (gas) or H₂SO₄ (conc.)Reflux, 2-12 hVariable (can be low)Inexpensive reagents.Equilibrium-limited, requires stringent anhydrous conditions.[1]
Thionyl Chloride D-Tyrosine, Methanol, SOCl₂0 °C to Reflux, 2-9 h> 90-95%[7]High yield, irreversible reaction.[3][4]SOCl₂ is corrosive and moisture-sensitive.[5] Potential for side products if not controlled.[2]
Trimethylchlorosilane D-Tyrosine, Methanol, TMSClRoom Temperature, 12-24 h> 90-95%[10]Mild conditions, low racemization, simple procedure.[8]TMSCl is moisture-sensitive. Longer reaction times may be needed for poorly soluble amino acids.[8]

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride in Methanol

This protocol is adapted from procedures described for L-tyrosine and other amino acids.[3][4][7][11]

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, add anhydrous methanol (approx. 10 mL per 1 g of D-Tyrosine).

  • Reagent Addition: Cool the methanol to 0 °C in an ice bath. Slowly and cautiously add thionyl chloride (1.5 equivalents) dropwise to the stirred methanol.

  • Reaction Initiation: After the addition is complete, add D-Tyrosine (1.0 equivalent) to the mixture.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65-75 °C). Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.[11]

  • Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: To the resulting crude solid or oil, add cold, anhydrous diethyl ether and stir or sonicate (triturate) to break up the solid.[3][4]

  • Isolation: Collect the white crystalline solid by vacuum filtration, wash it thoroughly with several portions of cold diethyl ether, and dry it under high vacuum.

Protocol 2: Synthesis using Trimethylchlorosilane (TMSCl) in Methanol

This protocol is adapted from a general procedure for amino acid esterification.[8][10]

  • Setup: To a dry round-bottom flask, add D-Tyrosine (1.0 equivalent).

  • Reagent Addition: Add anhydrous methanol (approx. 10 mL per 1 g of D-Tyrosine). While stirring, slowly add trimethylchlorosilane (TMSCl, 2.0 equivalents).

  • Reaction: Stir the resulting solution or suspension at room temperature for 12-24 hours. The reaction progress should be monitored by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture on a rotary evaporator to obtain the crude product.

  • Purification: Triturate the crude product with cold, anhydrous diethyl ether.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Visualized Workflows and Mechanisms

General Synthesis Workflow

G start Start: D-Tyrosine reaction Esterification Reaction (e.g., SOCl₂/MeOH or TMSCl/MeOH) start->reaction solvent_removal Solvent Removal (Rotary Evaporation) reaction->solvent_removal Reaction Complete (TLC) precipitation Precipitation / Trituration (add Diethyl Ether) solvent_removal->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Cold Ether filtration->washing drying Dry Under Vacuum washing->drying product Final Product: D-Tyrosine Methyl Ester Hydrochloride drying->product

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting Logic for Low Yield

G issue Problem: Low Yield check_moisture Is the reaction anhydrous? issue->check_moisture check_time Is the reaction complete? check_moisture->check_time Yes solution_moisture Solution: Use dry solvents/glassware and a drying tube. check_moisture->solution_moisture No check_workup Was the workup appropriate? check_time->check_workup Yes solution_time Solution: Increase reaction time/ temperature. Monitor by TLC. check_time->solution_time No solution_workup Solution: Precipitate with a non-polar solvent (ether). Avoid water. check_workup->solution_workup No

Caption: Decision tree for troubleshooting low reaction yields.

Potential Side Reactions

G start D-Tyrosine ester Desired Product: D-Tyrosine Methyl Ester start->ester + MeOH, H⁺ (Esterification) dkp Side Product: Diketopiperazine ester->dkp Self-Condensation (2 molecules)

Caption: Pathway showing the desired reaction versus a common side reaction.

References

Technical Support Center: Avoiding Demethylation of Tyrosine Derivatives During Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of preventing demethylation of tyrosine derivatives during the cleavage step of solid-phase peptide synthesis (SPPS).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the cleavage of peptides containing tyrosine derivatives, particularly O-methyl-tyrosine (Tyr(Me)).

Frequently Asked Questions (FAQs)

Q1: I observe a significant amount of a side product with a mass of -14 Da compared to my target peptide after cleavage. What is the likely cause?

A1: A mass loss of 14 Da is a strong indicator of demethylation of your O-methyl-tyrosine residue, resulting in the formation of a native tyrosine residue. While the O-methyl ether is generally stable, it can be partially cleaved under strong acidic conditions, such as prolonged exposure to Trifluoroacetic Acid (TFA) during the cleavage and deprotection step.[1]

Q2: How can I minimize or prevent this demethylation side reaction?

A2: There are two primary strategies to mitigate demethylation:

  • Minimize Cleavage Time: Reduce the duration of the peptide's exposure to the TFA cleavage cocktail to the minimum time required for complete deprotection of other side-chain protecting groups.[1]

  • Use Scavengers: Incorporate appropriate scavengers into your cleavage cocktail. Scavengers are compounds that "trap" the reactive carbocations generated during cleavage, preventing them from attacking the O-methyl group of the tyrosine derivative.[2] Anisole is a particularly effective scavenger for this purpose.[2]

Q3: What is the best cleavage cocktail to use for a peptide containing O-methyl-tyrosine?

A3: The optimal cleavage cocktail depends on the other amino acids in your peptide sequence. For peptides containing other sensitive residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), a comprehensive cocktail like Reagent K is recommended.[2] For peptides with O-methyl-tyrosine without other highly sensitive residues, a simpler cocktail may suffice.

Q4: Can the choice of resin affect the stability of the O-methyl group during cleavage?

A4: While the primary factor is the cleavage cocktail and duration, the type of resin linker can influence the required cleavage time. For instance, highly acid-labile linkers like those on Rink Amide resins may require shorter cleavage times (typically 2-3 hours), which can indirectly help in minimizing demethylation.[3]

Q5: How can I confirm and quantify the extent of demethylation?

A5: The most effective method for both detection and quantification is Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Detection: Look for a peak with a mass corresponding to your target peptide minus 14 Da.[1]

  • Quantification: The relative peak areas of the desired product and the demethylated impurity in the HPLC chromatogram can be used to estimate the percentage of demethylation. For more precise quantification, a calibration curve with a known standard of the demethylated peptide can be used.[4][5]

Troubleshooting Decision Tree

This workflow can help you diagnose and address issues related to tyrosine demethylation during cleavage.

G start Start: Low yield or -14 Da impurity observed check_mass Confirm -14 Da mass shift via LC-MS start->check_mass demethylation_confirmed Demethylation Confirmed check_mass->demethylation_confirmed Yes other_issue Investigate other side reactions (e.g., incomplete cleavage, other modifications) check_mass->other_issue No optimize_cleavage Optimize Cleavage Protocol demethylation_confirmed->optimize_cleavage reduce_time Reduce Cleavage Time (e.g., from 3h to 1.5-2h) optimize_cleavage->reduce_time add_scavenger Incorporate/Increase Scavenger (e.g., add 5% anisole) optimize_cleavage->add_scavenger change_cocktail Switch to a Milder Cleavage Cocktail optimize_cleavage->change_cocktail re_analyze Re-analyze by LC-MS reduce_time->re_analyze add_scavenger->re_analyze change_cocktail->re_analyze re_analyze->optimize_cleavage Still significant demethylation issue_resolved Issue Resolved re_analyze->issue_resolved Demethylation minimized

Caption: Troubleshooting workflow for addressing tyrosine demethylation.

Data Presentation: Cleavage Cocktail Comparison

While exact quantitative data for demethylation is highly sequence-dependent, the following table provides a qualitative and expected purity comparison of common cleavage cocktails used for peptides containing sensitive residues, including tyrosine derivatives.

Cleavage Cocktail IDComposition (v/v)Recommended UseExpected Crude Purity (%) by RP-HPLCCommon Side Products Minimized
TFA only 100% TFANot recommended for sensitive peptides~75%-
Cocktail A 95% TFA / 2.5% TIS / 2.5% H₂OGeneral purpose for peptides without other highly sensitive residues.[3]>90%t-butyl, trityl cation alkylation.[3]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTRecommended for peptides containing Trp, Met, or Cys in addition to Tyr(Me).[2][3]>90%Oxidation, alkylation of various sensitive residues.[3]
Reagent K + Anisole 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT / 5% AnisoleEnhanced protection against demethylation of Tyr(Me).[2]>95%Demethylation of Tyr(Me), in addition to others.

Note: This data is illustrative and based on expected outcomes. Actual purity will depend on the efficiency of the synthesis and the specific peptide sequence.[3]

Experimental Protocols

Protocol 1: Standard Cleavage with Reduced Risk of Demethylation

This protocol is designed to minimize the demethylation of O-methyl-tyrosine while ensuring the removal of other common acid-labile protecting groups.

Materials:

  • Peptide-bound resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Scavengers: Anisole, Thioanisole, 1,2-Ethanedithiol (EDT), Water (deionized), Phenol

  • Dichloromethane (DCM)

  • Cold diethyl ether (-20°C)

  • Reaction vessel (glass, with a screw cap)

  • Shaker or rocker

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM) to swell the resin.[2]

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A recommended mixture is Reagent K with added anisole : TFA/phenol/water/thioanisole/1,2-ethanedithiol/anisole (82.5:5:5:5:2.5:5 v/v).[2]

  • Cleavage Reaction: Add the cold cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate gently for 1.5-2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Peptide Collection: Filter the cleavage solution from the resin into a clean collection tube.

  • Resin Washing: Wash the resin twice with a small volume of fresh TFA, and combine the filtrates.[3]

  • Peptide Precipitation: In a separate tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate). Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[3]

  • Pelleting and Washing: Centrifuge the suspension to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.[3]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[3]

Protocol 2: Test Cleavage for Optimization

To determine the optimal cleavage time for a new peptide, a small-scale test cleavage is recommended.

Procedure:

  • Place a small amount of the dried peptide-resin (2-5 mg) in a microcentrifuge tube.

  • Add the chosen cleavage cocktail (e.g., 100-200 µL).

  • Allow the reaction to proceed at room temperature.

  • At different time points (e.g., 1, 2, 3, and 4 hours), take a small aliquot of the supernatant.

  • Precipitate the peptide from the aliquot with cold diethyl ether.

  • Analyze the crude peptide by LC-MS to assess the extent of deprotection and the presence of the demethylated side product.

Visualizing the Cleavage Workflow

The following diagram illustrates the general workflow for the cleavage and deprotection of a peptide containing an O-methyl-tyrosine derivative.

G cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage & Deprotection cluster_workup Work-up & Isolation cluster_analysis Analysis Resin Peptide-Resin (with Tyr(Me)) Cocktail Prepare Cleavage Cocktail (TFA + Scavengers) Reaction Cleavage Reaction (1.5-2 hours) Cocktail->Reaction Filter Filter to remove resin Reaction->Filter Precipitate Precipitate with cold ether Filter->Precipitate Wash Wash and Dry Precipitate->Wash Crude_Peptide Crude Peptide Wash->Crude_Peptide LCMS LC-MS Analysis Crude_Peptide->LCMS

Caption: Experimental workflow for peptide cleavage and analysis.

References

purification of D-Tyrosine methyl ester hydrochloride from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with D-Tyrosine methyl ester hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Fischer-Speier esterification.[1][2][3][4][5] This reaction involves treating D-Tyrosine with methanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas.[1][6] An alternative high-yield method utilizes a trimethylchlorosilane/methanol system at room temperature.[7]

Q2: What are the expected physicochemical properties of pure this compound?

A2: Pure this compound is typically a white to off-white powder or crystalline solid.[8][9][10] Key properties are summarized in the table below.

Q3: What are some common impurities I might encounter in my crude this compound?

A3: Common impurities can include unreacted D-Tyrosine, residual solvents from the reaction and workup (e.g., methanol, ether), byproducts from side reactions (especially if the reaction overheats), and potentially the L-enantiomer if the starting material was not enantiomerically pure.

Q4: How can I assess the purity of my synthesized this compound?

A4: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining purity.[6][9] Other methods include measuring the melting point and specific optical rotation, which can be compared to literature values.[8][9] Proton NMR (¹H NMR) can also be used to confirm the structure.[11]

Q5: What are the recommended storage conditions for this compound?

A5: It is recommended to store this compound at 2-8°C in a tightly closed container.[8][9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.- Ensure the use of anhydrous methanol and a suitable acid catalyst. - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).[6][7] - In Fischer esterification, using a large excess of the alcohol can shift the equilibrium towards the product.[3][4]
Product loss during workup.- During extraction, ensure proper phase separation to avoid loss of product into the aqueous layer. - When precipitating the product with an anti-solvent like ether, ensure the solution is sufficiently cooled and allowed adequate time for complete crystallization.[12]
Product is an oil or fails to crystallize Presence of impurities.- Wash the crude product with a non-polar solvent to remove non-polar impurities. - Attempt recrystallization from a different solvent system. Absolute ethanol is a reported solvent for recrystallization.[12]
Residual solvent.- Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.
Broad melting point range Presence of impurities.- Recrystallize the product to improve purity. A sharp melting point is indicative of a pure compound. - Perform column chromatography for further purification.[13]
Incorrect or unexpected analytical data (e.g., NMR, optical rotation) Incorrect product or presence of significant impurities.- Verify the structure using ¹H NMR and compare it with reference spectra. - Check the optical rotation to confirm the presence of the correct enantiomer. The specific rotation for the D-enantiomer should be negative.[9] - Consider the possibility of racemization during the reaction and adjust reaction conditions if necessary (e.g., avoid excessive heat).
Product is discolored (e.g., yellow or brown) Decomposition or side reactions.- Avoid excessive heating during the reaction and purification steps. - Purify the product by recrystallization, potentially with the addition of activated carbon to remove colored impurities.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₁₃NO₃·HCl[8][9]
Molecular Weight 231.68 g/mol [8]
Appearance White to off-white powder/crystalline solid[8][9][10]
Melting Point 177-179 °C, 184-193 °C, 190-200°C[8][9][10]
Specific Optical Rotation ([α]D) -35 ± 2º (c=1 in DMF)[9]
Storage Temperature 2-8°C[8][9]

Experimental Protocols

Protocol 1: Synthesis via Fischer Esterification with Thionyl Chloride
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-Tyrosine in anhydrous methanol.

  • Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress using TLC until the starting material is consumed.[6]

  • Workup: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent such as absolute ethanol.[12]

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot solvent (e.g., absolute ethanol).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Filtration: Hot filter the solution to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Purification by Column Chromatography

For amino acid esters, ion-exchange chromatography is a suitable method.[13]

  • Stationary Phase: Pack a column with an appropriate ion-exchange resin (e.g., a cation exchanger).[14]

  • Sample Loading: Dissolve the crude product in a suitable solvent and load it onto the column.[13]

  • Elution: Elute the column with a solvent system of increasing ionic strength or pH to separate the desired product from impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Reaction_Mixture Crude Reaction Mixture Workup Aqueous Workup / Extraction Reaction_Mixture->Workup Concentration Concentration Workup->Concentration Crude_Product Crude Solid Concentration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Alternative/Further Purification Pure_Product Pure D-Tyrosine Methyl Ester HCl Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Guide Start Low Yield or Purity Issue Check_Reaction Check Reaction Conditions (Anhydrous, Temp, Time) Start->Check_Reaction Check_Workup Review Workup Procedure (Extractions, Crystallization) Start->Check_Workup Recrystallize Perform Recrystallization Check_Reaction->Recrystallize Check_Workup->Recrystallize Analyze Analyze Product (MP, NMR, HPLC) Recrystallize->Analyze Column_Chromatography Consider Column Chromatography Column_Chromatography->Analyze Pure Pure Product Obtained Analyze->Pure Impure Product Still Impure Analyze->Impure If impurities persist Impure->Column_Chromatography

References

Technical Support Center: D-Tyrosine Methyl Ester Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use and stability of D-Tyrosine methyl ester hydrochloride in chemical synthesis, particularly in peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in peptide synthesis?

A1: The main challenges associated with the use of this compound and its derivatives in peptide synthesis are steric hindrance and the potential for racemization. The bulky nature of the tyrosine side chain, especially when derivatized, can impede the efficiency of the coupling reaction, potentially leading to incomplete reactions and the formation of deletion sequences.[1][2][3][4] Additionally, the activation step required for peptide bond formation can increase the risk of epimerization at the chiral center, which would compromise the stereochemical integrity of the final peptide.[1][5]

Q2: How stable is this compound under standard storage and handling conditions?

A2: this compound is generally stable under normal temperatures and pressures when stored properly.[6] It is recommended to store the compound in a tightly closed container in a refrigerated environment (2-8°C or below 4°C/39°F) to ensure its stability.[6][7] For stock solutions, storage at -20°C for up to a month or -80°C for up to six months is advised, with the caveat to avoid repeated freeze-thaw cycles.[8] It is important to handle the compound in a well-ventilated area and avoid generating dust.[6]

Q3: Can the methyl ester group of this compound be cleaved during the coupling reaction?

A3: The methyl ester group is generally stable during the coupling reaction itself. However, it is important to consider the overall synthetic scheme. If the methyl ester is intended as a protecting group for the C-terminus, it will need to be removed at a later stage, typically through saponification (hydrolysis with a base), which is a separate step from the coupling reaction. The conditions of the coupling reaction, which are typically mildly basic, are not harsh enough to cleave the methyl ester.

Q4: What is the impact of the hydrochloride salt on the coupling reaction?

A4: The hydrochloride salt protonates the alpha-amino group of the D-Tyrosine methyl ester. To make the amine nucleophilic for the coupling reaction, this salt must be neutralized by adding a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[9] Typically, one equivalent of base is required to neutralize the hydrochloride salt, with additional base often needed for the activation of the incoming amino acid by the coupling reagent.[9]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Symptoms:

  • Positive Kaiser test (blue or violet color) after the coupling step, indicating the presence of unreacted primary amines.[3]

  • Lower than expected weight gain of the resin.[3]

  • Presence of deletion sequences in the final peptide, as detected by mass spectrometry.

Possible Causes and Solutions:

Cause Solution Rationale
Steric Hindrance 1. Switch to a more potent coupling reagent: Use aminium/uronium-based reagents like HATU, HBTU, or HCTU, or phosphonium-based reagents like PyBOP or PyAOP.[1][2][5] 2. Perform a double coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with fresh reagents.[2][3][4]More powerful reagents can overcome the energy barrier caused by steric bulk.[4] A second coupling increases the probability of the reaction going to completion.[2][4]
Suboptimal Reaction Conditions 1. Increase reaction time: Extend the coupling time from the standard 1-2 hours up to 4 hours or even overnight.[3] 2. Increase reagent concentration: Use a 3-4 fold excess of the amino acid and coupling reagents relative to the resin's substitution level.[2][3] 3. Microwave-assisted synthesis: Employ microwave energy to accelerate the coupling reaction.[2]Longer reaction times and higher concentrations can drive a slow reaction towards completion.[2][3] Microwaves can significantly speed up reactions, especially for sterically hindered residues.[2]
Peptide Aggregation 1. Change the solvent: Switch from DMF to alternative solvents like NMP or a mixture of DCM/DMF. 2. Incorporate backbone protection: Use a Dmb or Hmb protecting group on the preceding amino acid.Aggregation can prevent reagents from accessing the reactive sites. Different solvents can disrupt the intermolecular interactions causing aggregation. Backbone protection can interfere with the hydrogen bonding that leads to aggregation.
Issue 2: Racemization of the D-Tyrosine Residue

Symptoms:

  • Appearance of a doublet or shoulder peak in the HPLC chromatogram of the purified peptide, with both peaks having the same mass.[10]

  • Confirmation of L-Tyrosine presence after peptide hydrolysis and chiral amino acid analysis.[10]

Possible Causes and Solutions:

Cause Solution Rationale
Over-activation by Coupling Reagent 1. Use racemization-suppressing additives: Always use carbodiimide reagents like DCC or DIC in combination with additives such as HOBt or OxymaPure.[5][9][10] 2. Choose a less activating reagent: For particularly sensitive couplings, a less reactive reagent might be preferable if it still provides adequate coupling efficiency.Additives react with the activated amino acid to form an active ester that is less prone to racemization.[10]
Excessive or Strong Base 1. Use a weaker base: Substitute strong bases like DIPEA with the weaker base N-methylmorpholine (NMM) or the sterically hindered base 2,4,6-collidine.[9][11] 2. Use precise equivalents of base: Avoid a large excess of base in the reaction mixture.Strong bases can abstract the alpha-proton of the activated amino acid, leading to racemization.[10][11]
High Reaction Temperature Maintain ambient temperature: Avoid heating the coupling reaction unless necessary to overcome severe aggregation, and if so, use with caution.[10]Higher temperatures can increase the rate of racemization.[10]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Protected Amino Acid to this compound (Solution Phase)
  • Preparation of Free Amine:

    • Dissolve this compound (1.1 equivalents) in anhydrous DCM.

    • Add N-methylmorpholine (NMM) (1.1 equivalents) and stir the mixture at room temperature for 10 minutes to liberate the free amine.[1]

  • Amino Acid Activation:

    • In a separate flask, dissolve the Fmoc-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.[1]

    • Cool this solution to 0°C in an ice bath.

  • Coupling Reaction:

    • Add the solution containing the free D-Tyrosine methyl ester to the cooled solution of the activated amino acid.

    • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture over 10 minutes.[1]

    • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.[1]

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filter cake with a small amount of DCM.

    • The filtrate can then be washed with dilute acid, base, and brine, dried over sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Protocol 2: Troubleshooting Low Coupling Efficiency with a Double Coupling on Solid Phase

This protocol assumes the N-terminus of the peptide on the resin is deprotected and the next amino acid to be coupled is a sterically hindered one, like an Fmoc-protected D-Tyrosine derivative.

  • First Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-4 equivalents) with a suitable coupling reagent like HATU (3-4 equivalents) and DIPEA (6-8 equivalents) in DMF for 2-5 minutes.[3]

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-4 hours at room temperature.[3]

    • Wash the resin thoroughly with DMF.[3]

  • Monitoring:

    • Perform a Kaiser test on a small sample of the resin.[3] If the test is negative (yellow beads), the coupling is complete. If it is positive (blue beads), proceed to the second coupling.

  • Second Coupling:

    • Prepare a fresh solution of the activated Fmoc-amino acid as described in step 1.[3]

    • Add this solution to the resin and agitate for another 1-4 hours.[3]

  • Final Monitoring and Washing:

    • Perform another Kaiser test to confirm the completion of the reaction.

    • Once complete, wash the resin extensively with DMF and DCM to remove any remaining reagents and byproducts.[3] If the Kaiser test is still positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[12]

Visualizations

G cluster_activation Amino Acid Activation cluster_coupling Peptide Bond Formation Fmoc-AA-OH Fmoc-Amino Acid (Carboxylic Acid) ActivatedEster Activated Intermediate (e.g., O-Acylisourea, Active Ester) Fmoc-AA-OH->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., HATU, DIC) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Dipeptide Fmoc-AA-D-Tyr-OMe (Dipeptide) ActivatedEster->Dipeptide D-Tyr-OMe-HCl D-Tyr-OMe·HCl FreeAmine Free Amine (D-Tyr-OMe) D-Tyr-OMe-HCl->FreeAmine Neutralization NeutralizingBase Base (e.g., NMM) NeutralizingBase->FreeAmine FreeAmine->Dipeptide Nucleophilic Attack G start Start: Incomplete Coupling (Positive Kaiser Test) reagent_choice Is a potent coupling reagent being used? (e.g., HATU, HCTU) start->reagent_choice switch_reagent Switch to a more potent reagent (HATU, HCTU, PyAOP) reagent_choice->switch_reagent No double_couple Perform a Double Coupling reagent_choice->double_couple Yes switch_reagent->double_couple increase_conditions Increase reagent concentration and/or reaction time double_couple->increase_conditions check_kaiser Perform Kaiser Test increase_conditions->check_kaiser capping Cap unreacted amines with Acetic Anhydride check_kaiser->capping Positive success Coupling Complete (Negative Kaiser Test) check_kaiser->success Negative capping->success

References

Technical Support Center: Managing Steric Hindrance with D-Tyrosine Methyl Ester Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when incorporating sterically hindered amino acids, such as D-Tyrosine methyl ester hydrochloride, into peptide chains.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during peptide synthesis involving sterically hindered residues.

Observation Potential Cause Recommended Solution
Low or Incomplete Coupling (Indicated by a positive Kaiser test or other qualitative methods after coupling)Steric Hindrance: The bulky nature of the D-Tyrosine residue and/or the growing peptide chain is preventing efficient reaction.[1][2][3]1. Optimize Coupling Reagent: Switch to a more potent coupling reagent known to be effective for hindered amino acids. Urionium/aminium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP are recommended.[1][2][4] HATU is often considered a superior choice for difficult couplings.[1][4]2. Double Coupling: Perform the coupling step twice with a fresh solution of the activated amino acid to drive the reaction to completion.[2][3][5]3. Increase Reaction Time: Extend the coupling time to several hours or overnight.[1][4]4. Elevate Temperature: Increase the reaction temperature (e.g., to 40-60°C) or use microwave-assisted peptide synthesis to overcome the activation energy barrier.[1][4][6]
Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, may aggregate on the solid support, hindering reagent access.[1]1. Change Solvent: Switch from DMF to a more disruptive solvent like NMP or use a mixture of DMF/DCM.[1][2]2. Incorporate "Backbone-Disrupting" Elements: Introduce pseudoproline dipeptides or use Dmb/Hmb-protected amino acids at strategic locations to disrupt secondary structure formation.[1]
Low Yield of Final Peptide After Cleavage Incomplete Deprotection: The N-terminal protecting group (e.g., Fmoc) may not be fully removed, preventing the subsequent coupling reaction.1. Extend Deprotection Time: Increase the duration of the deprotection step or perform it twice.2. Use a Stronger Deprotection Reagent: For stubborn Fmoc removal, a stronger base solution may be required, but be mindful of potential side reactions.
Premature Cleavage/Chain Loss: The peptide chain may be prematurely cleaved from the resin, especially if using a hyper-acid sensitive resin.[6]Ensure all reaction conditions are strictly non-acidic until the final cleavage step.[6]
Presence of Deletion Sequences in Final Product (Confirmed by Mass Spectrometry)Inefficient Coupling: A direct consequence of incomplete coupling at the sterically hindered residue.[4][6]Implement the solutions for "Low or Incomplete Coupling." Consider capping unreacted amino groups with a reagent like acetic anhydride after the coupling step to prevent the formation of deletion sequences.[4][7]
Racemization Over-activation of the Carboxylic Acid: Prolonged pre-activation can lead to racemization.Reduce the pre-activation time before adding the amine component.[1]
Strong Base: The use of a strong base can promote racemization.Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[1]
Inappropriate Coupling Reagent/Additive: Some reagents are more prone to causing racemization.Use an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1] Consider phosphonium-based reagents like PyBOP or PyAOP, which are generally associated with lower racemization levels.[1]

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a sterically hindered amino acid?

A1: The presence of the bulky tyrosine side chain in the D-configuration can create significant steric bulk. This hinders the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, making the formation of the peptide bond more challenging compared to less bulky amino acids.[1][3]

Q2: Which coupling reagents are most effective for incorporating this compound?

A2: For sterically hindered amino acids, more potent coupling reagents are generally required. Onium salt-based reagents are often the preferred choice.[1]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective.[1][2][5] HATU is frequently recommended for particularly difficult couplings.[1][4]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices for hindered couplings due to their high reactivity.[1][2][4]

  • Oxyma-Based Reagents: COMU offers coupling efficiencies comparable to HATU with a better safety profile.[1][4]

Q3: Can microwave-assisted peptide synthesis improve coupling efficiency for this compound?

A3: Yes, microwave-assisted solid-phase peptide synthesis (SPPS) can be highly beneficial. The application of microwave energy can help overcome the activation energy barrier of the reaction and disrupt peptide chain aggregation on the solid support, leading to faster and more efficient couplings.[1][2][4][6]

Q4: What is "double coupling" and when should I use it?

A4: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid after the initial coupling reaction.[2] This is a common strategy to ensure the reaction goes to completion when dealing with sterically hindered residues like this compound, especially if a qualitative test (like the Kaiser test) indicates the presence of unreacted free amines.[2][3][5]

Q5: How does the choice of solvent affect the coupling of hindered amino acids?

A5: The solvent plays a crucial role in solvating the growing peptide chain and the reagents. While N,N-Dimethylformamide (DMF) is the most common solvent for SPPS, switching to or using a mixture with N-Methyl-2-pyrrolidone (NMP) can be advantageous for difficult couplings. NMP has better solvating properties, which can help to disrupt peptide aggregation on the solid support.[1][2]

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling Reagent Class Examples Relative Reactivity Racemization Potential Notes
Carbodiimides DCC, DICModerateHigh (suppressed by additives like HOBt, HOAt, Oxyma)Often result in low yields for hindered couplings.[1][8]
Phosphonium Salts PyBOP, PyAOPHighLow to ModerateWell-suited for hindered couplings.[1][2][4]
Aminium/Uronium Salts HBTU, HCTU, HATU, COMUVery HighLow (especially with HOAt or Oxyma-based reagents)HATU and COMU are often considered the most powerful for overcoming steric hindrance.[1][2][4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling of Fmoc-D-Tyrosine(tBu)-OH using HATU

This protocol outlines a general procedure for coupling a sterically hindered amino acid on a solid support using HATU.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc-Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 10-20 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-D-Tyrosine(tBu)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and an additive like HOAt (3 equivalents, optional) in DMF.

    • Add DIPEA (6 equivalents) to the mixture and vortex for 1-2 minutes to pre-activate the amino acid.[2][4]

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for at least 2 hours at room temperature. For difficult couplings, this time can be extended.[2]

  • Monitoring and Washing:

    • Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to check for reaction completion. A negative test indicates complete coupling.

    • If the test is positive, a second coupling (double coupling) may be necessary. Repeat steps 3 and 4.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).[2]

Protocol 2: Solution-Phase Coupling of Boc-D-Tyrosine methyl ester hydrochloride using DCC/HOBt

This protocol details a standard procedure for coupling in solution.

  • Reactant Preparation:

    • In a round-bottom flask, dissolve the amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl, 1.1 equivalents) in anhydrous DCM.

    • Add a tertiary amine like triethylamine (TEA) or N-methylmorpholine (NMM) (1.1 equivalents) and stir for 10 minutes at room temperature to liberate the free amine.[9]

    • In a separate flask, dissolve Boc-D-Tyrosine methyl ester hydrochloride (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.[9]

  • Coupling Reaction:

    • Cool the Boc-D-Tyrosine methyl ester hydrochloride solution to 0°C in an ice bath.

    • Add the solution of the free amino acid ester to the cooled Boc-D-Tyrosine methyl ester hydrochloride solution.

    • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture over 10 minutes.[9]

    • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.[9]

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filter cake with a small amount of DCM.

    • Combine the filtrates and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude dipeptide.[9]

Visualizations

experimental_workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling Reaction wash1->coupling activation Activate Amino Acid (Fmoc-D-Tyr-OH + HATU/DIPEA) activation->coupling monitoring Kaiser Test coupling->monitoring wash2 Wash (DMF/DCM) next_cycle Proceed to Next Cycle wash2->next_cycle monitoring->wash2 Negative double_coupling Double Coupling (Repeat Activation/Coupling) monitoring->double_coupling Positive double_coupling->monitoring

Caption: Workflow for SPPS with a hindered amino acid.

troubleshooting_logic cluster_advanced If problem persists (potential aggregation): problem Problem: Incomplete Coupling reagent Change Coupling Reagent (e.g., to HATU) problem->reagent time_temp Increase Time / Temperature problem->time_temp double_couple Perform Double Coupling problem->double_couple solvent Change Solvent (e.g., to NMP) disruptors Use Backbone Disruptors

Caption: Troubleshooting logic for incomplete coupling reactions.

References

Validation & Comparative

D-Tyrosine vs. L-Tyrosine Derivatives in Peptide Stability: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing peptide stability is a critical step in transforming promising laboratory candidates into effective therapeutics. The strategic incorporation of D-amino acids, the non-natural stereoisomers of the canonical L-amino acids, presents a powerful approach to overcome the inherent susceptibility of peptides to enzymatic degradation. This guide provides a comprehensive comparative analysis of D-Tyrosine and L-Tyrosine derivatives in the context of peptide stability, supported by experimental data and detailed methodologies.

The primary advantage of substituting L-Tyrosine with D-Tyrosine lies in the significantly increased resistance to proteolysis. Proteases, the enzymes responsible for peptide degradation in the body, are highly stereospecific and have evolved to recognize and cleave peptide bonds involving L-amino acids. The introduction of a D-Tyrosine residue creates a stereochemical barrier, impeding the peptide's ability to fit into the active site of these enzymes. This "stereochemical shield" dramatically reduces the rate of degradation, leading to a longer circulating half-life and potentially improved bioavailability of the peptide therapeutic.

Quantitative Comparison of Peptide Stability

The enhanced stability of peptides containing D-amino acids is a well-documented phenomenon. While specific half-life improvements are sequence-dependent, the general trend of increased stability is consistent across numerous studies. The following table summarizes the comparative stability of peptides containing L-amino acids versus those with D-amino acid substitutions in human serum.

Peptide PairModificationHalf-life in Human SerumKey Finding
L-peptide vs. D-peptideAll L-amino acids replaced with D-amino acidsD-peptide is significantly more stableComplete substitution with D-amino acids confers substantial resistance to serum proteases.[1][2]
Native Peptide vs. D-amino acid substituted analogPartial substitution at protease cleavage sitesD-amino acid analog shows prolonged stabilityStrategic placement of D-amino acids at known enzymatic cleavage sites is an effective stabilization strategy.

While direct quantitative comparisons for identical peptide sequences differing only by the chirality of a single tyrosine residue are not always readily available in literature, the principle of enhanced stability is consistently reported. For instance, studies on various peptide families have demonstrated that D-amino acid substitution can extend half-life from minutes to hours, or even days.[2]

Experimental Protocols

Accurate assessment of peptide stability is paramount in preclinical development. The following are detailed methodologies for commonly employed stability assays.

Protocol 1: In Vitro Peptide Stability Assay in Human Serum

This protocol outlines a general method to determine the half-life of a peptide in the presence of serum proteases, simulating in vivo conditions.

Materials:

  • Test peptide (L-Tyrosine version)

  • Test peptide (D-Tyrosine version)

  • Pooled human serum (e.g., from a commercial source)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or acetonitrile)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Peptide Preparation: Prepare stock solutions of the L- and D-Tyrosine containing peptides (e.g., 1 mg/mL in a suitable solvent like water or DMSO).

  • Incubation: Pre-warm an aliquot of human serum to 37°C. Spike the serum with the test peptide to a final concentration of, for example, 10 µM.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the peptide-serum mixture.

  • Reaction Quenching: Immediately add the aliquot to the quenching solution to precipitate serum proteins and stop all enzymatic activity.

  • Sample Clarification: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated RP-HPLC or LC-MS method.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) by fitting the data to a one-phase decay model.

Protocol 2: Sample Preparation for LC-MS Analysis

This protocol details the preparation of samples from the in vitro stability assay for analysis by LC-MS.

Materials:

  • Supernatant from quenched stability assay samples

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • Autosampler vials

Procedure:

  • Dilution: Depending on the initial concentration and the sensitivity of the mass spectrometer, dilute the supernatant from the sample clarification step with Mobile Phase A.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Transfer: Transfer the filtered sample to an autosampler vial for LC-MS analysis.

  • LC-MS Analysis: Inject the sample onto an appropriate reversed-phase column (e.g., C18) and elute with a gradient of Mobile Phase B. Monitor the elution of the intact peptide using its specific mass-to-charge ratio (m/z).

Visualizing Signaling Pathways and Experimental Workflows

Understanding the biological context and the experimental procedures is crucial for peptide drug development. The following diagrams, generated using the DOT language, illustrate a key signaling pathway where tyrosine phosphorylation is critical and a typical workflow for peptide stability analysis.

ReceptorTyrosineKinasePathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Growth Factor) RTK_inactive Receptor Tyrosine Kinase (Monomer) Ligand->RTK_inactive 1. Ligand Binding RTK_dimer RTK Dimer (Inactive) RTK_inactive->RTK_dimer 2. Dimerization RTK_active Activated RTK Dimer (Phosphorylated) RTK_dimer->RTK_active 3. Autophosphorylation Grb2 Grb2 RTK_active->Grb2 4. Adaptor Protein   Recruitment Sos Sos Grb2->Sos Ras_GDP Ras-GDP (Inactive) Sos->Ras_GDP 5. Activates Ras Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf 6. MAP Kinase   Cascade MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response 7. Gene Expression

Caption: Receptor Tyrosine Kinase (RTK) Signaling Pathway.

PeptideStabilityWorkflow Start Start: Peptide Synthesis (L-Tyr and D-Tyr analogs) Incubation 1. Incubation with Serum/Plasma at 37°C Start->Incubation Sampling 2. Aliquot Collection at Multiple Time Points Incubation->Sampling Quenching 3. Quench Reaction & Precipitate Proteins (e.g., TCA) Sampling->Quenching Centrifugation 4. Centrifugation to Pellet Precipitated Proteins Quenching->Centrifugation Analysis 5. HPLC or LC-MS Analysis of Supernatant Centrifugation->Analysis Data_Processing 6. Data Processing & Half-Life Calculation Analysis->Data_Processing End End: Comparative Stability Report Data_Processing->End

Caption: Experimental Workflow for Peptide Stability Analysis.

References

A Comparative Guide to HPLC Analysis for Purity of D-Tyrosine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and biochemical research, the purity of active pharmaceutical ingredients (APIs) and research compounds is paramount. D-Tyrosine methyl ester hydrochloride, a key intermediate in the synthesis of various bioactive molecules, is no exception. Its chemical and enantiomeric purity can significantly impact the efficacy, safety, and reproducibility of downstream applications. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for purity assessment. This guide provides a comprehensive comparison of HPLC with alternative analytical methods—Gas Chromatography (GC) and Capillary Electrophoresis (CE)—for determining the purity of this compound, supported by detailed experimental protocols and comparative data.

The Critical Role of Purity Analysis

This compound is a chiral compound, meaning it exists as two non-superimposable mirror images, or enantiomers: the D-form and the L-form. In many biological systems, only one enantiomer is active, while the other may be inactive or even elicit undesirable side effects. Therefore, assessing both chemical purity (the presence of impurities other than the enantiomer) and enantiomeric purity (the relative amount of the desired D-enantiomer versus the L-enantiomer) is crucial.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is widely regarded as the preferred method for the analysis of non-volatile and thermally labile compounds like amino acid esters. Its versatility, high resolution, and sensitivity make it an ideal choice for purity determination. For chiral compounds such as this compound, chiral HPLC is essential for separating and quantifying the enantiomers.

Experimental Protocol: Chiral HPLC

This protocol is adapted from established methods for the analysis of similar amino acid derivatives and is suitable for determining the chemical and enantiomeric purity of this compound.[1][2]

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chiral HPLC Column: A teicoplanin-based chiral stationary phase, such as Astec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm), is recommended for the separation of underivatized amino acid enantiomers.[2]

Reagents and Solvents:

  • This compound reference standard (≥98% purity)

  • L-Tyrosine methyl ester hydrochloride reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase: Methanol/Water (80:20, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound and L-Tyrosine methyl ester hydrochloride reference standards in the mobile phase to a concentration of 1 mg/mL. Prepare serial dilutions to create calibration standards.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Analysis

The following table presents illustrative data from a chiral HPLC analysis of a this compound sample.

CompoundRetention Time (min)Peak Area% Area
L-Tyrosine methyl ester hydrochloride8.515,0000.5
This compound10.22,970,00099.0
Unknown Impurity 14.19,0000.3
Unknown Impurity 212.56,0000.2

Purity Calculation:

  • Chemical Purity: (Sum of all peak areas - Peak area of impurities) / (Sum of all peak areas) x 100% = 99.5%

  • Enantiomeric Purity (e.e.%): [(Peak area of D-enantiomer - Peak area of L-enantiomer) / (Peak area of D-enantiomer + Peak area of L-enantiomer)] x 100% = 99.0%

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc Inject column Chiral Column hplc->column detector UV Detector column->detector chromatogram Obtain Chromatogram detector->chromatogram Signal integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate

A simplified workflow for the HPLC analysis of this compound.

Alternative Analytical Methods

While HPLC is the predominant technique, other methods can also be employed for purity analysis, each with its own set of advantages and limitations.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. Since amino acid esters are not sufficiently volatile for direct GC analysis, a derivatization step is required to increase their volatility.

Experimental Protocol: GC-MS

This protocol outlines a general procedure for the GC-MS analysis of amino acid esters after derivatization.[3]

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary Column: A low-polarity column, such as a 30 m x 0.25 mm I.D. x 0.25 µm film thickness SLB™-5ms, is suitable.

Reagents and Solvents:

  • This compound sample

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile

Derivatization and Sample Preparation:

  • Dry a known amount of the this compound sample under a stream of nitrogen.

  • Add 100 µL of MTBSTFA and 100 µL of acetonitrile.

  • Heat the mixture at 100 °C for 4 hours to form the tert-butyldimethylsilyl (TBDMS) derivatives.

  • The derivatized sample is then ready for injection.

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injection: 1 µL, splitless mode.

  • MS Conditions: Electron Ionization (EI) at 70 eV, full scan mode (m/z 50-600).

Data Presentation: GC-MS Analysis (Illustrative)

Compound (as TBDMS derivative)Retention Time (min)Peak Area% Area
L-Tyrosine methyl ester15.818,0000.6
D-Tyrosine methyl ester16.12,952,00098.4
Derivatization Byproduct 111.212,0000.4
Derivatization Byproduct 218.518,0000.6
Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It requires very small sample volumes and can offer rapid analysis times.

Experimental Protocol: CE

This protocol is based on methods for the analysis of tyrosine derivatives.[4][5]

Instrumentation:

  • Capillary Electrophoresis system with a UV detector.

  • Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., 50 cm total length).

Reagents and Solvents:

  • This compound sample

  • Boric acid

  • Sodium hydroxide

  • Water (deionized)

Electrophoretic Conditions:

  • Running Buffer: 15 mmol/L Borate buffer (pH 10.5).

  • Applied Voltage: 14 kV.

  • Temperature: 25 °C.

  • Detection: UV at 214 nm.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

Data Presentation: CE Analysis (Illustrative)

CompoundMigration Time (min)Peak Area% Area
L-Tyrosine methyl ester hydrochloride5.21,2000.8
This compound5.5148,80099.2

Comparison of Analytical Methods

FeatureHPLCGCCE
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Differential migration of ions in an electric field.
Sample Volatility Not required. Ideal for non-volatile and thermally labile compounds.Requires volatile or derivatized compounds.Not required. Suitable for charged and polar compounds.
Derivatization Generally not required for UV detection.Mandatory for non-volatile analytes like amino acid esters.Often not required, but can be used to enhance detection.
Resolution High, especially with modern column technologies.Very high, particularly with capillary columns.Extremely high, often exceeding HPLC and GC.
Sensitivity Good to excellent, depending on the detector (UV, MS).Excellent, especially with mass spectrometry (MS) detection.Very high, especially with laser-induced fluorescence (LIF) detection.
Analysis Time Moderate (typically 10-30 minutes).Can be fast, but derivatization adds to the overall time.Very fast (often under 10 minutes).
Instrumentation Cost Moderate to high.Moderate to high.Moderate.
Solvent Consumption Relatively high.Low.Very low.
Robustness Generally robust and reproducible.Can be less robust due to the derivatization step and potential for sample degradation at high temperatures.Can be sensitive to buffer composition and capillary surface conditions.

Logical Relationship of Analytical Techniques

Analytical_Methods cluster_sample Analyte: this compound cluster_techniques Analytical Techniques cluster_outcomes Purity Assessment Analyte D-Tyrosine Methyl Ester HCl (Non-volatile, Chiral) HPLC HPLC (Direct Analysis) Analyte->HPLC GC GC (Requires Derivatization) Analyte->GC Derivatization (e.g., Silylation) CE CE (Direct Analysis) Analyte->CE Purity Chemical & Enantiomeric Purity HPLC->Purity GC->Purity CE->Purity

Relationship between the analyte and the analytical techniques for purity assessment.

Conclusion

For the routine quality control and purity analysis of this compound, chiral HPLC with UV detection emerges as the most suitable and robust method . It offers a direct analysis without the need for derivatization, providing reliable and reproducible results for both chemical and enantiomeric purity.

Gas Chromatography , while offering high resolution and sensitivity, is hampered by the necessity of a derivatization step. This additional step can introduce variability and potential side reactions, making the method more complex and less direct than HPLC.

Capillary Electrophoresis presents a compelling alternative with its high efficiency, rapid analysis times, and low sample and solvent consumption. However, its sensitivity with standard UV detection can be lower than HPLC and GC-MS, and it may require more expertise to achieve consistent results.

Ultimately, the choice of analytical method will depend on the specific requirements of the laboratory, including available instrumentation, desired throughput, and the level of sensitivity needed. For most applications in research, development, and quality control, the well-established and validated nature of chiral HPLC makes it the gold standard for ensuring the purity of this compound.

References

A Comparative Guide to the Chiral Separation of D- and L-Tyrosine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of pharmaceutical compounds is a critical parameter, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides an objective comparison of analytical techniques for the chiral separation of D- and L-Tyrosine methyl ester hydrochloride, a key building block in the synthesis of various pharmaceuticals. This document outlines and compares High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), presenting supporting experimental data and detailed methodologies to inform the selection of the most suitable separation strategy.

Comparison of Chiral Separation Techniques

The chiral separation of D- and L-Tyrosine methyl ester hydrochloride is most commonly achieved using chromatographic and electrophoretic methods. Each technique offers unique advantages and is suited for different analytical challenges, from routine quality control to high-throughput screening.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the enantioseparation of amino acid derivatives.[1] The primary approach involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[2]

Key Features of Chiral HPLC:

  • Versatility: A wide variety of CSPs are commercially available, offering a high probability of finding a suitable phase for a given separation.

  • Established Methodology: HPLC is a well-understood and extensively documented technique.

  • Scalability: Methods can be scaled from analytical to preparative separations for the isolation of pure enantiomers.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, often providing faster and more efficient separations.[3][4] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[5]

Key Features of Chiral SFC:

  • High Speed: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster analysis times compared to HPLC.[5]

  • Reduced Solvent Consumption: The use of CO2 as the primary mobile phase component makes SFC a greener alternative to normal-phase HPLC.

  • Orthogonal Selectivity: SFC can sometimes provide different elution orders and better resolution compared to HPLC for the same CSP.[4]

Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that requires minimal sample and reagent consumption.[6] Enantiomeric resolution is achieved by adding a chiral selector to the background electrolyte.[7]

Key Features of Chiral CE:

  • High Efficiency and Resolution: CE can generate a large number of theoretical plates, leading to excellent resolution of enantiomers.

  • Low Sample and Reagent Consumption: The capillary format significantly reduces the amount of sample and chiral selector needed.[6]

  • Method Development Flexibility: The chiral selector is simply added to the buffer, allowing for rapid screening of different selectors without the need to change columns.

Quantitative Data Summary

The following tables summarize the performance of different chiral separation methods for tyrosine derivatives and other amino acid esters, providing insights into the expected performance for D- and L-Tyrosine methyl ester hydrochloride. Direct comparative data for this specific compound across all techniques is not available in a single source; therefore, the data is compiled from various studies on similar analytes.

Table 1: Comparison of Chiral HPLC Methods

Chiral Stationary Phase (CSP) TypeExample CSPTypical Mobile PhaseReported AnalytesKey Performance Aspects
Polysaccharide-Based Chiralpak® IA (amylose derivative)[1]Hexane/2-Propanol[1]α-amino acid esters[1]High enantioselectivity for a broad range of compounds.[1][8]
Macrocyclic Glycopeptide Astec® CHIROBIOTIC® T (teicoplanin-based)[2]Methanol/Water with 0.1% Formic Acid[2][9]Underivatized amino acids and esters[2]Excellent for polar and ionic compounds; LC-MS compatible.
Crown Ether-Based CROWNPAK® CR-I(+)[10]Methanol/Water with Trifluoroacetic Acid[10]Native amino acids[10]Effective for primary amines, including amino acids.

Table 2: Comparison of Chiral SFC Methods

Chiral Stationary Phase (CSP) TypeExample CSPTypical Mobile Phase ModifierReported AnalytesKey Performance Aspects
Polysaccharide-Based Lux® Cellulose-1, Lux® Cellulose-2[3]Methanol or Ethanol[3]Amino acid derivatives[3]Fast separations with good resolution.[3]
Crown Ether-Based CROWNPAK® CR-I(+)Methanol/Water with Trifluoroacetic AcidNative amino acidsUltrafast separations (often < 1 min) with high resolution.[10]

Table 3: Comparison of Chiral CE Methods

Chiral SelectorTypical Background Electrolyte (BGE)Reported AnalytesKey Performance Aspects
Cyclodextrins (CDs) Phosphate or Borate buffer with added CD[11][12]β-alanyl-d,l-tyrosine and its derivatives[11]High efficiency, baseline separation achievable.[11]
Dual CD Systems Phosphate buffer with a mixture of CDs[13]Basic drugs, naproxen[13]Can provide enhanced resolution compared to single CD systems.[13]

Experimental Protocols

Detailed methodologies are essential for the successful implementation of chiral separation methods. The following protocols are generalized based on literature for the separation of tyrosine derivatives and similar amino acid esters.

Chiral HPLC Protocol (Polysaccharide-Based CSP)
  • Instrumentation: Standard HPLC system with UV detector.

  • Column: Chiralpak® IA (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / 2-Propanol (e.g., 90:10 v/v). The ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve D,L-Tyrosine methyl ester hydrochloride in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Chiral SFC Protocol (Crown Ether-Based CSP)
  • Instrumentation: SFC system with a back-pressure regulator and UV or MS detector.

  • Column: CROWNPAK® CR-I(+), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Supercritical CO2 with a modifier (e.g., Methanol/Water (95:5 v/v) with 0.1% Trifluoroacetic Acid). The percentage of modifier will require optimization.

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm or MS.

  • Sample Preparation: Dissolve D,L-Tyrosine methyl ester hydrochloride in the modifier solvent to a concentration of approximately 1 mg/mL.

  • Injection Volume: 5 µL.

Chiral CE Protocol (Cyclodextrin-Based)
  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary, 50 µm i.d., effective length of 40 cm.

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 20 mg/mL 2-hydroxypropyl-β-cyclodextrin.[11]

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve D,L-Tyrosine methyl ester hydrochloride in water or BGE to a concentration of approximately 0.5 mg/mL.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for chiral method development using HPLC, SFC, and CE.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Dissolve Sample in Mobile Phase Inject Inject Sample Sample->Inject MobilePhase Prepare Mobile Phase (e.g., Hexane/IPA) Equilibrate Equilibrate Column MobilePhase->Equilibrate Column Select Chiral Column (e.g., Polysaccharide) Column->Equilibrate Equilibrate->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Resolution, Selectivity Integrate->Calculate SFC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Dissolve Sample in Modifier Inject Inject Sample Sample->Inject CO2 Supply Supercritical CO2 Equilibrate Equilibrate System CO2->Equilibrate Modifier Prepare Modifier (e.g., MeOH/H2O/TFA) Modifier->Equilibrate Column Select Chiral Column (e.g., Crown Ether) Column->Equilibrate Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV or MS Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Resolution, Selectivity Integrate->Calculate CE_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Dissolve Sample in BGE or Water Inject Inject Sample Sample->Inject BGE Prepare BGE with Chiral Selector (e.g., CD) FillCapillary Fill Capillary with BGE BGE->FillCapillary Capillary Install & Condition Capillary Capillary->FillCapillary FillCapillary->Inject Separate Apply Voltage Inject->Separate Detect UV Detection Separate->Detect Electropherogram Obtain Electropherogram Detect->Electropherogram Integrate Integrate Peaks Electropherogram->Integrate Calculate Calculate Resolution Integrate->Calculate

References

A Comparative Guide to D-Tyrosine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of D-Tyrosine Methyl Ester Hydrochloride and its Alternatives for the Synthesis of Chiral Peptides.

In the realm of peptide chemistry and the development of novel therapeutics, the incorporation of non-natural amino acids is a critical strategy for enhancing stability, modulating biological activity, and optimizing pharmacokinetic profiles. D-Tyrosine and its derivatives are of particular interest for their role in creating peptides with increased resistance to enzymatic degradation and for their unique conformational properties. This guide provides a comprehensive comparison of this compound and its commonly used alternatives, N-α-Fmoc-O-tert-butyl-D-tyrosine (Fmoc-D-Tyr(tBu)-OH) and N-α-Boc-O-tert-butyl-D-tyrosine (Boc-D-Tyr(tBu)-OH), in the context of solid-phase peptide synthesis (SPPS).

Executive Summary

This compound serves as a basic building block for the introduction of a D-tyrosine residue into a peptide chain. While its direct use is possible, contemporary peptide synthesis predominantly relies on N-α-protected and side-chain-protected derivatives to ensure high coupling efficiency and minimize side reactions. The most prevalent strategies, Fmoc/tBu and Boc/Bzl (or Boc/tBu), utilize derivatives like Fmoc-D-Tyr(tBu)-OH and Boc-D-Tyr(tBu)-OH, respectively. These alternatives offer significant advantages in terms of ease of use, compatibility with automated synthesizers, and predictability of outcomes. This guide will delve into the key quality attributes of this compound and compare its practical application in a model peptide synthesis with its more commonly employed protected counterparts.

Quality Parameters of this compound

A Certificate of Analysis (CoA) for this compound typically outlines several key quality parameters that are crucial for its application in synthesis. These parameters ensure the identity, purity, and chirality of the starting material.

ParameterTypical SpecificationAnalytical Method
Appearance White to off-white powder or crystalline powder.[1][2]Visual Inspection
Purity ≥98%¹H NMR, HPLC[1][3]
Melting Point 184-200 °C[1][2]Melting Point Apparatus
Optical Rotation [α]D20 = -35 ± 2º (c=1 in DMF)[1]Polarimetry
Identity Conforms to structure¹H NMR, IR

Performance Comparison in a Model Peptide Synthesis: Leu-Enkephalin

To objectively compare the performance of this compound and its protected alternatives, we will consider the synthesis of a well-known opioid pentapeptide, Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu). Although the natural form contains L-Tyrosine, for the purpose of this comparison, we will theoretically substitute it with D-Tyrosine.

Scenario 1: Synthesis using this compound

The direct use of this compound in a standard peptide synthesis workflow presents several challenges. The free amino group requires in-situ protection or a different coupling strategy compared to the standard Boc or Fmoc protocols. Furthermore, the unprotected phenolic hydroxyl group of the tyrosine side chain can lead to side reactions, such as O-acylation, during the coupling of subsequent amino acids. This can result in the formation of branched impurities and a lower yield of the desired peptide.

Scenario 2: Synthesis using Boc-D-Tyr(tBu)-OH (Boc/tBu Strategy)

The Boc strategy involves the use of the acid-labile tert-butyloxycarbonyl (Boc) group for N-α-protection. Boc-D-Tyr(tBu)-OH is a suitable derivative for this approach, with the tert-butyl ether protecting the side chain.

Scenario 3: Synthesis using Fmoc-D-Tyr(tBu)-OH (Fmoc/tBu Strategy)

The Fmoc strategy, which is currently the most widely used method in SPPS, employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-α-protection. Fmoc-D-Tyr(tBu)-OH is the standard building block for incorporating D-tyrosine in this methodology.

The following table provides an illustrative comparison of the expected outcomes for the synthesis of D-Tyr-Gly-Gly-Phe-Leu-NH₂ on a Rink Amide resin.

ParameterThis compoundBoc-D-Tyr(tBu)-OHFmoc-D-Tyr(tBu)-OH
Coupling Efficiency for D-Tyr Moderate to LowHighHigh
Risk of Side Reactions (O-acylation) HighLowLow
Crude Peptide Purity (by HPLC) LowModerate to HighHigh
Overall Yield LowModerateHigh
Racemization Risk at D-Tyr ModerateLowLow

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of a peptide on a solid support follows a cyclical process of deprotection, activation, and coupling.

DOT script for the general SPPS workflow:

SPPS_Workflow Resin Resin Support Deprotection N-α-Deprotection Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Deprotection Repeat for next AA Final_Cleavage Final Cleavage & Deprotection Washing2->Final_Cleavage End of Synthesis Purification Purification (HPLC) Final_Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Chiral_Analysis_Workflow Purified_Peptide Purified Peptide Hydrolysis Acid Hydrolysis (6M HCl) Purified_Peptide->Hydrolysis Amino_Acids Amino Acid Mixture Hydrolysis->Amino_Acids Derivatization Derivatization with Chiral Reagent Amino_Acids->Derivatization Diastereomers Diastereomeric Derivatives Derivatization->Diastereomers Analysis HPLC or GC-MS Analysis Diastereomers->Analysis Quantification Quantification of D/L Ratio Analysis->Quantification GPCR_Signaling cluster_membrane Cell Membrane Peptide Opioid Peptide (with D-Tyr) Receptor GPCR (Opioid Receptor) Peptide->Receptor Binds G_Protein G-Protein (αβγ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Alters concentration Cellular_Response Cellular Response (e.g., Analgesia) Second_Messenger->Cellular_Response Leads to

References

Validation of D-Tyrosine Methyl Ester Hydrochloride Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of D-Tyrosine methyl ester hydrochloride synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is presented as the primary technique for structural confirmation, supported by comparative data from alternative methods such as High-Performance Liquid Chromatography (HPLC) and melting point analysis. Detailed experimental protocols are provided to facilitate the replication of these validation studies.

Synthesis of this compound

A well-established and efficient method for the synthesis of this compound is the Fischer-Speier esterification. This reaction involves the treatment of D-Tyrosine with methanol in the presence of an acid catalyst, typically thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas. An alternative modern approach utilizes trimethylchlorosilane (TMSCl) in methanol, offering milder reaction conditions.

Primary Validation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the α-proton, the β-protons, the methyl ester protons, and the protons of the amine and hydroxyl groups.

Assignment Chemical Shift (δ) ppm (DMSO-d₆) Multiplicity Coupling Constant (J) Hz
Phenolic -OH~9.56Singlet-
Aromatic CH (ortho to -OH)~7.02Doublet8.4
Aromatic CH (meta to -OH)~6.75Doublet8.4
α-CH~4.13Triplet6.5
-NH₃⁺~8.74Broad Singlet-
β-CH₂~3.10, ~3.02Doublet of Doublets14.1, 5.7 and 14.1, 7.2
-OCH₃~3.66Singlet-

Note: Data is based on the spectrum of L-Tyrosine methyl ester hydrochloride in DMSO-d₆, which is expected to be identical to the D-isomer's spectrum. Chemical shifts can vary slightly depending on the solvent and concentration.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on data from similar compounds and general chemical shift knowledge, the following assignments are expected for this compound.[1][2][3]

Assignment Expected Chemical Shift (δ) ppm
Carbonyl C=O~171
Aromatic C (para to CH₂)~156
Aromatic C (ortho to CH₂)~131
Aromatic C (ipso to CH₂)~128
Aromatic C (meta to CH₂)~115
α-CH~55
-OCH₃~52
β-CH₂~36

Comparative Validation Methods

To complement NMR analysis and provide a more robust validation, other analytical techniques can be employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique for confirming the enantiomeric purity of the synthesized this compound. This method can effectively separate the D- and L-enantiomers, which is not possible with standard NMR.

Parameter Method
Column Chiral stationary phase (e.g., teicoplanin-based, such as Astec CHIROBIOTIC® T)
Mobile Phase Isocratic or gradient elution with a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water). A typical mobile phase could be water:methanol:formic acid.[4]
Detection UV at 280 nm
Expected Outcome A single peak corresponding to the D-enantiomer with a retention time distinct from the L-enantiomer. The enantiomeric excess can be calculated from the peak areas.
Melting Point Analysis

The melting point is a fundamental physical property that can indicate the purity of a crystalline solid.

Product Expected Melting Point (°C)
This compound190 - 200[5]

A sharp melting point within the expected range is indicative of high purity.

Experimental Protocols

Synthesis of this compound (Thionyl Chloride Method)
  • Suspend D-Tyrosine (1 equivalent) in anhydrous methanol (e.g., 10 mL per gram of tyrosine) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 - 1.5 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is this compound. Recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be performed for further purification.[6]

NMR Sample Preparation and Analysis
  • Dissolve approximately 10-20 mg of the synthesized this compound in a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or D₂O) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the spectra and compare the chemical shifts, multiplicities, and coupling constants with the expected values.

Chiral HPLC Analysis
  • Prepare a stock solution of the synthesized product in the mobile phase (e.g., 1 mg/mL).

  • Prepare a series of dilutions for calibration if quantitative analysis is required.

  • Set up the HPLC system with the chiral column and equilibrate with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution and run the analysis.

  • Analyze the resulting chromatogram to determine the retention time and peak area of the D-enantiomer. If available, inject a standard of the L-enantiomer to confirm the separation and peak identification.[4][7][8]

Workflow and Logical Relationships

The following diagrams illustrate the synthesis and validation workflow.

cluster_synthesis Synthesis D_Tyrosine D-Tyrosine Reaction Esterification Reaction D_Tyrosine->Reaction Methanol Methanol Methanol->Reaction SOCl2 Thionyl Chloride SOCl2->Reaction Crude_Product Crude D-Tyrosine Methyl Ester HCl Reaction->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure D-Tyrosine Methyl Ester HCl Purification->Final_Product cluster_validation Product Validation Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR HPLC Chiral HPLC Synthesized_Product->HPLC MP Melting Point Analysis Synthesized_Product->MP Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Enantiomeric_Purity Enantiomeric Purity HPLC->Enantiomeric_Purity Purity_Confirmation Purity Confirmation MP->Purity_Confirmation

References

Analysis of D,L-Tyrosine Methyl Ester Hydrochloride Racemic Mixture: A Comparative Guide to Chiral Separation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the enantiomeric composition of chiral molecules is a critical aspect of pharmaceutical research and development. D,L-Tyrosine methyl ester hydrochloride, a key building block in the synthesis of various biologically active compounds, exists as a racemic mixture of its D- and L-enantiomers. The distinct pharmacological and toxicological profiles of individual enantiomers necessitate the use of robust and reliable analytical methods for their separation and quantification. This guide provides an objective comparison of the primary analytical techniques used for the chiral analysis of D,L-Tyrosine methyl ester hydrochloride, supported by experimental data and detailed protocols.

Comparison of Chiral Separation Techniques

The principal methods for the chiral resolution of amino acid derivatives like D,L-Tyrosine methyl ester hydrochloride are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Each technique offers distinct advantages and is suited for different analytical challenges.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of these methods for the analysis of amino acid enantiomers. The data is compiled from various studies on tyrosine derivatives and similar compounds to provide a comparative overview.[1][2][3][4][5]

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Chiral Capillary Electrophoresis (CE)
Principle Differential interaction with a chiral stationary phase (CSP).[6][7]Separation of volatile derivatives on a chiral capillary column.[1][2][8]Differential migration in an electric field with a chiral selector in the buffer.[3][9][10]
Derivatization Often not required for macrocyclic glycopeptide CSPs.[11]Mandatory (e.g., N-trifluoroacetyl-O-methyl ester).[1][2]Optional, but can enhance selectivity and detection (e.g., fluorescent tagging).[3]
Typical Resolution (Rs) > 1.5[4]> 2.0[1]Variable, can be > 2.0[3]
Analysis Time 10 - 30 minutes20 - 40 minutes15 - 35 minutes
Limit of Detection (LOD) ng/mL to µg/mL (UV), pg/mL (MS)[4]pg level[1]µmol/L to nmol/L[3]
Advantages Wide applicability, direct analysis of underivatized samples, robust.[5][12]High resolution and sensitivity.[1]High efficiency, low sample and reagent consumption.[9][10]
Disadvantages Higher cost of chiral columns, moderate sensitivity with UV detection.Derivatization is essential and can be complex.Reproducibility can be challenging, lower loading capacity.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are adapted from established methods for the analysis of amino acid enantiomers and can serve as a starting point for the analysis of D,L-Tyrosine methyl ester hydrochloride.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the direct enantioselective separation of D,L-Tyrosine methyl ester hydrochloride using a chiral stationary phase.[6]

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral HPLC Column: A teicoplanin-based chiral stationary phase (e.g., Astec CHIROBIOTIC® T) is recommended for underivatized amino acid esters.[6][11]

  • Reagents: D,L-Tyrosine methyl ester hydrochloride reference standard, HPLC grade methanol, water, and formic acid.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of D,L-Tyrosine methyl ester hydrochloride (e.g., 1 mg/mL) in the mobile phase.

    • Generate a series of calibration standards by diluting the stock solution.

  • HPLC Conditions:

    • Mobile Phase: A mixture of methanol and water with a small amount of acid (e.g., 80:20 v/v Methanol/Water with 0.1% formic acid).[13]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.[13]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks for D- and L-tyrosine methyl ester by comparing with individual enantiomer standards if available.

    • Quantify the enantiomers by integrating the peak areas and using the calibration curve.

Chiral Gas Chromatography (GC) Protocol

This protocol involves the derivatization of the amino acid ester to increase its volatility for GC analysis.[1][2]

Instrumentation and Materials:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).

  • Chiral Capillary Column: e.g., Chirasil-L-Val.[2][8]

  • Reagents: D,L-Tyrosine methyl ester hydrochloride, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), acetonitrile, helium (carrier gas).

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh the D,L-Tyrosine methyl ester hydrochloride sample into a reaction vial and dry it completely.

    • Add 100 µL of MTBSTFA and 100 µL of acetonitrile.[13]

    • Heat the mixture at 100 °C for 4 hours to form the tert-butyldimethylsilyl (TBDMS) derivatives.[13]

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[13]

    • Oven Temperature Program: Initial temperature 100 °C for 2 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.[13]

    • Injection: 1 µL, splitless mode.[13]

    • MS Conditions (if applicable): Electron Ionization (EI) at 70 eV, full scan mode (m/z 50-600).[13]

  • Data Analysis:

    • Separate and identify the derivatized enantiomers based on their retention times.

    • Quantify using peak areas and a calibration curve prepared with derivatized standards.

Chiral Capillary Electrophoresis (CE) Protocol

This method utilizes a chiral selector in the running buffer to achieve enantiomeric separation.[3][9]

Instrumentation and Materials:

  • Capillary electrophoresis system with a UV detector.

  • Fused-silica capillary.

  • Reagents: D,L-Tyrosine methyl ester hydrochloride, borate buffer, chiral selector (e.g., a cyclodextrin derivative or a chiral ionic liquid like 1-ethyl-3-methyl imidazole L-tartrate).[9]

Procedure:

  • Sample Preparation:

    • Dissolve the D,L-Tyrosine methyl ester hydrochloride sample in the running buffer to the desired concentration.

  • CE Conditions:

    • Running Buffer: 15 mmol/L borate buffer (pH 10.5) containing the optimized concentration of the chiral selector.[3]

    • Applied Voltage: 14 kV.[3]

    • Capillary Temperature: 25 °C.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV at 214 nm.

  • Data Analysis:

    • The enantiomers will migrate at different velocities, resulting in two separate peaks.

    • Quantification is based on the corrected peak areas.

Visualizations

Experimental Workflow for Chiral Analysis

The following diagram illustrates a generalized workflow for the chiral analysis of D,L-Tyrosine methyl ester hydrochloride, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_data Data Acquisition & Analysis start D,L-Tyrosine Methyl Ester Hydrochloride Sample dissolve Dissolution in Appropriate Solvent start->dissolve derivatize Derivatization (for GC) dissolve->derivatize Optional hplc Chiral HPLC dissolve->hplc ce Chiral CE dissolve->ce gc Chiral GC derivatize->gc detect Detection (UV, MS, FID) hplc->detect gc->detect ce->detect quant Peak Integration & Quantification detect->quant report Enantiomeric Ratio Determination quant->report

Caption: A generalized workflow for the chiral analysis of D,L-Tyrosine methyl ester hydrochloride.

Logical Comparison of Analytical Techniques

This diagram provides a logical comparison of the three main analytical techniques based on key decision-making factors for method selection.

G cluster_hplc Chiral HPLC cluster_gc Chiral GC cluster_ce Chiral CE center Analysis of D,L-Tyrosine Methyl Ester Hydrochloride hplc_adv Advantages: - Direct analysis - Robustness - Wide applicability center->hplc_adv Consider for versatility gc_adv Advantages: - High resolution - High sensitivity center->gc_adv Consider for trace analysis ce_adv Advantages: - High efficiency - Low consumption center->ce_adv Consider for minimal sample hplc_dis Disadvantages: - Cost of CSPs - Moderate sensitivity (UV) gc_dis Disadvantages: - Mandatory derivatization - Method complexity ce_dis Disadvantages: - Reproducibility - Lower loading capacity

Caption: A logical comparison of HPLC, GC, and CE for chiral analysis.

References

A Comparative Guide to Analytical Standards for D-Tyrosine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and characterization of analytical standards are paramount for accurate and reproducible results. This guide provides a detailed comparison of commercially available analytical standards for D-Tyrosine methyl ester hydrochloride (CAS: 3728-20-9), a key intermediate in various synthetic pathways. We present a summary of specifications from prominent suppliers, alongside detailed experimental protocols for identity and purity verification.

Comparison of Supplier Specifications

The following table summarizes the publicly available data for this compound analytical standards from various suppliers. This information is collated from Certificates of Analysis (CoA) and product specification sheets.

SpecificationThermo Fisher Scientific (Alfa Aesar)Chem-Impex International
Purity (by HPLC) ≥97.5%[1][2]≥98%[3]
Appearance White to pale cream powder or crystalline powder[1][2]White to off-white powder[3]
Melting Point 190-200°C[1][2]184-193°C[3]
Proton NMR (¹H NMR) Conforms to structure[1][2]Not explicitly stated
Optical Rotation ([α]D) Not explicitly stated-35 ± 2º (c=1 in DMF)[3]
Molecular Formula C₁₀H₁₄ClNO₃[1][2]C₁₀H₁₃NO₃·HCl[3]
Molecular Weight 231.68[2]231.7[3]

Experimental Protocols

Below are detailed methodologies for key experiments to verify the identity and purity of this compound. These protocols are based on established methods for amino acid derivatives.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the chemical purity of this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound sample and reference standard

  • HPLC grade water and acetonitrile

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 275 nm

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 5
      20 95
      25 95
      26 5

      | 30 | 5 |

  • Analysis: Inject the sample solution and record the chromatogram. Calculate the purity by the area percent method, comparing the main peak area to the total area of all peaks.

Identity Verification by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This protocol is used to confirm the chemical structure of this compound.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆ in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Compare the chemical shifts, multiplicities, and integrations of the observed signals with the expected spectrum for this compound. The expected chemical shifts in DMSO-d₆ are approximately:

    • δ 9.5 (s, 1H, -OH)

    • δ 8.7 (br s, 3H, -NH₃⁺)

    • δ 7.0 (d, 2H, aromatic)

    • δ 6.7 (d, 2H, aromatic)

    • δ 4.1 (t, 1H, α-CH)

    • δ 3.6 (s, 3H, -OCH₃)

    • δ 3.0 (m, 2H, β-CH₂)

Visualized Workflows

The following diagrams illustrate the experimental workflows for the analytical procedures described above.

HPLC_Purity_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase (1 mg/mL) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 10 µL onto C18 Column filter->inject run Run Gradient Elution inject->run detect UV Detection at 275 nm run->detect record Record Chromatogram detect->record calculate Calculate Purity (Area % Method) record->calculate

HPLC Purity Analysis Workflow

NMR_Identity_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis dissolve_nmr Dissolve 5-10 mg in DMSO-d6 transfer Transfer to NMR Tube dissolve_nmr->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Spectrum (FT, Phasing) acquire->process compare Compare with Expected Structure process->compare

¹H NMR Identity Verification Workflow

References

distinguishing between D-Tyrosine and L-Tyrosine methyl ester hydrochloride spectroscopically

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate differentiation of stereoisomers is a critical step in ensuring the efficacy and safety of chiral molecules. This guide provides a comprehensive comparison of spectroscopic methods for distinguishing between D-Tyrosine and L-Tyrosine methyl ester hydrochloride, complete with experimental data and detailed protocols.

Enantiomers, such as the D and L forms of tyrosine methyl ester hydrochloride, possess identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) in achiral solvents and Infrared (IR) spectroscopy are incapable of differentiating between them. To achieve this distinction, chiroptical spectroscopic methods, which are sensitive to the three-dimensional arrangement of atoms in a molecule, are essential. This guide focuses on Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) as primary methods, with a discussion of NMR spectroscopy using chiral shift reagents as an alternative approach.

Comparison of Spectroscopic Techniques

The primary methods for distinguishing between D- and L-Tyrosine methyl ester hydrochloride rely on their differential interaction with polarized light.

Spectroscopic TechniquePrinciple of DifferentiationKey AdvantagesLimitations
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. Enantiomers produce mirror-image VCD spectra.Provides rich structural information from the vibrational transitions throughout the mid-IR region. Can be used for samples in solution and the solid state.Requires a specialized VCD spectrometer. Can be less sensitive than ECD for certain chromophores.
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized ultraviolet-visible light by chiral molecules containing a chromophore. Enantiomers exhibit mirror-image ECD spectra.High sensitivity, particularly for molecules with strong UV-Vis absorbing chromophores like the aromatic ring in tyrosine. Requires smaller sample concentrations than VCD.Provides information only on the electronic transitions within the chromophore, offering less detailed structural information compared to VCD.
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents In an achiral solvent, the NMR spectra of enantiomers are identical. The addition of a chiral shift reagent forms transient diastereomeric complexes, leading to distinguishable chemical shifts for the corresponding nuclei in the two enantiomers.Utilizes standard NMR instrumentation. Can provide quantitative information on enantiomeric excess.The choice of chiral shift reagent and solvent is crucial and often requires optimization. The purity of the shift reagent can affect accuracy.

Experimental Data

Spectroscopic ParameterD-Tyrosine Methyl Ester HydrochlorideL-Tyrosine Methyl Ester Hydrochloride
VCD Spectrum Expected to show a VCD spectrum that is a mirror image of the L-enantiomer's spectrum. For solid-state tyrosine, characteristic bands are observed in the 1700-1200 cm⁻¹ region.The solid-state VCD spectrum of L-tyrosine shows distinct positive and negative bands corresponding to various vibrational modes, including those of the carboxylic acid and amino groups.
ECD Spectrum Expected to exhibit an ECD spectrum with equal magnitude and opposite sign to the L-enantiomer.L-Tyrosine in acidic solution typically shows a positive Cotton effect around 225 nm and a negative Cotton effect around 275 nm.
Optical Rotation [α]D²⁰ = -35 ± 2º (c=1 in DMF)[1][α]D²⁵ = +74.0° (c = 3 in pyridine)[2]

Experimental Protocols

Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To obtain the VCD and IR spectra of D- and L-Tyrosine methyl ester hydrochloride to confirm their enantiomeric relationship.

Methodology:

  • Sample Preparation:

    • Prepare solutions of D- and L-Tyrosine methyl ester hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at a concentration of approximately 0.1 M.

    • Alternatively, for solid-state analysis, prepare KBr pellets containing a small amount of the sample.

  • Instrumentation:

    • Use a dedicated VCD spectrometer.

    • Acquire spectra in the mid-IR region (e.g., 2000-800 cm⁻¹).

  • Data Acquisition:

    • Record the VCD and IR spectrum of the solvent or a blank KBr pellet for baseline correction.

    • Record the VCD and IR spectra of the D- and L-enantiomer samples.

    • For solution-state measurements, use a sample cell with an appropriate path length (e.g., 100 µm).

  • Data Analysis:

    • Subtract the solvent or blank KBr spectrum from the sample spectra.

    • Compare the VCD spectra of the D- and L-enantiomers. They should be mirror images of each other, while their IR spectra should be identical.

VCD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_D Prepare D-Tyrosine Methyl Ester HCl Solution Acq_D Acquire VCD/IR Spectrum of D-isomer Prep_D->Acq_D Prep_L Prepare L-Tyrosine Methyl Ester HCl Solution Acq_L Acquire VCD/IR Spectrum of L-isomer Prep_L->Acq_L Acq_Solvent Acquire Solvent Spectrum (Baseline) Subtract Baseline Subtraction Acq_Solvent->Subtract Acq_D->Subtract Acq_L->Subtract Compare Compare Spectra Subtract->Compare Result Mirror-Image VCD Spectra Identical IR Spectra Compare->Result

VCD Experimental Workflow
Electronic Circular Dichroism (ECD) Spectroscopy

Objective: To measure the ECD spectra of D- and L-Tyrosine methyl ester hydrochloride and demonstrate their mirror-image relationship.

Methodology:

  • Sample Preparation:

    • Prepare solutions of D- and L-Tyrosine methyl ester hydrochloride in a suitable solvent (e.g., 0.1 M HCl in water or methanol) at a concentration of approximately 0.1-1.0 mg/mL. The solvent should be transparent in the wavelength range of interest.

  • Instrumentation:

    • Use a CD spectropolarimeter.

    • Use a quartz cuvette with a path length of 1 cm or 0.1 cm, depending on the absorbance of the solution.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent.

    • Record the ECD spectra of the D- and L-enantiomer solutions in the near-UV region (e.g., 320-200 nm).

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectra.

    • Convert the raw data (ellipticity in millidegrees) to molar ellipticity [θ] (deg cm² dmol⁻¹).

    • Plot the molar ellipticity versus wavelength. The spectra of the two enantiomers should be mirror images.

ECD_Workflow cluster_prep_ecd Sample Preparation cluster_acq_ecd Data Acquisition cluster_analysis_ecd Data Analysis Prep_D_ECD Prepare D-Tyrosine Methyl Ester HCl Solution Acq_D_ECD Acquire ECD Spectrum of D-isomer Prep_D_ECD->Acq_D_ECD Prep_L_ECD Prepare L-Tyrosine Methyl Ester HCl Solution Acq_L_ECD Acquire ECD Spectrum of L-isomer Prep_L_ECD->Acq_L_ECD Acq_Solvent_ECD Acquire Solvent Spectrum (Baseline) Subtract_ECD Baseline Subtraction Acq_Solvent_ECD->Subtract_ECD Acq_D_ECD->Subtract_ECD Acq_L_ECD->Subtract_ECD Convert Convert to Molar Ellipticity Subtract_ECD->Convert Plot Plot Spectra Convert->Plot Result_ECD Mirror-Image ECD Spectra Plot->Result_ECD

ECD Experimental Workflow
NMR Spectroscopy with Chiral Shift Reagents

Objective: To resolve the NMR signals of D- and L-Tyrosine methyl ester hydrochloride using a chiral shift reagent.

Methodology:

  • Sample Preparation:

    • Dissolve a known quantity of the Tyrosine methyl ester hydrochloride sample (which can be a single enantiomer or a mixture) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Shift Reagent:

    • Add a small, incremental amount of a suitable chiral lanthanide shift reagent (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) to the NMR tube.

    • After each addition, gently mix the sample and acquire another ¹H NMR spectrum.

  • Data Analysis:

    • Observe the changes in the chemical shifts of the protons in the Tyrosine methyl ester hydrochloride.

    • As the diastereomeric complexes form, specific proton signals (e.g., the α-proton or the methyl ester protons) of the D- and L-enantiomers will begin to resolve into separate peaks.

    • The ratio of the integrals of these separated peaks corresponds to the enantiomeric ratio of the sample.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq_nmr Data Acquisition cluster_analysis_nmr Data Analysis Prep_Sample Dissolve Sample in Deuterated Solvent Acq_Initial Acquire Initial ¹H NMR Spectrum Prep_Sample->Acq_Initial Add_CSR Add Chiral Shift Reagent Acq_Initial->Add_CSR Acq_Final Acquire Final ¹H NMR Spectrum Add_CSR->Acq_Final Observe Observe Chemical Shift Changes Acq_Final->Observe Resolve Resolution of Enantiomeric Signals Observe->Resolve Integrate Integrate Resolved Peaks Resolve->Integrate Result_NMR Determine Enantiomeric Ratio Integrate->Result_NMR

NMR with Chiral Shift Reagent Workflow

Conclusion

The differentiation of D- and L-Tyrosine methyl ester hydrochloride is readily achievable using chiroptical spectroscopic techniques. Vibrational Circular Dichroism and Electronic Circular Dichroism provide unambiguous confirmation of the enantiomeric relationship through their characteristic mirror-image spectra. For quantitative analysis of enantiomeric purity, NMR spectroscopy with the addition of a chiral shift reagent offers a powerful alternative. The choice of method will depend on the specific requirements of the analysis, available instrumentation, and the desired level of structural detail.

References

biological effects of D-amino acid substitution with D-Tyrosine methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide-based drug development, the strategic substitution of naturally occurring L-amino acids with their D-enantiomers has emerged as a powerful tool to enhance therapeutic potential. This guide provides a comprehensive comparison of the biological effects of substituting L-Tyrosine with D-Tyrosine, with a particular focus on the implications for researchers, scientists, and drug development professionals. The reagent often employed in solid-phase peptide synthesis for this purpose is D-Tyrosine methyl ester hydrochloride. The methyl ester serves as a protecting group for the carboxylic acid functionality, while the hydrochloride salt enhances the solubility and stability of the amino acid monomer. Upon incorporation into the peptide chain and subsequent cleavage from the resin, the residue exists as D-Tyrosine.

Enhanced Stability and Proteolytic Resistance: A Key Advantage

A primary driver for D-amino acid substitution is the significant improvement in peptide stability.[1] Natural peptides composed of L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic efficacy.[1] By incorporating D-Tyrosine, the peptide backbone becomes resistant to cleavage by these stereospecific enzymes, leading to a longer circulating half-life and increased bioavailability.[1][2] This enhanced stability is a critical factor in designing more effective peptide-based drugs.[2]

Impact on Biological Activity and Receptor Binding

The substitution of L-Tyrosine with D-Tyrosine can have varied effects on biological activity, ranging from retention to enhancement of function. The outcome is highly dependent on the specific peptide and the role of the tyrosine residue in receptor interaction. In some instances, D-substitution can maintain or even increase receptor binding affinity and biological activity. For example, in the design of antitumor peptides, the introduction of D-amino acids has been shown to improve stable antitumor activity.[2] However, if the specific stereochemistry of the L-Tyrosine side chain is critical for a precise interaction with a receptor, substitution with D-Tyrosine could potentially decrease binding affinity.

Structural Consequences of D-Tyrosine Incorporation

The introduction of a D-amino acid into a peptide sequence can influence its secondary structure. While substitutions at the termini of a peptide may have minimal structural impact, internal substitutions can be more disruptive to secondary structures like alpha-helices.[3] However, peptides composed entirely of D-amino acids can form stable left-handed helices, which can still lead to biological activity. Circular dichroism (CD) spectroscopy is a key technique used to assess these conformational changes.[4][5][6][7]

Quantitative Data on D-Amino Acid Substituted Peptides

Table 1: Antibody Binding Affinity of MUC2 Epitope Peptides with D-Amino Acid Substitutions

Peptide Sequence (Epitope in Bold)D-Amino Acid SubstitutionsIC50 (µmol/dm³) for mAb 996 Binding
TPTPTGTQ TPTNone60
TPTPTGTQ tptC-terminal61
tptPTGTQ TPTN-terminal392
tptPTGTQ tptN- and C-terminal792
tPTPTGTQ tptN-terminal (1 D-amino acid)40
tpTPTGTQ tptN-terminal (2 D-amino acids)50

Data adapted from a study on MUC2 peptides, where lowercase letters indicate D-amino acids.[8] This data demonstrates that D-amino acid substitution at the C-terminus had minimal effect on antibody binding, while N-terminal substitutions had a more significant impact.[8]

Table 2: Receptor Binding Affinity of VEGFR-2 Binding Peptides

PeptideSequenceK D (nM)
Monomer P-1-69
Monomer P-2-280
Monomer P-3-3.2
Heterodimer D-1 (P-1 + P-2)-0.6
Heterodimer D-2 (P-3 + P-4)-0.5

This table provides an example of binding affinity data for peptides targeting a receptor tyrosine kinase.[9] While not a direct D-amino acid substitution study, it illustrates the type of quantitative data used to evaluate peptide-receptor interactions.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a D-Tyrosine Containing Peptide

This protocol outlines the manual solid-phase synthesis of a peptide containing a D-Tyrosine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin for a C-terminally amidated peptide) in a suitable solvent like N,N-dimethylformamide (DMF) for 1-2 hours.

2. First Amino Acid Coupling:

  • If the C-terminal amino acid is not D-Tyrosine, couple the first Fmoc-protected L-amino acid to the resin using a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.

  • Allow the reaction to proceed for 1-2 hours.

  • Wash the resin thoroughly with DMF and dichloromethane (DCM).

3. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from the N-terminus of the coupled amino acid.

  • Wash the resin extensively with DMF and DCM.

4. Subsequent Amino Acid Coupling (including D-Tyrosine):

  • For each subsequent amino acid, including Fmoc-D-Tyrosine(tBu)-OH (with a tert-butyl protecting group on the side chain), dissolve the amino acid, HBTU, and DIPEA in DMF.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction for completion using a qualitative test like the Kaiser test.

  • Wash the resin thoroughly with DMF and DCM.

5. Repeat Cycles:

  • Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

6. Final Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry to confirm its identity.

Protease Stability Assay

This assay evaluates the resistance of a peptide to enzymatic degradation.

1. Peptide and Enzyme Preparation:

  • Prepare stock solutions of the L-amino acid and D-Tyrosine substituted peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, or human serum) in the same buffer.

2. Incubation:

  • In a microcentrifuge tube, mix the peptide solution with the protease solution to a final desired concentration.

  • Incubate the reaction mixture at 37°C.

3. Time-Course Sampling:

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the enzymatic reaction by adding an acid (e.g., TFA) or a protease inhibitor.

4. Analysis:

  • Analyze the samples by RP-HPLC.

  • Quantify the amount of remaining intact peptide at each time point by measuring the peak area.

  • Calculate the half-life of the peptide in the presence of the protease.

Visualizations

Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Peptide Peptide Receptor Receptor Peptide->Receptor Binding Signal_Transduction Signal_Transduction Receptor->Signal_Transduction Activation Biological_Response Biological_Response Signal_Transduction->Biological_Response

Caption: Generalized receptor tyrosine kinase signaling pathway.

Experimental_Workflow Start Start Peptide_Synthesis Solid-Phase Peptide Synthesis (with D-Tyr-OMe·HCl) Start->Peptide_Synthesis Purification RP-HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization Stability_Assay Protease Stability Assay Characterization->Stability_Assay Binding_Assay Receptor Binding Assay Characterization->Binding_Assay Data_Analysis Data_Analysis Stability_Assay->Data_Analysis Functional_Assay Cell-Based Functional Assay Binding_Assay->Functional_Assay Functional_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for synthesis and evaluation of D-Tyrosine peptides.

Logical_Relationship cluster_modification Peptide Modification cluster_effects Biological Effects D_Tyr_Substitution D-Tyrosine Substitution Increased_Stability Increased Proteolytic Stability D_Tyr_Substitution->Increased_Stability Altered_Structure Altered Secondary Structure D_Tyr_Substitution->Altered_Structure Modified_Activity Modified Biological Activity Increased_Stability->Modified_Activity Altered_Structure->Modified_Activity

Caption: Logical relationship of D-Tyrosine substitution and its effects.

References

D-Tyrosine Fortification: A Comparative Guide to Enhancing Peptide Stability Against Enzymatic Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides to enzymatic degradation presents a significant hurdle in the development of novel therapeutics. This guide provides a comprehensive comparison of the enzymatic stability of peptides containing the naturally occurring L-tyrosine versus those incorporating its stereoisomer, D-tyrosine. Through the presentation of supporting experimental data, detailed methodologies, and illustrative diagrams, this document serves as a practical resource for designing more robust and effective peptide-based drugs.

The strategic substitution of L-amino acids with their D-enantiomers is a well-established method to bolster peptide resistance to proteolysis.[1] Natural proteases, the enzymes responsible for peptide breakdown in the body, are highly stereospecific and preferentially recognize and cleave peptide bonds involving L-amino acids. By incorporating D-amino acids, the peptide's structure is altered at the cleavage site, hindering enzymatic recognition and significantly extending the peptide's half-life in biological systems.

Comparative Analysis of Enzymatic Degradation

The enhanced stability of peptides containing D-amino acids is demonstrated in a study comparing an all-L-amino acid MUC2 epitope peptide (TPTPTGTQTPT) with its analogs containing partial D-amino acid substitutions. The degradation of these peptides was monitored over 96 hours in 50% human serum. The results clearly indicate that the inclusion of D-amino acids drastically reduces the rate of enzymatic degradation.

Peptide Sequence% Intact Peptide at 0h% Intact Peptide at 24h% Intact Peptide at 48h% Intact Peptide at 72h% Intact Peptide at 96h
TPTPTGTQTPT (All L-amino acids)100~50~20<10<5
tptPTGTQTPT (D-amino acids at N-terminus)100~70~50~30~20
TPTPTGTQtpt (D-amino acids at C-terminus)100~80~65~50~40
tptPTGTQtpt (D-amino acids at both termini)100100100100100

Data synthesized from the degradation profiles presented in "Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide"[1][2]

The all-L-amino acid peptide was rapidly degraded, with approximately 50% remaining after 24 hours and less than 5% after 96 hours. In contrast, the peptide with D-amino acid substitutions at both the N- and C-termini showed complete stability over the entire 96-hour period.[1] This highlights the profound impact of D-amino acid incorporation on protecting peptides from serum proteases.

Experimental Protocols

A detailed methodology for assessing peptide stability in human serum is crucial for obtaining reliable and reproducible data. The following protocol is based on established methods for determining peptide degradation.[1][2]

Peptide Stability Assay in Human Serum

1. Materials:

  • Test peptides (lyophilized)

  • Human serum (pooled from healthy donors)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Mass spectrometer (for peak identification)

2. Procedure:

  • Peptide Preparation: Dissolve lyophilized peptides in PBS to a final concentration of 1 mg/mL.

  • Incubation: Mix the peptide solution with an equal volume of human serum (final peptide concentration 0.5 mg/mL in 50% serum). Incubate the mixture at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 72, and 96 hours), withdraw an aliquot of the incubation mixture.[2]

  • Enzyme Inactivation and Protein Precipitation: Immediately add an equal volume of 10% TFA in ACN to the aliquot to stop the enzymatic reaction and precipitate serum proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Carefully collect the supernatant and analyze it by reverse-phase HPLC.

  • Data Analysis: Monitor the decrease in the peak area of the intact peptide over time. The percentage of intact peptide remaining is calculated relative to the 0-hour time point.

Visualizing the Concepts

To further clarify the principles and processes involved, the following diagrams have been generated using the Graphviz DOT language.

G cluster_prep Sample Preparation cluster_analysis Analysis Peptide Lyophilized Peptide Incubate Incubate at 37°C Peptide->Incubate Serum Human Serum Serum->Incubate Quench Quench with TFA/ACN Incubate->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge HPLC RP-HPLC Analysis Centrifuge->HPLC Data Data Analysis HPLC->Data

Experimental workflow for peptide stability assay.

G cluster_L L-Tyrosine Peptide Degradation cluster_D D-Tyrosine Peptide Stability L_Peptide L-Tyr Peptide Protease_L Protease L_Peptide->Protease_L Susceptible Fragments_L Degraded Fragments Protease_L->Fragments_L Cleavage D_Peptide D-Tyr Peptide Protease_D Protease D_Peptide->Protease_D Resistant Stable_D Intact Peptide Protease_D->Stable_D No Cleavage

References

Safety Operating Guide

Proper Disposal of D-Tyrosine Methyl Ester Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling D-Tyrosine methyl ester hydrochloride must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, minimizing risks and ensuring responsible chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Summary: this compound is classified as a substance that may cause respiratory irritation, skin irritation, and serious eye irritation.[1][2] Always handle this compound in a well-ventilated area and avoid generating dust.[3]

Recommended Personal Protective Equipment: A summary of recommended personal protective equipment is provided in the table below.

Protection Type Specification Standard
Eye ProtectionGogglesEuropean Standard EN 166
Hand ProtectionProtective gloves-
Skin and Body ProtectionLong-sleeved clothing-
Respiratory ProtectionUse a NIOSH/MSHA or European Standard EN 136 approved respirator for large spills or emergencies.-

This data is synthesized from multiple safety data sheets.[1]

Step-by-Step Disposal Procedure

The proper disposal of this compound must be carried out in accordance with all applicable national and local regulations.[4] The following is a general, step-by-step guide based on best practices from safety data sheets.

1. Waste Identification and Segregation:

  • Characterize the waste: Determine if the this compound waste is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) or other local regulations.[3]

  • Keep it separate: Do not mix this compound waste with other chemical waste streams.[4]

  • Original containers: Whenever possible, leave the chemical waste in its original container.[4]

2. Spill Management: In the event of a spill, follow these procedures immediately:

  • Evacuate the area if necessary.

  • Ensure adequate ventilation.

  • Wear the appropriate PPE as outlined in the table above.

  • Contain the spill: Use an absorbent material to control the spread of the substance.

  • Clean-up: Carefully sweep or vacuum the spilled material and place it into a suitable, labeled, and sealed container for disposal.[3] Avoid actions that generate dust.[3]

  • Decontaminate the area: Clean the spill area thoroughly with a suitable solvent or detergent.

3. Final Disposal:

  • Engage a licensed professional: All chemical waste, including this compound, should be disposed of through a licensed and qualified hazardous waste disposal company.

  • Labeling: Ensure the waste container is clearly and accurately labeled with the contents, including the chemical name and any associated hazards.

  • Documentation: Maintain a record of the disposal activities, including the date, quantity, and disposal method.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Identify Waste This compound B Is it a spill? A->B C Follow Spill Management Protocol: 1. Wear appropriate PPE 2. Contain the spill 3. Sweep/vacuum into a sealed container 4. Decontaminate the area B->C Yes D Is the waste in its original container? B->D No F Segregate from other chemical waste C->F E Transfer to a suitable, labeled waste container D->E No D->F Yes E->F G Store in a designated, secure waste area F->G H Arrange for disposal by a licensed hazardous waste contractor G->H I Complete all necessary disposal documentation H->I J End: Proper Disposal Complete I->J

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling D-Tyrosine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling D-Tyrosine methyl ester hydrochloride, offering procedural, step-by-step guidance to foster a secure research environment.

Essential Safety and Handling Information

This compound is an off-white powder that may cause eye, skin, and respiratory tract irritation.[1][2] The toxicological properties of this substance have not been fully investigated, warranting cautious handling.[1]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is essential:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]

  • Skin Protection: Impervious gloves and protective clothing are necessary to prevent skin contact.[1][3][4] Long-sleeved clothing is recommended.[2]

  • Respiratory Protection: In situations where dust may be generated or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][4] For large-scale operations or emergencies, a European Standard EN 136 approved respirator may be necessary.[2]

Quantitative Data Summary
PropertyValue
Appearance Off-white to pale cream powder or crystalline powder[1][3][5]
Molecular Formula C10H14ClNO3[2][5]
Molecular Weight 231.68 g/mol [6]
Melting Point 190-200°C[5]
Storage Temperature Refrigerate (Store below 4°C/39°F)[1][6]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area.[1][3][4] Facilities should be equipped with an eyewash station and a safety shower.[1]

  • Preventing Contamination: Avoid generating dust and minimize contact with skin, eyes, and clothing.[1][3] Do not ingest or inhale the substance.[1][3]

  • Hygiene: Wash hands thoroughly after handling.[1][3] Contaminated clothing should be removed and washed before reuse.[1][3]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place, specifically under refrigeration.[1][2][3][7]

Spill Management

In case of a spill, immediately vacuum or sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][8] Ensure the area is well-ventilated.[1]

Disposal

Dispose of waste in accordance with federal, state, and local environmental control regulations.[8] It is recommended to contact a licensed professional waste disposal service.[8] Do not dispose of down the drain.[7][8]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][3]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Get medical aid if irritation persists.[1][2][3]

  • Inhalation: Remove the individual from exposure to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2][3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[1][3]

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Weigh and Handle Chemical (Avoid Dust Generation) C->D E Perform Experiment D->E K Spill: Sweep up, avoid dust, place in labeled container D->K F Decontaminate Work Area E->F L Exposure: Follow First Aid Measures E->L G Segregate Waste into Labeled, Sealed Container F->G H Dispose of Waste via Licensed Service G->H I Remove and Clean PPE H->I J Wash Hands Thoroughly I->J

Caption: Safe Handling Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Tyrosine methyl ester hydrochloride
Reactant of Route 2
Reactant of Route 2
D-Tyrosine methyl ester hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.